molecular formula C19H19Cl2N3NaO6S B1670481 Dicloxacillin sodium salt monohydrate CAS No. 13412-64-1

Dicloxacillin sodium salt monohydrate

Número de catálogo: B1670481
Número CAS: 13412-64-1
Peso molecular: 511.3 g/mol
Clave InChI: QBFCIKYALGTFHK-VICXVTCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dicloxacillin sodium is a narrow-spectrum, beta-lactam antibiotic of the penicillin class that is resistant to inactivation by bacterial penicillinase enzymes . This characteristic makes it a valuable tool in microbiological research for studying and targeting penicillinase-producing Gram-positive bacteria, particularly susceptible strains of Staphylococcus aureus . Its primary mechanism of action is bactericidal, involving the inhibition of bacterial cell wall synthesis . Dicloxacillin achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby disrupting the cross-linking process of the peptidoglycan polymer chains essential for cell wall integrity . This disruption leads to weakened cell walls and ultimately results in bacterial cell lysis and death . The compound is supplied as the sodium salt to facilitate its use in various research applications . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

13412-64-1

Fórmula molecular

C19H19Cl2N3NaO6S

Peso molecular

511.3 g/mol

Nombre IUPAC

sodium (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1

Clave InChI

QBFCIKYALGTFHK-VICXVTCVSA-N

SMILES isomérico

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

SMILES canónico

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

Apariencia

Solid powder

Otros números CAS

13412-64-1

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

3116-76-5 (Parent)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dicloxacillin Sodium Salt Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloxacillin sodium salt monohydrate, a semi-synthetic penicillin antibiotic, is a crucial active pharmaceutical ingredient (API) in the treatment of infections caused by penicillinase-producing staphylococci. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination.

Chemical and Physical Identity

This compound is the monohydrate sodium salt of Dicloxacillin, a beta-lactam antibiotic.[1][2] Its chemical structure is characterized by a penicillin core with a 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl side chain, which confers resistance to bacterial beta-lactamase enzymes.

PropertyValueReference
Chemical Name Monosodium (2S,5R,6R)-6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate[1]
CAS Number 13412-64-1[1][2]
Molecular Formula C₁₉H₁₆Cl₂N₃NaO₅S·H₂O[2]
Molecular Weight 510.32 g/mol [2][3]
Appearance White or almost white, crystalline powder[1][2]

Physicochemical Properties

The physicochemical properties of an API are critical determinants of its biopharmaceutical behavior, including dissolution, absorption, and stability.

Solubility
SolventSolubilityReference
Water Freely soluble[1][4]
Methanol Freely soluble[1]
Ethanol Soluble[1][4]
DMSO 100 mg/mL
Melting Point
PropertyValueReference
Melting Point 222-225 °C (with decomposition)[2][5]
Acidity (pKa)
PropertyValueReference
pKa 2.7 - 2.8[4][6]
pH of Aqueous Solution
PropertyValueReference
pH (10 mg/mL solution) 4.5 - 7.5[1][4]
Optical Activity
PropertyValueReference
Specific Optical Rotation +128° to +143° (10 mg/mL solution)[1]
Stability

This compound is sensitive to humidity and temperature.[1] It is gradually degraded on exposure to a humid atmosphere, with decomposition being more rapid at higher temperatures.[1] Reconstituted oral suspensions are stable for 14 days when refrigerated.[6] Aqueous solutions are most stable in the pH range of 5.5 to 6.5.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on standard pharmacopeial and laboratory procedures.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a series of flasks containing different solvents (e.g., water, methanol, ethanol).

  • Seal the flasks and place them in a mechanical shaker or agitator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the flasks to stand to permit the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.

  • Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility as mg/mL or g/L.

Melting Point Determination (Capillary Method - USP <741>)

This method is used to determine the temperature range over which the crystalline solid melts.[7][8][9][10]

Protocol:

  • Ensure the sample is finely powdered and thoroughly dried.

  • Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[8]

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a controlled rate. When the temperature is approximately 5 °C below the expected melting point, reduce the heating rate to 1 ± 0.5 °C per minute.[8]

  • Record the temperature at which the substance is first observed to collapse or form a liquid (onset of melting) and the temperature at which it is completely melted (end of melting). This range is the melting range.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant of the ionizable group in the molecule.[2][11][12][13]

Protocol:

  • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).

  • Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a stirrer.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.

pH of Aqueous Solution (USP <791>)

This method measures the pH of a 10 mg/mL aqueous solution.[3][14][15]

Protocol:

  • Prepare a 10 mg/mL solution of this compound in carbon dioxide-free water.

  • Calibrate a pH meter using standard buffer solutions as described in the pKa determination protocol.

  • Immerse the calibrated pH electrode into the prepared solution.

  • Allow the reading to stabilize and record the pH value.

Specific Optical Rotation Measurement (Polarimetry)

This method measures the extent to which a chiral compound rotates plane-polarized light.[16][17][18][19]

Protocol:

  • Prepare a solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable solvent.

  • Turn on the polarimeter and allow it to warm up.

  • Zero the instrument with the pure solvent in the sample cell.

  • Fill the sample cell with the prepared solution, ensuring there are no air bubbles.

  • Place the sample cell in the polarimeter and measure the optical rotation.

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Mechanism of Action

Dicloxacillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][15][20]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drug Dicloxacillin Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to weakened cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Dicloxacillin Dicloxacillin Dicloxacillin->PBP Binds to & Inhibits

Caption: Mechanism of action of Dicloxacillin.

The key steps in its mechanism are:

  • Binding to Penicillin-Binding Proteins (PBPs): Dicloxacillin binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][5][6][20] Peptidoglycan is a critical component of the bacterial cell wall.

  • Inhibition of Transpeptidation: By binding to PBPs, Dicloxacillin inhibits the transpeptidation reaction that cross-links the peptidoglycan chains, thereby preventing the formation of a rigid and stable cell wall.[1][5][6]

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[6][20]

The isoxazolyl side chain with its two chlorine atoms sterically hinders the binding of beta-lactamase enzymes, making Dicloxacillin effective against many penicillin-resistant strains of bacteria.

Conclusion

The physicochemical properties of this compound are well-defined and critical for its successful application as a pharmaceutical agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Dicloxacillin-containing drug products. Adherence to standardized experimental methodologies is essential for ensuring the consistency, quality, and efficacy of this important antibiotic.

References

Dicloxacillin sodium salt monohydrate structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of Dicloxacillin (B1670480) sodium salt monohydrate, intended for researchers, scientists, and professionals in drug development. It covers the compound's fundamental chemical properties, mechanism of action, and relevant experimental data.

Chemical Identity and Structure

Dicloxacillin sodium salt monohydrate is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1][2] It is particularly effective against infections caused by beta-lactamase-producing Gram-positive bacteria, such as Staphylococcus aureus, which are resistant to many other penicillins.[3][4] The presence of the isoxazolyl group with dichlorophenyl substitution on its side chain provides steric hindrance, making it resistant to degradation by β-lactamase enzymes.[4]

The compound is the hydrated sodium salt of Dicloxacillin.[5] Its chemical details are summarized below.

chemical_structure cluster_main This compound Structure mol

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[1][6] It is freely soluble in water and methanol.[6][7] Key physicochemical data are compiled in the table below.

PropertyValue
Molecular Formula C₁₉H₁₆Cl₂N₃NaO₅S•H₂O[8][9][10]
Molecular Weight 510.32 g/mol [1][8][10]
CAS Number 13412-64-1[1][8]
Appearance White to off-white crystalline powder[1][9][10]
Melting Point 222-225 °C (with decomposition)[6][11]
Solubility Water: Soluble (50-100 mg/mL)[1][6][10]Methanol: Soluble[6]DMSO: 33 mg/mL[12]PBS (pH 7.2): 10 mg/mL[12]
Optical Rotation [α]D²⁰ = +127.2° to +143° (in water)[6][7]
IUPAC Name sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate[5][13]
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O.O.[Na][13]

Mechanism of Action

Like other β-lactam antibiotics, dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][14] The key steps in its mechanism are:

  • Binding to Penicillin-Binding Proteins (PBPs) : Dicloxacillin binds to PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[1][15]

  • Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final step of peptidoglycan synthesis: the cross-linking of linear peptidoglycan polymer chains.[1][14]

  • Cell Lysis : The inhibition of cell wall synthesis leads to a compromised cell wall, which cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][14]

Its resistance to penicillinase (a type of β-lactamase) allows it to remain active against bacteria that produce this enzyme.[4]

mechanism_of_action cluster_bacterium Bacterial Cell Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Binds to & Inhibits CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Weakening leads to

Figure 2: Mechanism of Action of Dicloxacillin.

Pharmacokinetic and Microbiological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and in vitro activity of dicloxacillin.

Table 1: Pharmacokinetic Properties

Parameter Value
Oral Absorption ~50-60%[14]
Plasma Protein Binding 95-98%[14]
Half-life ~0.7 hours[14]
Elimination Primarily renal excretion[14]

| Volume of Distribution | 0.12 to 0.19 L/kg[14] |

Table 2: In Vitro Microbiological Data

Organism Strain MIC (µg/mL) EC₅₀ (mg/L)
Staphylococcus aureus ATCC 25923 0.125[2] 0.06[2]
Staphylococcus aureus E19977 0.5[2] 0.50[2]
Diplococcus pneumoniae - 0.02 - 6.3[1] -

| Haemophilus influenzae | - | 6.3 - 25[1] | - |

Analytical Methodologies & Experimental Protocols

The characterization and quality control of this compound involve several standard analytical techniques. While specific, detailed protocols are typically found within pharmacopeial monographs or specific research publications, a general experimental workflow is outlined below.

Common Analytical Techniques:

  • Infrared (IR) Spectrophotometry: Used for identity confirmation by comparing the substance's IR absorption spectrum with that of a reference standard.[7]

  • High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity and quantifying the active ingredient and any related substances or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming identity and purity.[16]

  • Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule.[16]

  • Karl Fischer Titration: The standard method for determining water content, which is critical for a monohydrate salt.[7]

experimental_workflow cluster_id Identity Tests cluster_purity Purity & Assay cluster_physchem Physicochemical Tests start Raw Material (this compound) identity Identity Confirmation start->identity purity Purity & Assay start->purity physchem Physicochemical Characterization start->physchem IR IR Spectroscopy identity->IR NMR NMR Spectroscopy identity->NMR MS Mass Spectrometry identity->MS HPLC HPLC (Purity, Assay) purity->HPLC KF Karl Fischer (Water Content) physchem->KF MP Melting Point physchem->MP Sol Solubility Test physchem->Sol finish Qualified Material MS->finish HPLC->finish Sol->finish

Figure 3: General Experimental Workflow for Characterization.

Protocol Example: Identity Test via IR Spectroscopy (General Method)

  • Sample Preparation: Prepare the this compound sample, typically as a potassium bromide (KBr) disc or using an Attenuated Total Reflectance (ATR) accessory.

  • Reference Standard: Prepare a reference standard of Dicloxacillin sodium in the same manner.

  • Data Acquisition: Record the infrared spectrum of both the sample and the reference standard over the appropriate wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Comparison: Compare the spectrum of the sample to that of the reference standard. The positions and relative intensities of the principal absorption bands in the sample spectrum should be concordant with those in the reference spectrum for a positive identification.[7]

References

An In-depth Technical Guide to Dicloxacillin Sodium Salt Monohydrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dicloxacillin (B1670480) sodium salt monohydrate is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[2][3] This property makes it a valuable tool in research settings for studying bacterial resistance mechanisms, developing new antimicrobial agents, and investigating its effects on various cellular processes. This guide provides a comprehensive overview of dicloxacillin sodium salt monohydrate's technical specifications, mechanism of action, and its applications in research, complete with detailed experimental protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Name Monosodium (2S,5R,6R)-6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate[1]
Molecular Formula C₁₉H₁₆Cl₂N₃NaO₅S·H₂O[1]
Molecular Weight 510.3 g/mol [4][5]
CAS Number 13412-64-1[1]
Appearance White or almost white, crystalline powder[1]
Solubility Freely soluble in water and methanol; soluble in ethanol.[1]
Storage Should be kept in a tightly closed container, protected from light.[1]

Mechanism of Action

Dicloxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2][3] This process is critical for maintaining the structural integrity of bacteria.[6] The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Dicloxacillin targets and binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7]

  • Inhibition of Transpeptidation: By binding to PBPs, dicloxacillin inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[6][8]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows, the internal osmotic pressure leads to cell lysis and death.[3][8]

A significant feature of dicloxacillin is its resistance to degradation by β-lactamase enzymes produced by some bacteria, which typically inactivate other penicillins.[7]

Mechanism_of_Action cluster_bacterium Bacterial Cell Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis (Transpeptidation) Dicloxacillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Cell_Lysis Leads to

Mechanism of action of Dicloxacillin.

Antibacterial Spectrum

Dicloxacillin has a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It is particularly effective against penicillinase-producing strains of Staphylococcus aureus.[1]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)0.030.125[9]
Coagulase-negative Staphylococci (CNS)--[9]
Streptococcus spp.--[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Research Applications

This compound is utilized in various research applications, including:

  • Antimicrobial Susceptibility Testing: As a reference compound in susceptibility testing of new antimicrobial agents.

  • Mechanisms of Resistance Studies: To study the mechanisms of β-lactamase-mediated resistance in bacteria.

  • Drug-Drug Interaction Studies: Investigating the induction of cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9, CYP2C19) and P-glycoprotein (P-gp), which can lead to drug-drug interactions.[3][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

MIC_Workflow Start Start Prepare_Stock Prepare Dicloxacillin Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare Dicloxacillin Stock Solution: Prepare a stock solution of dicloxacillin in a suitable solvent (e.g., water) at a concentration at least 10 times the highest concentration to be tested.[11]

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the dicloxacillin stock solution in CAMHB to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted dicloxacillin. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of dicloxacillin that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate of bacterial killing over time.[2]

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates

Procedure:

  • Prepare Inoculum: Grow the bacterial strain to the logarithmic phase of growth in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh CAMHB.[12]

  • Add Dicloxacillin: Add dicloxacillin to the culture tubes/flasks at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[12]

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.[12]

  • Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each dicloxacillin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[2]

In Vitro CYP450 Induction Assay in Human Hepatocytes

This protocol provides a general framework for assessing the induction of CYP enzymes.[13]

CYP_Induction_Workflow Start Start Culture_Hepatocytes Culture Primary Human Hepatocytes Start->Culture_Hepatocytes Treat_Cells Treat with Dicloxacillin (multiple concentrations) Culture_Hepatocytes->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Lyse_Cells Lyse Cells and Harvest RNA/Microsomes Incubate_48_72h->Lyse_Cells Analysis Analyze CYP mRNA (qRT-PCR) or Enzyme Activity (LC-MS/MS) Lyse_Cells->Analysis Data_Interpretation Determine Fold Induction vs. Vehicle Control Analysis->Data_Interpretation End End Data_Interpretation->End

Workflow for in vitro CYP450 induction assay.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated plates

  • This compound

  • Positive control inducers (e.g., rifampicin (B610482) for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit and qRT-PCR reagents

  • CYP-specific probe substrates and LC-MS/MS system

Procedure:

  • Culture Hepatocytes: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

  • Treat with Dicloxacillin: After allowing the cells to attach and recover, treat the hepatocytes with various concentrations of dicloxacillin for 48-72 hours. Include a vehicle control and a positive control.[13]

  • Harvest Cells: After the treatment period, harvest the cells for either mRNA or enzyme activity analysis.

  • mRNA Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target CYP genes (e.g., CYP3A4, CYP2C9, CYP2C19).

  • Enzyme Activity Analysis: Incubate the treated hepatocytes with a cocktail of CYP-specific probe substrates. Measure the formation of metabolites using LC-MS/MS.

  • Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

Pharmacokinetics in Animal Models

The pharmacokinetic properties of dicloxacillin have been studied in various animal models, which is essential for designing in vivo efficacy and toxicology studies.

Animal ModelAdministrationHalf-life (t½)CmaxBioavailability (%)Reference
Dogs IV, IM, Oral---[14]
Pigs IV, IM---[15]
Rabbits IV---[16]
Sheep IV, IM0.66 h (IV), 1.90 h (IM)9.81 µg/mL (IM)71.72 (IM)[17]

Note: Pharmacokinetic parameters can vary depending on the dose, formulation, and experimental conditions.

Conclusion

This compound is a well-characterized β-lactam antibiotic with important applications in microbiological and pharmacological research. Its stability in the presence of penicillinases makes it a crucial agent for studying resistant bacterial strains. Furthermore, its role as an inducer of drug-metabolizing enzymes and transporters provides a valuable tool for investigating drug-drug interactions. The information and protocols provided in this guide are intended to support researchers in the effective use of dicloxacillin for their in vitro and in vivo studies.

References

The Antibacterial Profile of Dicloxacillin Sodium Salt Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloxacillin (B1670480) sodium salt monohydrate, a semi-synthetic penicillin antibiotic, has long been a cornerstone in the management of infections caused by penicillinase-producing staphylococci. Its efficacy is rooted in its resistance to bacterial β-lactamases, enzymes that inactivate many other penicillin derivatives. This technical guide provides an in-depth exploration of the antibacterial spectrum of dicloxacillin, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its antimicrobial activity. Furthermore, this document visualizes key pathways and workflows to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Dicloxacillin is a narrow-spectrum, β-lactam antibiotic belonging to the penicillinase-resistant penicillin class.[1] Its primary therapeutic application is in the treatment of infections caused by susceptible Gram-positive bacteria, particularly strains of Staphylococcus aureus that produce β-lactamase.[1][2] This resistance to enzymatic degradation allows dicloxacillin to effectively target and inhibit the growth of bacteria that would otherwise be resistant to other penicillins.[2] Understanding the nuances of its antibacterial spectrum is critical for its appropriate clinical use and for the development of new antimicrobial strategies.

Mechanism of Action

Like other β-lactam antibiotics, dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer, which is cross-linked by a family of enzymes known as penicillin-binding proteins (PBPs).[3][4] Dicloxacillin's mechanism of action involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Dicloxacillin binds to and acylates the active site of PBPs.[3][4] This covalent modification inactivates the enzyme.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains.[1][2]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[3]

The following diagram illustrates the signaling pathway of dicloxacillin's mechanism of action.

Dicloxacillin Mechanism of Action cluster_bacterium Bacterial Cell Dicloxacillin Dicloxacillin PBP Penicillin-Binding Protein (PBP) Dicloxacillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Dicloxacillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Dicloxacillin's mechanism of action pathway.

Antibacterial Spectrum and Efficacy

Dicloxacillin's antibacterial activity is primarily directed against Gram-positive cocci. It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species.[5] Its efficacy against Gram-negative bacteria is limited.[6]

Quantitative Data

The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7]

Table 1: Minimum Inhibitory Concentration (MIC) of Dicloxacillin Against Key Gram-Positive Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.25[8]0.5[8]0.12 - 1.0[9]
Streptococcus pyogenes0.060.1250.015 - 0.25[10]
Streptococcus pneumoniae0.03[8]0.125[8]≤0.015 - >8[11]
Coagulase-Negative Staphylococci0.252.00.06 - >128[12]

Table 2: Minimum Bactericidal Concentration (MBC) of Dicloxacillin

Bacterial SpeciesMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (MSSA)0.5 - 2.02 - 4

Note: MBC data is less standardized than MIC data and can vary significantly based on the methodology and bacterial strain.

Mechanisms of Resistance

Bacterial resistance to dicloxacillin, although less common than with other penicillins, can occur through several mechanisms:

  • Alteration of Penicillin-Binding Proteins (PBPs): This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA). A mutation in the mecA gene leads to the production of a modified PBP (PBP2a) that has a low affinity for β-lactam antibiotics, including dicloxacillin.

  • Production of β-Lactamases: While dicloxacillin is resistant to many common staphylococcal β-lactamases, some bacteria may produce novel or high levels of these enzymes that can hydrolyze the β-lactam ring of dicloxacillin, rendering it inactive.

  • Efflux Pumps: Some bacteria possess membrane pumps that can actively transport antibiotics out of the cell, preventing them from reaching their target PBPs.

The following diagram illustrates the primary mechanism of resistance to dicloxacillin.

Dicloxacillin Resistance Mechanism cluster_resistant_bacterium Resistant Bacterium Dicloxacillin Dicloxacillin Altered_PBP Altered PBP (PBP2a) Dicloxacillin->Altered_PBP Low binding affinity Peptidoglycan_Synthesis Peptidoglycan Synthesis Altered_PBP->Peptidoglycan_Synthesis Catalyzes (uninhibited) Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Survival Bacterial Survival Cell_Wall_Integrity->Bacterial_Survival Ensures

Mechanism of resistance to dicloxacillin via altered PBPs.

Experimental Protocols

The determination of dicloxacillin's antibacterial activity relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of dicloxacillin that inhibits the visible growth of a bacterium.

Materials:

  • Dicloxacillin sodium salt monohydrate powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Dicloxacillin Stock Solution: Prepare a stock solution of dicloxacillin in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL).

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the dicloxacillin stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: After incubation, the MIC is read as the lowest concentration of dicloxacillin in which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of dicloxacillin that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of dicloxacillin that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.

The following diagram illustrates the experimental workflow for determining MIC and MBC.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Stock_Solution Prepare Dicloxacillin Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate 16-20h at 35°C Inoculation->Incubation_MIC Read_MIC Read MIC (lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate 18-24h at 35°C Subculture->Incubation_MBC Read_MBC Read MBC (lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Experimental workflow for MIC and MBC determination.

Conclusion

This compound remains a valuable antibiotic for the treatment of infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. Its narrow spectrum of activity, coupled with its resistance to β-lactamase, makes it a targeted and effective therapeutic agent. A thorough understanding of its antibacterial spectrum, mechanism of action, and the methodologies used to assess its efficacy is essential for its judicious use in clinical practice and for guiding future research in antimicrobial drug development. The data and protocols presented in this guide provide a comprehensive resource for professionals in the field.

References

In Vitro Activity of Dicloxacillin Against Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of dicloxacillin (B1670480) against Staphylococcus aureus. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug development and infectious disease research.

Introduction

Dicloxacillin is a semi-synthetic, penicillinase-resistant penicillin antibiotic. It belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] For decades, dicloxacillin has been a therapeutic option for infections caused by penicillinase-producing staphylococci, particularly methicillin-susceptible Staphylococcus aureus (MSSA). This guide focuses on the in vitro activity of dicloxacillin against S. aureus, a significant human pathogen responsible for a wide range of infections.

Mechanism of Action

Dicloxacillin, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to these proteins, dicloxacillin disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Its isoxazolyl side chain provides stability against hydrolysis by staphylococcal β-lactamases (penicillinases), enzymes that can inactivate many other penicillins.

cluster_drug Dicloxacillin cluster_bacteria Staphylococcus aureus Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Bacterial Death Peptidoglycan->CellLysis Disruption leads to

Figure 1: Mechanism of action of Dicloxacillin against S. aureus.

In Vitro Susceptibility Data

The in vitro susceptibility of Staphylococcus aureus to dicloxacillin is primarily determined by the minimum inhibitory concentration (MIC) and zone of inhibition in disk diffusion assays. According to the Clinical and Laboratory Standards Institute (CLSI), oxacillin (B1211168) susceptibility can be used to predict the susceptibility to other penicillinase-stable penicillins, including dicloxacillin.[2][3]

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC distribution for oxacillin (as a surrogate for dicloxacillin) against S. aureus.

Organism Agent MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
S. aureus (MSSA)Oxacillin0.12 - 0.50.250.5[4]
S. aureusOxacillin≤0.25 - >40.5>4[2]
S. aureusOxacillin0.25 - 32--[5]

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

CLSI Breakpoints for Oxacillin against Staphylococcus aureus

The CLSI provides interpretive criteria for oxacillin susceptibility testing against S. aureus. These breakpoints are used to categorize isolates as susceptible, intermediate, or resistant.

Method Disk Content Susceptible Intermediate Resistant
MIC (µg/mL) -≤ 2-≥ 4
Disk Diffusion (mm) 1 µg Oxacillin≥ 1311 - 12≤ 10

Source: Based on CLSI M100 guidelines. It's important to note that for detecting mecA-mediated oxacillin resistance, cefoxitin (B1668866) is now the preferred agent for disk diffusion testing.[3]

Experimental Protocols

Accurate determination of in vitro susceptibility is crucial for clinical decision-making and drug development. The following are detailed protocols for the two most common methods used to assess the activity of dicloxacillin against S. aureus.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Dicloxacillin (or oxacillin) stock solution

  • Staphylococcus aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Inoculum: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the dicloxacillin stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Dicloxacillin (or oxacillin) disks (1 µg)

  • Staphylococcus aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Metric ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Apply Antibiotic Disks: Aseptically apply the dicloxacillin (or oxacillin) disks to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters. Interpret the results based on the CLSI breakpoints provided in Table 2.[6][7]

cluster_prep Inoculum Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion start Start: Isolate S. aureus colonies suspend Suspend colonies in saline/broth start->suspend standardize Adjust turbidity to 0.5 McFarland standard suspend->standardize dilute_inoculum_bmd Dilute standardized inoculum in CAMHB standardize->dilute_inoculum_bmd inoculate_plate Inoculate Mueller-Hinton agar plate with standardized inoculum standardize->inoculate_plate dilute_abx Prepare serial dilutions of Dicloxacillin in 96-well plate inoculate_bmd Inoculate wells with bacterial suspension dilute_abx->inoculate_bmd dilute_inoculum_bmd->inoculate_bmd incubate_bmd Incubate at 35°C for 16-20h inoculate_bmd->incubate_bmd read_mic Read MIC: Lowest concentration with no visible growth incubate_bmd->read_mic apply_disk Apply Dicloxacillin disk inoculate_plate->apply_disk incubate_dd Incubate at 35°C for 16-18h apply_disk->incubate_dd measure_zone Measure zone of inhibition (mm) incubate_dd->measure_zone

Figure 2: Workflow for in vitro susceptibility testing of S. aureus.

Mechanisms of Resistance

Resistance of Staphylococcus aureus to dicloxacillin and other β-lactam antibiotics is primarily mediated by two mechanisms:

  • Enzymatic Degradation: While dicloxacillin is resistant to many common staphylococcal β-lactamases, some strains may produce high levels or altered forms of these enzymes that can still inactivate the drug.

  • Alteration of the Target Site: This is the most significant mechanism of resistance and is the basis for methicillin-resistant Staphylococcus aureus (MRSA). MRSA strains have acquired the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including dicloxacillin, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[8]

Conclusion

Dicloxacillin remains an effective agent against methicillin-susceptible Staphylococcus aureus in vitro. Standardized susceptibility testing methods, such as broth microdilution and disk diffusion, are essential for determining the susceptibility of clinical isolates and guiding therapeutic choices. The emergence and spread of MRSA, primarily through the acquisition of the mecA gene, has rendered dicloxacillin ineffective against these strains. Continuous surveillance of antimicrobial susceptibility patterns is crucial for monitoring the efficacy of existing agents and informing the development of new therapeutic strategies against S. aureus.

References

Dicloxacillin sodium salt monohydrate beta-lactamase resistance mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Beta-Lactamase Resistance Mechanism of Dicloxacillin (B1670480) Sodium Salt Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicloxacillin is a narrow-spectrum, semi-synthetic antibiotic belonging to the penicillin class.[1] Its primary clinical utility lies in its efficacy against infections caused by beta-lactamase-producing Gram-positive bacteria, most notably Staphylococcus aureus.[2][3] The defining characteristic of dicloxacillin is its intrinsic resistance to hydrolysis by many common beta-lactamase enzymes. This technical guide elucidates the molecular mechanism underpinning this resistance, focusing on the structural attributes of the molecule. It further explores the quantitative aspects of its interaction with bacterial targets, mechanisms by which bacteria develop resistance to it, and detailed experimental protocols for studying these phenomena.

Core Mechanism of Action and the Role of Beta-Lactamases

Like all beta-lactam antibiotics, the bactericidal action of dicloxacillin stems from its ability to inhibit the synthesis of the bacterial cell wall.[4][5] It specifically targets and forms a covalent bond with the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes.[3][6] These enzymes are crucial for the final step of peptidoglycan synthesis, catalyzing the cross-linking of peptide chains that give the cell wall its structural integrity.[7][8] By inhibiting PBPs, dicloxacillin disrupts cell wall maintenance and construction, leading to cell lysis and bacterial death.[3]

The primary challenge to the efficacy of many penicillins is the production of beta-lactamase enzymes by resistant bacteria.[9] These enzymes hydrolyze the endocyclic amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets.[9][10]

The Structural Basis of Dicloxacillin's Resistance to Beta-Lactamase

The resilience of dicloxacillin to enzymatic degradation is not due to inhibitory chemical interactions but is a direct consequence of its molecular architecture. The core mechanism is steric hindrance .[2][4]

Dicloxacillin's structure features a bulky acyl side chain attached to the 6-aminopenicillanic acid nucleus. Specifically, the presence of the 3-(2,6-dichlorophenyl)-5-methylisoxazolyl group creates a three-dimensional conformation that physically obstructs the active site of many beta-lactamase enzymes.[1][2] These enzymes, while capable of accommodating smaller penicillin side chains, are sterically hindered from binding to and orienting the beta-lactam ring of dicloxacillin correctly for hydrolysis.[4][11][12] This protective bulk allows dicloxacillin to bypass these defensive enzymes and successfully bind to its PBP targets.

cluster_0 Standard Penicillin (e.g., Penicillin G) cluster_1 Dicloxacillin PenG Penicillin G (Small Side Chain) BL_Active_Site_1 Beta-Lactamase Active Site PenG->BL_Active_Site_1 Binds & Fits Hydrolysis Inactive Metabolite BL_Active_Site_1->Hydrolysis Hydrolysis Diclox Dicloxacillin (Bulky Side Chain) BL_Active_Site_2 Beta-Lactamase Active Site Diclox->BL_Active_Site_2 Steric Hindrance (Cannot Fit) No_Hydrolysis Remains Active BL_Active_Site_2->No_Hydrolysis No Hydrolysis

Caption: Steric hindrance mechanism of dicloxacillin.

Quantitative Analysis of Dicloxacillin Activity

The effectiveness of dicloxacillin is quantified through its inhibitory action against bacterial growth (MIC), its binding affinity to target PBPs, and its interaction with beta-lactamases.

ParameterOrganism/EnzymeValueReference
MIC S. aureus (MSSA, ATCC 25923)0.125 mg/L[13]
MIC S. aureus (MSSA, E19977)0.5 mg/L[13]
MIC50 S. aureus (MSSA)0.03 mg/L[1]
MIC90 S. aureus (MSSA)0.125 mg/L[1]
MIC90 Coagulase-Negative Staphylococci (CNS)0.125 mg/L[1]
PBP Binding S. pneumoniae PBP2xCo-selective[14]
PBP Binding S. pneumoniae PBP3Co-selective[14]
Inhibition S. aureus β-lactamaseStrong Competitive Inhibitor[15]
Inhibition E. coli (plasmid-mediated) β-lactamaseCompetitive Inhibitor[16]

Mechanisms of Bacterial Resistance to Dicloxacillin

Despite its inherent stability against many beta-lactamases, clinically significant resistance to dicloxacillin exists. The predominant mechanism is not enzymatic degradation of the antibiotic, but rather the alteration of its molecular target.

Target Site Modification: The most critical resistance mechanism is the modification of Penicillin-Binding Proteins.[17][18] In Methicillin-resistant Staphylococcus aureus (MRSA), this is mediated by the acquisition of the mecA gene, which encodes a novel PBP known as PBP2a.[4][19] PBP2a has a very low binding affinity for most beta-lactam antibiotics, including dicloxacillin.[6] While dicloxacillin can still inhibit the native PBPs of MRSA, the PBP2a enzyme remains active and can continue to carry out the necessary peptidoglycan cross-linking, allowing the bacterium to survive and proliferate.[6]

Diclox Dicloxacillin PBP_Normal Native PBPs (e.g., PBP1, 2, 3) Diclox->PBP_Normal Inhibits PBP2a PBP2a (Low Affinity) Diclox->PBP2a Cannot Inhibit Peptidoglycan Peptidoglycan Cross-linking PBP_Normal->Peptidoglycan Blocked PBP2a->Peptidoglycan Bypasses Inhibition mecA mecA gene mecA->PBP2a Encodes CellWall Viable Cell Wall Peptidoglycan->CellWall Resistance Resistance CellWall->Resistance

Caption: MRSA resistance via PBP2a target modification.

Experimental Protocols

Protocol: Beta-Lactamase Inhibition Assay

This protocol determines the inhibitory activity of dicloxacillin against a specific beta-lactamase using the chromogenic substrate nitrocefin.[20][21]

Principle: Beta-lactamase hydrolyzes the amide bond in the beta-lactam ring of nitrocefin, causing a color change from yellow to red, which can be monitored spectrophotometrically at 482-490 nm.[20][21] The rate of color change is proportional to enzyme activity. An inhibitor will decrease this rate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

    • Nitrocefin Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute in Assay Buffer to a working concentration of 100 µM immediately before use.

    • Enzyme Solution: Reconstitute purified beta-lactamase in Assay Buffer to a concentration that yields a linear rate of hydrolysis for at least 10 minutes.

    • Inhibitor (Dicloxacillin) Solution: Prepare a stock solution in DMSO. Create a series of 10x final concentration serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each dicloxacillin dilution (or buffer for control) to respective wells.

    • Add 80 µL of the Enzyme Solution to each well.

    • Incubate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.[22]

    • Initiate the reaction by adding 10 µL of the 100 µM Nitrocefin working solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 490 nm kinetically every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of dicloxacillin from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

start Start reagents Prepare Reagents (Buffer, Enzyme, Nitrocefin, Dicloxacillin) start->reagents plate Plate Dicloxacillin Dilutions and Enzyme Solution reagents->plate incubate Incubate (10 min, 25°C) plate->incubate add_nitro Add Nitrocefin to Initiate Reaction incubate->add_nitro read Kinetic Read at 490 nm add_nitro->read calc Calculate Reaction Velocities read->calc plot Plot % Inhibition vs. [Dicloxacillin] calc->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for beta-lactamase inhibition assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of dicloxacillin against a bacterial strain using the broth microdilution method, following CLSI guidelines.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an agar (B569324) plate.

    • Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of dicloxacillin in CAMHB, typically ranging from 64 to 0.06 µg/mL.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of dicloxacillin in which there is no visible growth (a clear well).

Protocol: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol assesses the affinity of dicloxacillin for specific PBPs using a fluorescent penicillin derivative.[23]

Principle: Unlabeled dicloxacillin competes with a fluorescently labeled penicillin (e.g., Bocillin-FL) for binding to PBPs. The displacement of the fluorescent ligand at various concentrations of the competitor is used to determine the binding affinity (IC₅₀).

Methodology:

  • Cell Culture and Lysis:

    • Grow the bacterial strain of interest to mid-log phase.

    • Harvest cells by centrifugation, wash, and resuspend in a suitable buffer.

    • Lyse the cells (e.g., via sonication or French press) to prepare a membrane fraction, which is rich in PBPs.

  • Competitive Binding Reaction:

    • In microcentrifuge tubes, add a fixed amount of the membrane preparation.

    • Add varying concentrations of dicloxacillin and incubate for a set time (e.g., 15 minutes at 30°C) to allow for binding.

    • Add a fixed, sub-saturating concentration of Bocillin-FL to each tube and incubate for another 10-15 minutes. This labels the PBPs not occupied by dicloxacillin.

  • Analysis by SDS-PAGE:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

  • Visualization and Quantification:

    • Visualize the fluorescently labeled PBPs using a gel imager with the appropriate excitation/emission filters.

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

  • Data Analysis:

    • Plot the fluorescence intensity for each PBP band against the logarithm of the dicloxacillin concentration.

    • Fit the data to a competitive binding equation to determine the IC₅₀ for each PBP, representing the concentration of dicloxacillin required to inhibit 50% of Bocillin-FL binding.

Conclusion

The capacity of dicloxacillin sodium salt monohydrate to resist degradation by a wide range of bacterial beta-lactamases is a direct result of steric hindrance conferred by its bulky isoxazolyl side chain.[2][4] This structural feature is the cornerstone of its clinical effectiveness against penicillin-resistant, beta-lactamase-producing staphylococci. However, the evolution of bacterial resistance, primarily through the alteration of the PBP targets as exemplified by MRSA, underscores the continuous challenge in antimicrobial therapy and highlights the need for ongoing research and development in this critical field.[19]

References

A Comprehensive Technical Guide to the Preclinical Pharmacodynamics of Dicloxacillin Sodium Salt Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin (B1670480) is a narrow-spectrum, semi-synthetic antibiotic belonging to the penicillinase-resistant penicillin class.[1][2] It is primarily utilized for the treatment of infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[3][4][5] Its structural resilience to penicillinase enzymes makes it a critical agent against staphylococcal infections that are resistant to standard penicillins.[2][4] This guide provides an in-depth review of the preclinical pharmacodynamics of dicloxacillin, focusing on its mechanism of action, in vitro and in vivo activity, resistance patterns, and the experimental protocols used for its evaluation.

Mechanism of Action

Like all beta-lactam antibiotics, dicloxacillin's bactericidal activity stems from its ability to disrupt the synthesis of the bacterial cell wall.[1][3][6] This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic stress.[3]

The key steps in its mechanism are:

  • Target Binding: Dicloxacillin targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][6][7][8]

  • Inhibition of Peptidoglycan Synthesis: By binding to PBPs, dicloxacillin inhibits their transpeptidase activity.[8] This action prevents the cross-linking of linear peptidoglycan polymer chains, which is a crucial step for forming the rigid, mesh-like cell wall.[1][3]

  • Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened structure.[3] The high internal osmotic pressure of the bacterium then causes cell lysis and death.[3][8]

A significant feature of dicloxacillin is the presence of an isoxazolyl group on its side-chain, which provides steric hindrance.[2] This structural feature protects the beta-lactam ring from being hydrolyzed by many staphylococcal beta-lactamase (penicillinase) enzymes, rendering it effective against strains that are resistant to other penicillins.[2][3][4]

Caption: Dicloxacillin inhibits bacterial cell wall synthesis.

In Vitro Pharmacodynamics

The in vitro activity of dicloxacillin provides foundational data on its antibacterial spectrum and potency.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[9] It is a primary measure of antibacterial potency. Dicloxacillin demonstrates potent activity against susceptible Gram-positive organisms, particularly Methicillin-Susceptible Staphylococcus aureus (MSSA).

Table 1: Summary of Dicloxacillin In Vitro Activity (MIC)

Organism Strain Type No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Staphylococcus aureus MSSA 388 0.03 0.125 [10]
Staphylococcus aureus MSSA 37 Median: <0.4 - [11]
Coagulase-Negative Staphylococcus - 53 - - [10]
Streptococcus species (various) 54 - - [10]
S. aureus ATCC 25923 QC Strain - 0.125 - [12]
S. aureus E19977 Clinical MSSA - 0.5 - [12]

Note: A study found 1.5% of MSSA, 7.5% of CNS, and 9.2% of other Streptococcus isolates were resistant to dicloxacillin.[10]

Time-Kill Assays

Time-kill kinetic assays are used to assess the rate and extent of bacterial killing over time, determining whether an antibiotic is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[13] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[13][14]

Preclinical studies demonstrate that dicloxacillin exhibits time-dependent bactericidal activity.[15] In vitro time-kill studies against S. aureus show that dicloxacillin leads to a significant reduction in bacterial colony-forming units (CFU), with the rate and extent of killing increasing with concentration up to a certain point.[12] For example, against MSSA, dicloxacillin can achieve a >3-log reduction in extracellular bacteria within 24 hours.[16][17]

In Vivo Pharmacodynamics

In vivo studies in animal models are essential to understand how an antibiotic performs in a complex biological system and to determine the pharmacokinetic/pharmacodynamic (PK/PD) indices that best predict clinical efficacy.

Preclinical Animal Models

Murine models are most commonly used to evaluate the efficacy of anti-staphylococcal agents like dicloxacillin. Key models include:

  • Murine Peritonitis/Sepsis Model: Mice are inoculated intraperitoneally or intravenously to mimic systemic infections and bacteremia.[18][19][20] This model is used to assess an antibiotic's ability to control bacterial replication in the bloodstream and prevent dissemination to organs.[19]

  • Subcutaneous/Skin and Soft Tissue Infection (SSTI) Model: Bacteria are injected subcutaneously, often on the flank or back, to create localized abscesses.[19][21] This model is crucial for studying drugs intended to treat the most common forms of S. aureus disease.[21]

  • Osteomyelitis Model: An invasive infection of the bone is established to test antibiotic penetration and efficacy in deep-seated infections.[21]

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

For beta-lactam antibiotics, the primary PK/PD index that correlates with bacteriological efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC (%fT > MIC).[16][17] PK/PD analysis of dicloxacillin in murine models has confirmed that %fT > MIC is the most predictive index for treatment outcome against both intracellular and extracellular S. aureus.[16][17] For staphylococci, a %fT > MIC target of approximately 40% is often associated with efficacy.[15]

In Vivo Efficacy

Dicloxacillin demonstrates significant efficacy in preclinical models of infection.

  • In a mouse peritonitis model, multiple dosing of dicloxacillin resulted in a 2.5-log reduction in extracellular CFU and a 2.0-log reduction in intracellular CFU after 24 hours, confirming its high activity against S. aureus.[12][16][17]

  • Studies using a THP-1 macrophage model (in vitro) and a mouse peritonitis model (in vivo) showed that dicloxacillin was highly effective against extracellular bacteria and also capable of reducing the intracellular bacterial load, albeit with a lower maximal efficacy (approx. 1-log reduction) against intracellular forms.[16][18]

Table 2: Summary of Dicloxacillin In Vivo Efficacy Data

Animal Model Infection Type Pathogen Key Finding Reference
Mouse Peritonitis Systemic S. aureus Multiple doses led to 2.5-log (extracellular) and 2.0-log (intracellular) CFU reduction in 24h. [12][16]
Mouse Peritonitis Systemic S. aureus Single dose (60 mg/kg) controlled both intra- and extracellular infections. [18]
Mouse Peritonitis Systemic S. aureus (SCV) Single dose was insufficient to clear Small Colony Variants (SCVs) from kidneys. [18][22]

| Albino Mice | Pneumonia, Sepsis | Staphylococcus | Dicloxacillin was more effective than oxacillin (B1211168) in treating staphylococcal pneumonia and septicemia. |[23] |

Mechanisms of Resistance

While dicloxacillin is designed to resist beta-lactamases, bacteria have evolved other ways to circumvent its action.

  • Alteration of the Target PBP: This is the most clinically significant resistance mechanism, defining Methicillin-Resistant Staphylococcus aureus (MRSA).[1] MRSA strains acquire the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a. PBP2a has a very low binding affinity for dicloxacillin and other beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.[8]

  • Beta-Lactamase Production: Although dicloxacillin is stable against many common penicillinases, hyper-production of these enzymes or the emergence of novel beta-lactamases with an altered substrate profile can potentially lead to resistance.[8]

Mechanism of Resistance to Dicloxacillin (MRSA) Dicloxacillin Dicloxacillin PBP_Normal Normal PBPs Dicloxacillin->PBP_Normal Binds & Inhibits PBP2a PBP2a (Low Affinity) Dicloxacillin->PBP2a Fails to Bind Effectively CellWall_Synth_Blocked Cell Wall Synthesis Blocked PBP_Normal->CellWall_Synth_Blocked Leads to CellWall_Synth_Active Cell Wall Synthesis Continues PBP2a->CellWall_Synth_Active Bypasses Blockade mecA mecA gene mecA->PBP2a Encodes Survival Bacterial Survival (Resistance) CellWall_Synth_Active->Survival Allows for

Caption: PBP2a allows MRSA to evade Dicloxacillin's action.

Key Preclinical Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible pharmacodynamic data.

Broth Microdilution MIC Assay

This method determines the MIC of an antibiotic in a liquid medium using a 96-well microtiter plate format.[24]

Protocol Steps:

  • Preparation of Antibiotic Stock: Prepare a stock solution of dicloxacillin sodium salt monohydrate in an appropriate solvent and dilute it in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[25]

  • Plate Preparation: Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x antibiotic solution to the first column.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this across to column 10.[24] Discard the final 100 µL from column 10. Column 11 serves as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[26]

  • Inoculum Preparation: Suspend 3-5 isolated bacterial colonies from a fresh agar (B569324) plate in sterile saline.[26] Adjust the turbidity to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[24] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.[26]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.[26]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[26]

  • Reading Results: The MIC is determined as the lowest concentration of dicloxacillin at which there is no visible bacterial growth (turbidity).[26]

Workflow for Broth Microdilution MIC Assay A Prepare 2x Dicloxacillin Stock in Broth C Perform 2-Fold Serial Dilution (Cols 1-10) A->C B Dispense Broth into 96-Well Plate B->C F Inoculate Wells (Cols 1-11) C->F D Prepare Bacterial Inoculum (0.5 McFarland Standard) E Dilute Inoculum to Final Concentration D->E E->F G Incubate Plate (16-20h at 35°C) F->G H Read Plate for Growth (Determine Lowest Clear Well) G->H

Caption: Workflow for determining Minimum Inhibitory Concentration.
Time-Kill Kinetic Assay

This assay measures the change in bacterial population over time after exposure to an antibiotic.[27]

Protocol Steps:

  • Preparation: Prepare tubes or flasks with broth containing various concentrations of dicloxacillin (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube with no antibiotic.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test tubes.

  • Incubation and Sampling: Inoculate the tubes and incubate them, typically in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[13][28]

  • Neutralization and Plating: Perform serial dilutions of the collected aliquots in a neutralizing buffer or sterile saline to inactivate the antibiotic. Plate the dilutions onto appropriate agar plates.

  • Enumeration: Incubate the agar plates for 18-24 hours. Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction from the initial inoculum is considered bactericidal.[28]

Workflow for Time-Kill Assay A Prepare Test Tubes with Broth + Dicloxacillin Conc. C Inoculate All Tubes (Time 0) A->C B Prepare & Standardize Bacterial Inoculum B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E Repeated Sampling F Perform Serial Dilutions & Plate on Agar E->F G Incubate Plates & Count CFU F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for assessing bactericidal activity over time.
Murine Subcutaneous Infection Model

This model is used to evaluate drug efficacy against localized skin and soft tissue infections.[21]

Protocol Steps:

  • Animal Preparation: Anesthetize healthy mice (e.g., BALB/c) and shave a small area on their dorsum.[19][29]

  • Inoculum Preparation: Grow S. aureus to the mid-logarithmic phase, wash the cells, and resuspend them in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 10⁷ to 10⁹ CFU/mL.[19]

  • Infection: Inject a defined volume (e.g., 100 µL) of the bacterial suspension subcutaneously into the shaved area of the mice.[19]

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer dicloxacillin via a relevant route (e.g., subcutaneous or oral) at various doses and schedules. Include a vehicle control group.

  • Monitoring and Endpoint: Monitor the animals daily. At the end of the experiment (e.g., 24 or 48 hours post-treatment), euthanize the mice.[30]

  • Bacterial Load Determination: Excise the skin lesion, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden per gram of tissue.[20] Efficacy is measured by the reduction in CFU in treated groups compared to the control group.

Workflow for Murine Subcutaneous Infection Model A Anesthetize & Shave Mouse Dorsum C Inject Inoculum Subcutaneously A->C B Prepare S. aureus Inoculum (e.g., 10^7 CFU) B->C D Initiate Treatment (Dicloxacillin vs. Vehicle) C->D E Monitor Animals (e.g., 24-48 hours) D->E F Euthanize & Excise Skin Lesion E->F G Homogenize Tissue & Plate for CFU Count F->G H Calculate Bacterial Load (CFU/gram tissue) G->H

Caption: Workflow for in vivo efficacy testing in an SSTI model.

Conclusion

This compound remains a potent anti-staphylococcal agent with well-defined pharmacodynamic properties. Its mechanism of action, centered on the inhibition of cell wall synthesis via PBP binding, confers bactericidal activity against susceptible Gram-positive pathogens. Preclinical data robustly supports its efficacy, establishing the %fT > MIC as the key driver of its in vivo effect. While the emergence of MRSA via PBP2a acquisition poses a significant challenge, dicloxacillin continues to be a valuable therapeutic and research tool for studying and combating infections caused by penicillinase-producing, methicillin-susceptible staphylococci. The standardized in vitro and in vivo models described herein are fundamental to the continued evaluation of its activity and the development of new anti-infective strategies.

References

Early-Stage Research on the Efficacy of Dicloxacillin Sodium Salt Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin (B1670480) sodium salt monohydrate, a semi-synthetic penicillin antibiotic, has long been a therapeutic option for infections caused by penicillinase-producing staphylococci.[1][2] Its efficacy, particularly against Staphylococcus aureus, is well-documented, making it a continued subject of interest in both clinical practice and drug development.[3][4] This technical guide provides an in-depth overview of the early-stage research concerning the efficacy of dicloxacillin, focusing on its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and findings from key preclinical and clinical studies. The information is presented to be a valuable resource for researchers and professionals involved in the study and development of antibacterial agents.

Mechanism of Action

Dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5][6][7] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[6][8] Peptidoglycan provides structural integrity to the bacterial cell wall.[6] By acylating the transpeptidase active site of PBPs, dicloxacillin blocks the cross-linking of peptidoglycan chains.[6] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3][6] A key feature of dicloxacillin is its resistance to hydrolysis by staphylococcal penicillinases (β-lactamases), enzymes that inactivate many other penicillins.[5][6] This resistance is conferred by the isoxazolyl group in its side chain, which sterically hinders the binding of β-lactamases.[5]

cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism Dicloxacillin Dicloxacillin PBPs Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Dicloxacillin->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Leads to Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Cell_Lysis Weakened wall leads to Beta_Lactamase β-Lactamase (Penicillinase) Other_Penicillins Other Penicillins Beta_Lactamase->Other_Penicillins Hydrolyzes Dicloxacillin_Structure Dicloxacillin (Isoxazolyl Group) Dicloxacillin_Structure->Beta_Lactamase Sterically Hinders cluster_workflow In Vitro Intracellular Efficacy Workflow Differentiate_THP1 Differentiate THP-1 Monocytes to Macrophages Infect_Cells Infect Macrophages with S. aureus Differentiate_THP1->Infect_Cells Remove_Extracellular Remove Extracellular Bacteria Infect_Cells->Remove_Extracellular Treat_Dicloxacillin Treat with Dicloxacillin Remove_Extracellular->Treat_Dicloxacillin Lyse_Cells Lyse Macrophages Treat_Dicloxacillin->Lyse_Cells Count_CFU Determine Intracellular Bacterial Viability (CFU) Lyse_Cells->Count_CFU cluster_workflow In Vivo Mouse Peritonitis Model Workflow Infect_Mice Induce Peritonitis in Mice with S. aureus (IP injection) Administer_Dicloxacillin Administer Dicloxacillin (e.g., Subcutaneous) Infect_Mice->Administer_Dicloxacillin Monitor_Survival Monitor Survival Rate Administer_Dicloxacillin->Monitor_Survival Quantify_Bacteria Quantify Bacterial Load (Peritoneal Fluid/Blood) Administer_Dicloxacillin->Quantify_Bacteria Assess_Efficacy Assess Efficacy Monitor_Survival->Assess_Efficacy Quantify_Bacteria->Assess_Efficacy

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Dicloxacillin Sodium Salt Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicloxacillin (B1670480), a narrow-spectrum β-lactam antibiotic of the penicillin class, is a crucial agent for treating infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[1][2] Its efficacy stems from the inhibition of bacterial cell wall synthesis.[1][3] These application notes provide detailed protocols for the preparation of dicloxacillin sodium salt monohydrate solutions and their use in fundamental in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic analysis, and cytotoxicity evaluation.

Physicochemical Properties and Solution Preparation

This compound is a white or almost white, crystalline powder.[4] Understanding its solubility and stability is paramount for accurate and reproducible in vitro experiments.

Table 1: Solubility and Stability of this compound

ParameterValueReference
Molecular Formula C₁₉H₁₆Cl₂N₃NaO₅S·H₂O[4]
Molecular Weight 510.32 g/mol [5]
Solubility Freely soluble in water and methanol; Soluble in ethanol.[4]
pH of 10 mg/mL solution 4.5 - 7.5[4]
Aqueous Solution Stability Most stable in the pH range of 5.5 to 6.5. Reconstituted oral suspension is stable for 7 days at room temperature and 14 days refrigerated (2-8°C).[6][7]
Stock Solution Storage Prepared stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[8]
Protocol 1: Preparation of Dicloxacillin Stock Solution (10 mg/mL)
  • Materials:

    • This compound (CAS: 13412-64-1)

    • Sterile, deionized water or phosphate-buffered saline (PBS), pH 7.2

    • Sterile conical tubes (e.g., 15 mL or 50 mL)

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

    • Sterile microcentrifuge tubes for aliquoting

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

    • Transfer the powder to a sterile conical tube.

    • Add a small volume of sterile water or PBS to the tube to create a slurry.

    • Bring the solution to the final desired volume (e.g., 1 mL for a 10 mg/mL solution).

    • Vortex the solution until the powder is completely dissolved.[9]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Dicloxacillin exerts its bactericidal effect by interfering with the final stage of bacterial cell wall synthesis.[2][3] The primary target of dicloxacillin is a group of enzymes known as penicillin-binding proteins (PBPs).[3][5] By binding to and inactivating these enzymes, dicloxacillin prevents the cross-linking of peptidoglycan chains, which is essential for the structural integrity of the bacterial cell wall. This disruption leads to cell wall weakening and ultimately, bacterial lysis.[3]

Dicloxacillin_Mechanism cluster_bacterium Bacterial Cell UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid -pentapeptide UDP-NAG->UDP-NAM Cytoplasmic Synthesis Lipid_II Lipid II UDP-NAM->Lipid_II Membrane Translocation Peptidoglycan_Precursor Peptidoglycan Precursor Lipid_II->Peptidoglycan_Precursor Glycosyltransferase PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan_Precursor->PBP Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Weakened_Cell_Wall Weakened Cell Wall Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Dicloxacillin Dicloxacillin Dicloxacillin->PBP Inhibition

Caption: Mechanism of action of dicloxacillin.

In Vitro Antimicrobial Susceptibility Testing

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

  • Materials:

    • Sterile 96-well, U-bottom microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Dicloxacillin stock solution (prepared as in Protocol 1)

    • Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Sterile saline or broth for bacterial suspension preparation.

    • Multichannel pipette.

  • Procedure:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of dicloxacillin to be tested (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of dicloxacillin that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_antibiotic Prepare Dicloxacillin Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end Cytotoxicity_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight for Adhesion seed_cells->incubate_adhere treat_cells Treat Cells with Dicloxacillin incubate_adhere->treat_cells incubate_exposure Incubate for Exposure Time treat_cells->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

References

Determining the Minimum Inhibitory Concentration (MIC) of Dicloxacillin Against Methicillin-Susceptible Staphylococcus aureus (MSSA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicloxacillin (B1670480) is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin class. It is primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. Methicillin-susceptible Staphylococcus aureus (MSSA) remains a significant cause of both community-acquired and healthcare-associated infections. Determining the Minimum Inhibitory Concentration (MIC) of dicloxacillin against MSSA is crucial for surveillance, clinical management of infections, and in the research and development of new antimicrobial agents.

This document provides detailed protocols for determining the MIC of dicloxacillin against MSSA using the broth microdilution and agar (B569324) dilution methods, adhering to the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For routine susceptibility testing of S. aureus, the MIC of oxacillin (B1211168) is often used to infer the susceptibility to other penicillinase-stable penicillins like dicloxacillin.[1][2]

Data Presentation

Table 1: MIC Interpretive Criteria for Staphylococcus aureus

The interpretation of dicloxacillin MICs for S. aureus is typically inferred from the oxacillin breakpoints as established by CLSI and EUCAST.

Standardization BodyOxacillin MIC (µg/mL)Interpretation
CLSI ≤ 2Susceptible (S)
≥ 4Resistant (R)
EUCAST ≤ 2Susceptible (S)
> 2Resistant (R)

Data sourced from CLSI and EUCAST guidelines.[1][2][3]

Table 2: Quality Control (QC) Ranges for S. aureus ATCC® 29213™

Staphylococcus aureus ATCC® 29213™ is a recommended quality control strain for antimicrobial susceptibility testing.

Antimicrobial AgentCLSI QC Range (µg/mL)EUCAST QC Range (µg/mL)
Oxacillin0.12 - 0.50.12 - 0.5

Data sourced from CLSI M100 and EUCAST QC tables.[3]

Table 3: Typical MIC Distribution of Dicloxacillin against MSSA

The following table summarizes the typical MIC values for dicloxacillin against clinical isolates of MSSA.

StatisticDicloxacillin MIC (µg/mL)
MIC₅₀0.03
MIC₉₀0.125

Data from a study determining dicloxacillin MICs by the agar dilution method.[1]

Experimental Protocols

General Materials and Reagents
  • Dicloxacillin sodium salt, analytical grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile petri dishes

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Staphylococcus aureus ATCC® 29213™ (for quality control)

  • Clinical MSSA isolates

  • Sterile loops, pipettes, and other standard microbiology laboratory equipment

Preparation of Dicloxacillin Stock Solution

A stock solution of dicloxacillin should be prepared aseptically.

  • Calculate the amount of dicloxacillin powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). The following formula can be used: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

  • Accurately weigh the calculated amount of dicloxacillin powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared from sterile powder.

  • Store the stock solution in sterile, light-protected aliquots at -70°C.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.[4][5][6][7]

3.3.1. Inoculum Preparation

  • From a fresh (18-24 hours) culture of the MSSA isolate on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphology.

  • Touch the top of each colony with a sterile loop or needle.

  • Transfer the growth to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

3.3.2. Plate Preparation and Inoculation

  • Perform two-fold serial dilutions of the dicloxacillin stock solution in CAMHB directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL). Each well should contain 100 µL of the diluted antibiotic.

  • Include a growth control well containing 100 µL of CAMHB without the antibiotic and a sterility control well with uninoculated CAMHB.

  • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension, bringing the total volume in each well to 200 µL.

3.3.3. Incubation and Interpretation

  • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of dicloxacillin that completely inhibits visible growth of the organism as detected by the unaided eye.[8]

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium upon which the bacterial isolates are then inoculated.[1][9]

3.4.1. Plate Preparation

  • Prepare a series of two-fold dilutions of the dicloxacillin stock solution.

  • For each concentration, add one part of the antibiotic dilution to nine parts of molten MHA (held at 45-50°C) to achieve the desired final antibiotic concentration in the agar.

  • Mix gently but thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.

  • Allow the agar to solidify completely at room temperature.

  • Include a growth control plate containing MHA without any antibiotic.

3.4.2. Inoculum Preparation and Inoculation

  • Prepare the bacterial inoculum as described for the broth microdilution method (Section 3.3.1) to match a 0.5 McFarland standard.

  • Further dilute the standardized suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Spot 1-2 µL of the diluted inoculum onto the surface of the agar plates, starting from the lowest to the highest concentration, including the growth control plate. Multiple isolates can be tested on a single plate.

  • Allow the inoculated spots to dry completely before inverting the plates for incubation.

3.4.3. Incubation and Interpretation

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, the MIC is read as the lowest concentration of dicloxacillin that inhibits the visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.

Quality Control

  • The quality control strain, S. aureus ATCC® 29213™, must be tested with each batch of MIC determinations.

  • The resulting MIC for the QC strain must fall within the acceptable ranges specified in Table 2.[3]

  • If the QC result is out of range, the test results for the clinical isolates are considered invalid and the testing must be repeated.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_protocol Protocol Isolate MSSA Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum QC_Strain S. aureus ATCC 29213 QC_Strain->Inoculum Stock_Solution Dicloxacillin Stock Solution Dilution Serial Dilution in 96-well Plate Stock_Solution->Dilution Inoculation Inoculate Plate Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Reading Read MIC Incubation->Reading

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_protocol Protocol Isolate MSSA Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum QC_Strain S. aureus ATCC 29213 QC_Strain->Inoculum Stock_Solution Dicloxacillin Stock Solution Prepare_Plates Prepare Antibiotic-Agar Plates Stock_Solution->Prepare_Plates Spot_Inoculation Spot Inoculate Plates Prepare_Plates->Spot_Inoculation Inoculum->Spot_Inoculation Incubation Incubate (35°C, 16-20h) Spot_Inoculation->Incubation Reading Read MIC Incubation->Reading

Caption: Workflow for Agar Dilution MIC Determination.

References

Application Notes and Protocols for the Use of Dicloxacillin Sodium Salt Monohydrate in a Mouse Peritonitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dicloxacillin (B1670480) sodium salt monohydrate in established mouse models of bacterial peritonitis. The protocols detailed below are intended to serve as a foundational framework for efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and investigations into the host-pathogen interactions during Staphylococcus aureus infection.

Introduction

Peritonitis, the inflammation of the peritoneum, is a life-threatening condition often caused by bacterial infections. Mouse models of peritonitis are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of new antimicrobial agents. Dicloxacillin, a penicillinase-resistant penicillin, is effective against many strains of Staphylococcus aureus, a common causative agent of peritonitis.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[3][4][5][6] This document outlines two common methods for inducing peritonitis in mice—intraperitoneal bacterial injection and cecal ligation and puncture (CLP)—and provides protocols for evaluating the efficacy of Dicloxacillin sodium salt monohydrate.

Data Presentation

The following tables summarize quantitative data from studies utilizing dicloxacillin in mouse peritonitis models.

Table 1: Efficacy of Dicloxacillin in a S. aureus Mouse Peritonitis Model (Intraperitoneal Injection)

Treatment GroupDosage (mg/kg)Administration RouteTime Point (hours post-infection)Change in Bacterial Load (Δlog10 CFU/ml) in Peritoneal FluidReference
Untreated Control--4+1.94 (Total)[7]
Untreated Control--4+3.65 (Intracellular)[7]
Untreated Control--4+1.88 (Extracellular)[7]
Dicloxacillin60Subcutaneous4-3.70 (Intracellular)[7][8]
Dicloxacillin200 (single dose)Subcutaneous24-[7]
Dicloxacillin200 (three doses, q8h)Subcutaneous24-2.0 (Intracellular)[7]
Dicloxacillin200 (three doses, q8h)Subcutaneous24-2.5 (Extracellular)[7]

Table 2: Efficacy of Dicloxacillin against Wild-Type and Small-Colony-Variant (SCV) S. aureus in a Mouse Peritonitis Model

Treatment GroupDosage (mg/kg)Bacterial PhenotypeChange in Bacterial Load (Δlog10 CFU) in PeritoneumReference
Dicloxacillin60Wild-Type~ -1.0 to -1.5 (Intracellular)
Dicloxacillin60SCV~ -1.0 to -1.5 (Intracellular)

Experimental Protocols

Protocol 1: Staphylococcus aureus Induced Peritonitis Model (Intraperitoneal Injection)

This protocol describes the induction of peritonitis via direct intraperitoneal injection of a bacterial suspension.

Materials:

  • Female NMRI mice (or other suitable strain)

  • Staphylococcus aureus strain (e.g., a clinical isolate or a reference strain like ATCC 25923)[7]

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Sterile 0.9% saline

  • This compound

  • Sterile syringes and needles (27-30 gauge)

  • Hemocytometer or spectrophotometer for bacterial enumeration

  • Phosphate-buffered saline (PBS)

  • Blood agar (B569324) plates for CFU counting

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus in TSB overnight at 37°C.

    • Subculture the bacteria in fresh TSB and grow to the logarithmic phase.

    • Harvest bacteria by centrifugation and wash twice with sterile saline.

    • Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 2.5 x 10^7 CFU in 0.5 ml). The bacterial concentration should be confirmed by plating serial dilutions on blood agar plates.

  • Induction of Peritonitis:

    • Inject 0.5 ml of the bacterial suspension intraperitoneally (i.p.) into each mouse.

  • Dicloxacillin Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer the desired dose of dicloxacillin (e.g., 60 mg/kg) subcutaneously (s.c.) 2 hours post-infection.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 4, 6, 24 hours post-treatment), euthanize the mice.

    • Perform a peritoneal lavage by injecting a known volume of sterile PBS (e.g., 2 ml) into the peritoneal cavity and then aspirating the fluid.

    • To differentiate between intracellular and extracellular bacteria, centrifuge the peritoneal lavage fluid at a low speed to pellet the host cells. The supernatant contains the extracellular bacteria. The cell pellet can be lysed with a hypotonic solution to release intracellular bacteria.[7]

    • Plate serial dilutions of the peritoneal lavage fluid (total, extracellular, and intracellular fractions) onto blood agar plates.

    • Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU) to determine the bacterial load.

Protocol 2: Cecal Ligation and Puncture (CLP) Induced Peritonitis Model

The CLP model induces a polymicrobial peritonitis that more closely mimics clinical sepsis.[4][5][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)[5]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • 2-0 silk suture

  • 22-27 gauge needles[4]

  • 70% ethanol (B145695) for disinfection

  • Sterile saline

  • This compound

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse.

    • Shave the abdomen and disinfect the area with 70% ethanol.

  • Cecal Ligation and Puncture:

    • Make a 1 cm midline incision through the skin and peritoneum to expose the cecum.[4]

    • Exteriorize the cecum and ligate it with a 2-0 silk suture at a point approximately 1 cm from the cecal tip, ensuring not to obstruct the ileocecal valve.[4]

    • Puncture the ligated cecum once or twice with a 22-27 gauge needle.[4] A small amount of fecal matter should be extruded.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.

  • Post-Operative Care and Dicloxacillin Administration:

    • Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[6]

    • Administer analgesics as per institutional guidelines.

    • Administer the desired dose of dicloxacillin subcutaneously at a specified time post-surgery.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, decreased body temperature).

    • Endpoints can include survival rate over a set period (e.g., 7 days) or bacterial load in peritoneal fluid and distant organs (e.g., spleen, kidneys) at specific time points. For bacterial load determination, follow the sample collection and analysis steps outlined in Protocol 1.

Visualizations

Mechanism of Action and Host Response

G cluster_0 Bacterial Cell cluster_1 Host Immune Response PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Weakens Macrophage Macrophage TLR2 Toll-like Receptor 2 (TLR2) Phagocytosis Phagocytosis Macrophage->Phagocytosis MyD88 MyD88 TLR2->MyD88 Activation NFkB NF-κB MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription BacterialClearance Bacterial Clearance Cytokines->BacterialClearance Enhances Phagocytosis->BacterialClearance Dicloxacillin Dicloxacillin Dicloxacillin->PBP Inhibits Staphylococcus Staphylococcus aureus PAMPs PAMPs (e.g., Peptidoglycan, Lipoteichoic Acid) Staphylococcus->PAMPs Releases CellLysis->BacterialClearance Leads to PAMPs->TLR2 Recognized by

Dicloxacillin's mechanism and subsequent host immune response.
Experimental Workflow: Intraperitoneal Injection Model

G start Start prep_bacteria Prepare S. aureus Inoculum start->prep_bacteria ip_injection Intraperitoneal Injection into Mice prep_bacteria->ip_injection treatment Administer Dicloxacillin (or vehicle control) ip_injection->treatment monitoring Monitor Mice treatment->monitoring euthanasia Euthanize Mice at Pre-determined Time Points monitoring->euthanasia peritoneal_lavage Perform Peritoneal Lavage euthanasia->peritoneal_lavage bacterial_quantification Quantify Bacterial Load (CFU counting) peritoneal_lavage->bacterial_quantification data_analysis Data Analysis bacterial_quantification->data_analysis end End data_analysis->end

Workflow for the S. aureus intraperitoneal injection peritonitis model.
Experimental Workflow: Cecal Ligation and Puncture (CLP) Model

G start Start anesthesia Anesthetize Mouse start->anesthesia surgery Perform Cecal Ligation and Puncture (CLP) anesthesia->surgery resuscitation Fluid Resuscitation (Saline) surgery->resuscitation treatment Administer Dicloxacillin (or vehicle control) resuscitation->treatment monitoring Monitor for Survival and Clinical Signs treatment->monitoring endpoint Endpoint Measurement (Survival or Bacterial Load) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Workflow for the Cecal Ligation and Puncture (CLP) peritonitis model.
Signaling Pathway: S. aureus Recognition and Inflammatory Response

G cluster_cell Macrophage TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Genes Induces Transcription Cytokines Cytokine Release Genes->Cytokines SA Staphylococcus aureus PAMPs PAMPs (Peptidoglycan, Lipoteichoic Acid) SA->PAMPs PAMPs->TLR2 Binds to

TLR2-mediated signaling cascade in response to S. aureus.

References

Dicloxacillin Sodium Salt Monohydrate: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin (B1670480) sodium salt monohydrate is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class. Its primary and well-established mechanism of action is the inhibition of bacterial cell wall synthesis, making it highly effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus.[1][2][3] In the context of mammalian cell culture, its applications are predominantly centered around its potent antibacterial properties. This document provides detailed application notes and protocols for the use of Dicloxacillin sodium salt monohydrate in a research setting.

While Dicloxacillin is a powerful tool for controlling bacterial growth, current scientific literature does not support its use as a direct cytotoxic or anti-proliferative agent against mammalian cells. Studies have shown a lack of toxicity in human cell lines at concentrations effective for eliminating bacteria. For instance, Dicloxacillin did not impact the viability of human neutrophil granulocytes and showed no cytotoxic effects on THP-1 macrophages at concentrations up to 500 mg/L.[4][5] Its primary applications in mammalian cell culture are therefore as a selective agent, in the study of intracellular bacterial infections, and in the investigation of drug metabolism.

Application Notes

Elimination of Gram-Positive Bacterial Contamination in Cell Cultures

Dicloxacillin is particularly useful for eradicating contamination by susceptible Gram-positive bacteria in established cell lines or primary cultures. Its resistance to β-lactamase enzymes makes it effective against bacterial strains that are resistant to standard penicillin.

  • Working Concentration: 100 µg/mL is a commonly used starting concentration. However, the optimal concentration should be determined empirically for the specific cell line and suspected bacterial contaminant.

  • Culture Conditions: Cells should be cultured in the presence of Dicloxacillin for a minimum of two passages to ensure complete eradication of bacteria.

  • Considerations: It is crucial to verify the absence of cytotoxicity at the effective antibacterial concentration for the specific mammalian cell line being treated. A simple cell viability assay, such as Trypan Blue exclusion, is recommended.

Study of Intracellular Bacterial Infections

Dicloxacillin is a valuable tool for in vitro models of intracellular bacterial infection, particularly with Staphylococcus aureus. Researchers can use Dicloxacillin to kill extracellular bacteria, thereby isolating the effects of intracellular bacteria or testing the efficacy of other antibiotics on the intracellular bacterial population.

  • Cell Models: Human macrophage-like cell lines, such as THP-1, are commonly used for these studies.[4][6]

  • Experimental Design: In a typical experiment, host cells are infected with bacteria, and then the culture medium is replaced with a medium containing Dicloxacillin to eliminate any bacteria that have not been internalized by the host cells.

Investigation of Drug Metabolism

Dicloxacillin has been shown to be an inducer of cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP2C19, and CYP3A4, in human hepatocytes.[7][8] This makes it a useful compound for in vitro studies of drug metabolism and drug-drug interactions.

  • Cell Model: Cryopreserved primary human hepatocytes are the gold standard for these investigations.[7][8]

  • Experimental Outcome: Treatment of hepatocytes with Dicloxacillin leads to a dose-dependent increase in the expression and activity of the aforementioned CYP enzymes.[7] This can be measured by quantifying mRNA levels (e.g., via qPCR) and assessing the metabolic activity using specific enzyme substrates.

Quantitative Data

The following table summarizes the effective concentrations of this compound in various experimental settings. Note the absence of IC50 values for mammalian cells, as significant cytotoxicity is not a reported application.

ParameterOrganism/Cell LineConcentrationApplicationReference
EC50 S. aureus (ATCC 25923)0.06 mg/LAntibacterial Efficacy[4]
EC50 S. aureus (E19977)0.50 mg/LAntibacterial Efficacy[4]
MIC S. aureus (ATCC 25923)0.125 mg/LAntibacterial Efficacy[4]
MIC S. aureus (E19977)0.5 mg/LAntibacterial Efficacy[4]
No Cytotoxicity THP-1 MacrophagesUp to 500 mg/LIntracellular Infection Model[4]
No Cytotoxicity Human Granulocytes8 mg/LIntracellular Killing Assay[5]
CYP Induction Primary Human HepatocytesDose-dependentDrug Metabolism Studies[7]

Experimental Protocols

Protocol 1: Assessing Cell Viability via Trypan Blue Exclusion

This protocol is to confirm the lack of cytotoxicity of Dicloxacillin on a specific mammalian cell line at its effective antibacterial concentration.

  • Cell Plating: Seed the mammalian cells of interest in a 24-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing a range of Dicloxacillin concentrations (e.g., 0, 50, 100, 200, 500 µg/mL).

  • Incubation: Incubate the cells for a period that is relevant to the intended application (e.g., 48-72 hours for contamination removal).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • For suspension cells, directly collect the cell suspension into a microcentrifuge tube.

  • Staining:

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.

Protocol 2: Intracellular Bactericidal Assay

This protocol is for determining the intracellular activity of Dicloxacillin or another antibiotic against S. aureus in a macrophage cell line like THP-1.

  • Cell Preparation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Bacterial Opsonization: Prepare a suspension of S. aureus and opsonize with human serum for 30 minutes.

  • Infection: Infect the macrophage monolayer with the opsonized bacteria at a multiplicity of infection (MOI) of 10:1 for 1 hour.

  • Removal of Extracellular Bacteria: Wash the cells three times with PBS and then incubate with a medium containing a high concentration of Dicloxacillin (e.g., 100 µg/mL) for 1 hour to kill extracellular bacteria.

  • Antibiotic Treatment: Wash the cells again to remove the high concentration of Dicloxacillin and replace with a medium containing the desired experimental concentrations of the antibiotic(s) to be tested.

  • Incubation: Incubate for the desired time points (e.g., 2, 6, 24 hours).

  • Cell Lysis and Bacterial Quantification:

    • At each time point, wash the cells with PBS.

    • Lyse the macrophages with a sterile, cold solution of 0.1% Triton X-100 in water.

    • Perform serial dilutions of the lysate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of intracellular bacteria.

Protocol 3: CYP Enzyme Induction in Primary Human Hepatocytes

This protocol outlines a method to assess the induction of CYP enzymes by Dicloxacillin.

  • Hepatocyte Plating: Plate cryopreserved human hepatocytes in collagen-coated 48-well plates according to the supplier's instructions. Allow the cells to adhere and form a monolayer.

  • Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of Dicloxacillin (e.g., 1, 10, 50 µM) or a known inducer as a positive control (e.g., rifampicin (B610482) for CYP3A4). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the hepatocytes with the compounds for 48-72 hours.

  • Assessment of CYP Activity:

    • Remove the treatment medium and wash the cells.

    • Add a fresh medium containing a cocktail of specific CYP substrates (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9).

    • Incubate for a defined period (e.g., 1-2 hours).

    • Collect the supernatant and analyze the formation of metabolites using LC-MS/MS.

  • Assessment of CYP Expression:

    • After the 48-72 hour treatment period, lyse the cells and extract the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the CYP genes of interest (e.g., CYP3A4, CYP2C9, CYP2C19). Normalize the expression to a housekeeping gene.

Visualizations

G Mechanism of Action of Dicloxacillin on Bacteria Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Dicloxacillin->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disrupts Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of Dicloxacillin's antibacterial action.

G Workflow for Intracellular Bactericidal Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Infect Infect Macrophages with S. aureus Wash1 Wash to Remove Non-adherent Bacteria Infect->Wash1 AddDicloxacillin Add High Concentration of Dicloxacillin (Kill Extracellular Bacteria) Wash1->AddDicloxacillin Wash2 Wash to Remove Dicloxacillin AddDicloxacillin->Wash2 AddExperimental Add Experimental Antibiotic Concentrations Wash2->AddExperimental Incubate Incubate for Time Points AddExperimental->Incubate Lyse Lyse Macrophages Incubate->Lyse Plate Plate Lysate and Count CFUs Lyse->Plate

Caption: Experimental workflow for an intracellular bactericidal assay.

G Workflow for CYP Enzyme Induction Study cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis PlateHepatocytes Plate Primary Human Hepatocytes Treat Treat with Dicloxacillin (48-72 hours) PlateHepatocytes->Treat Activity CYP Activity Assay (Substrate Incubation & LC-MS/MS) Treat->Activity Expression CYP Gene Expression (RNA Extraction & qRT-PCR) Treat->Expression

Caption: Workflow for studying CYP enzyme induction in hepatocytes.

References

Application Notes and Protocols for the Quantification of Dicloxacillin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin (B1670480) is a narrow-spectrum β-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing staphylococci. Accurate and reliable quantification of dicloxacillin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the determination of dicloxacillin in biological samples using various analytical techniques.

Analytical Methodologies

Several analytical methods have been developed and validated for the quantification of dicloxacillin in biological samples. The most common techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Microbiological assays are also employed, particularly for determining the potency of the antibiotic.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of dicloxacillin due to its robustness, reliability, and cost-effectiveness. The method typically involves a protein precipitation or liquid-liquid extraction step for sample clean-up, followed by chromatographic separation on a reversed-phase column and detection at a specific UV wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring low detection limits. This technique is particularly useful for studies with limited sample volumes or when analyzing complex biological matrices. Sample preparation is often simpler, with protein precipitation being a common approach.

Microbiological Assay

Microbiological assays are functional tests that measure the antimicrobial activity of an antibiotic. These assays are valuable for determining the biological potency of dicloxacillin. The cylinder-plate method and the turbidimetric method are two common approaches where the inhibition of microbial growth is correlated to the antibiotic concentration.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for dicloxacillin quantification.

Table 1: HPLC-UV Methods for Dicloxacillin Quantification

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein Precipitation with Acetonitrile (B52724)Liquid-Liquid Extraction with DichloromethaneLiquid-Liquid Extraction
Linearity Range 10 - 18 µg/mL[2]0.5 - 10 µg/mL[3]0.5 - 40 µg/mL[4]
Lower Limit of Quantification (LLOQ) 10 µg/mL[2]0.5 µg/mL[3]0.5 µg/mL[4]
Intra-day Precision (%RSD) < 5%[2]Not Reported< 15%
Inter-day Precision (%RSD) < 5%[2]< 12.4%[3]< 15%
Mean Recovery 98.98%[2]96.95%[3]Not Reported
Internal Standard Acetanilide[2]Not ReportedEzetimibe[4]

Table 2: LC-MS/MS Methods for Dicloxacillin Quantification

ParameterMethod 1Method 2
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation with Acetonitrile
Linearity Range 2 - 35 µg/mL[5]0.5 - 250 mg/L
Lower Limit of Quantification (LLOQ) Not Reported0.5 mg/L[6]
Intra-day Precision (%CV) < 11%1.4% - 9.7%[7]
Inter-day Precision (%CV) < 11%1.4% - 9.7%[7]
Accuracy Not Reported95% - 114%
Internal Standard Not ReportedStable Isotope-Labeled Analogs[8]

Experimental Protocols

Protocol 1: Dicloxacillin Quantification in Human Plasma by HPLC-UV with Protein Precipitation

This protocol is based on a simple and rapid protein precipitation technique.[2]

1. Materials and Reagents

2. Instrumentation

  • HPLC system with UV detector

  • HiQ sil C18 HS column

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and 0.01M phosphate buffer (pH 3.0, adjusted with glacial acetic acid) in a 70:30 (v/v) ratio.[2]

  • Standard Stock Solution of Dicloxacillin: Dissolve an accurately weighed amount of dicloxacillin sodium in methanol to obtain a concentration of 100 µg/mL.

  • Internal Standard (IS) Stock Solution: Dissolve acetanilide in methanol to obtain a concentration of 20 µg/mL.[2]

4. Sample Preparation

  • Take 0.5 mL of plasma in a centrifuge tube.

  • Add 0.5 mL of the working standard solution of dicloxacillin.

  • Add 0.5 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 2 minutes.

  • Add 0.5 mL of the IS stock solution and vortex for another 2 minutes.

  • Centrifuge the mixture at 2500 rpm for 10 minutes.[2]

  • Collect the supernatant and inject 50 µL into the HPLC system.

5. Chromatographic Conditions

  • Column: HiQ sil C18 HS

  • Mobile Phase: Methanol: 0.01M Phosphate Buffer (pH 3.0) (70:30 v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Detection Wavelength: 227 nm[2]

  • Injection Volume: 50 µL

Protocol 2: Dicloxacillin Quantification in Human Plasma by LC-MS/MS

This protocol utilizes a straightforward protein precipitation followed by dilution for sample preparation.[6]

1. Materials and Reagents

  • Dicloxacillin reference standard

  • Stable isotope-labeled internal standards (e.g., piperacillin-D5)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Human plasma (drug-free)

2. Instrumentation

  • LC-MS/MS system (e.g., Q Exactive Focus hybrid quadrupole-Orbitrap)[6]

  • Accucore C18 column (100 x 2.1 mm, 2.6 µm)[6]

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Internal Standard Solution: Prepare a solution of the internal standards in a methanol/water (50/50 v/v) mixture.[6]

4. Sample Preparation

  • Mix 100 µL of plasma sample with 10 µL of the internal standard solution.[6]

  • Vortex the mixture.

  • Add 200 µL of methanol/formic acid (99.9/0.1 v/v) to precipitate proteins.[6]

  • Vortex for 15 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Dilute the supernatant 1:4 with a water/formic acid (99.9/0.1 v/v) mixture.[6]

  • Inject 5 µL for chromatographic analysis.[6]

5. Chromatographic and Mass Spectrometric Conditions

  • Column: Accucore C18 (100 x 2.1 mm, 2.6 µm) thermostatted at 40°C.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Gradient Elution: A gradient program is used, starting with 2% B, increasing to 50% B, then to 100% B, and re-equilibrating to 2% B.[6] The total run time is approximately 9 minutes.[6]

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for dicloxacillin.[5]

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.

Visualizations

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 0.5 mL Plasma add_diclo Add Dicloxacillin Working Standard plasma->add_diclo add_acetonitrile Add Acetonitrile (Protein Precipitation) add_diclo->add_acetonitrile vortex1 Vortex (2 min) add_acetonitrile->vortex1 add_is Add Internal Standard vortex1->add_is vortex2 Vortex (2 min) add_is->vortex2 centrifuge Centrifuge (2500 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject 50 µL supernatant->hplc_injection hplc_system HPLC System (C18 Column) hplc_injection->hplc_system uv_detection UV Detection (227 nm) hplc_system->uv_detection data_analysis Data Analysis uv_detection->data_analysis

Caption: Workflow for Dicloxacillin Quantification by HPLC-UV.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_methanol Add Methanol/Formic Acid (Protein Precipitation) vortex1->add_methanol vortex2 Vortex (15 s) add_methanol->vortex2 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect & Dilute Supernatant (1:4) centrifuge->supernatant lcms_injection Inject 5 µL supernatant->lcms_injection lc_system LC System (C18 Column) lcms_injection->lc_system ms_detection MS/MS Detection (ESI-) lc_system->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for Dicloxacillin Quantification by LC-MS/MS.

References

HPLC method development for Dicloxacillin sodium salt monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of Dicloxacillin sodium salt monohydrate in bulk drug and pharmaceutical dosage forms. This method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Dicloxacillin sodium is a semi-synthetic penicillin antibiotic that is resistant to penicillinase. It is active against beta-lactamase-producing Staphylococci. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Dicloxacillin sodium in pharmaceutical products. This application note details a robust HPLC method for its quantification.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

ParameterRecommended Value
HPLC System Agilent 1260 Infinity II or equivalent
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile:Methanol:0.001% Trifluoroacetic Acid (TFA) in Water (pH 6.5) (30:50:20 v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 235 nm[1][2]
Injection Volume 10 µL[3]
Column Temperature Ambient
Run Time Approximately 10 minutes
Reagent and Sample Preparation
  • Diluent: A mixture of acetonitrile, methanol, and water (20:50:30 v/v/v) is used as the diluent.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Dicloxacillin sodium working standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up to the volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[4]

  • Sample Preparation (for Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Dicloxacillin sodium to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 3000 rpm for 10 minutes and use the supernatant for analysis.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 5-50 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999[1][2]
Precision (%RSD) < 2.0%[1]
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.3685 µg/mL[1][2]
Limit of Quantification (LOQ) 1.116 µg/mL[1][2]
Retention Time Approximately 1.92 min[1][2]

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is adequate for the analysis.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0[3]
Theoretical Plates Not less than 2000
% RSD for replicate injections Not more than 2.0%[3]

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation MobilePhasePrep Mobile Phase Preparation Injection Inject Sample SamplePrep->Injection Separation Chromatographic Separation MobilePhasePrep->Separation Injection->Separation Detection UV Detection (235 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting Parameter_Relationships Method HPLC Method Performance RetentionTime Retention Time Method->RetentionTime Resolution Resolution Method->Resolution PeakShape Peak Shape Method->PeakShape Sensitivity Sensitivity Method->Sensitivity MobilePhase Mobile Phase Composition MobilePhase->Method FlowRate Flow Rate FlowRate->Method Column Column (C18) Column->Method Wavelength Detection Wavelength Wavelength->Method

References

Application Notes and Protocols for In Vivo Efficacy Studies of Dicloxacillin in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillinase-resistant penicillin class, is primarily indicated for the treatment of infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. Evaluating the in vivo efficacy of Dicloxacillin is crucial for preclinical drug development and for understanding its pharmacokinetic/pharmacodynamic (PK/PD) properties. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Dicloxacillin in established murine models of infection.

Data Presentation: Efficacy of Dicloxacillin in Murine Infection Models

The following tables summarize the quantitative data on the efficacy of Dicloxacillin in various murine models of Staphylococcus aureus infection.

Infection ModelHost Immune StatusBacterial StrainEndpointDicloxacillin ED₅₀ (mg/kg)Reference
PeritonitisImmunocompetentS. aureus E19977Bacterial Load Reduction6.75 ± 1.6[1]
PeritonitisImmunosuppressedS. aureus E19977Bacterial Load Reduction10.6 ± 1.3[1]
Thigh InfectionImmunocompetentS. aureus E19977Bacterial Load Reduction20.6 ± 1.3[1]
Thigh InfectionImmunosuppressedS. aureus E19977Bacterial Load Reduction28.2 ± 1.6[1]
Infection ModelDosing RegimenBacterial Strain(s)CompartmentLog₁₀ CFU Reduction (after 24h)Reference
PeritonitisMultiple DosesS. aureus ATCC 25923, E19977Extracellular~2.5[2][3][4]
PeritonitisMultiple DosesS. aureus ATCC 25923, E19977Intracellular~2.0[2][3][4]

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents in an immunocompromised host, allowing for the assessment of the drug's activity with minimal interference from the host immune system.

Objective: To determine the efficacy of Dicloxacillin in reducing bacterial load in the thigh muscle of neutropenic mice infected with Staphylococcus aureus.

Materials:

  • Animals: Female ICR (CD1) or NMRI mice, 5-6 weeks old.

  • Bacterial Strain: Staphylococcus aureus (e.g., clinical isolate E19977 or a standard strain like ATCC 29213).

  • Reagents:

    • Cyclophosphamide (B585)

    • Dicloxacillin sodium salt

    • Sterile 0.9% saline

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA) with 5% sheep's blood

    • Phosphate-buffered saline (PBS)

  • Equipment:

    • Standard animal housing facilities (BSL-2)

    • Syringes and needles (27-30G)

    • Tissue homogenizer

    • Incubator (37°C)

    • Spectrophotometer

    • Centrifuge

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A typical regimen involves two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic.

  • Inoculum Preparation:

    • Streak the S. aureus strain on a TSA plate and incubate overnight at 37°C.

    • Inoculate a single colony into TSB and grow to mid-logarithmic phase with shaking at 37°C.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., ~1 x 10⁷ CFU/mL). The concentration should be confirmed by serial dilution and plating.

  • Thigh Infection:

    • On day 0, two hours before treatment, inject 0.1 mL of the bacterial suspension (~1 x 10⁶ CFU) intramuscularly into the right thigh of each mouse.

  • Dicloxacillin Administration:

    • Prepare a stock solution of Dicloxacillin in sterile saline.

    • At 2 hours post-infection, administer Dicloxacillin subcutaneously (SC) in the scruff of the neck. Doses can range from 0.1 to 400 mg/kg to determine a dose-response curve. A vehicle control group (saline) must be included.

  • Assessment of Bacterial Load:

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).

    • Perform ten-fold serial dilutions of the thigh homogenate in PBS.

    • Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates for ~20 hours at 37°C.

    • Count the colonies and calculate the CFU per gram of thigh tissue.

Diagram: Neutropenic Mouse Thigh Infection Workflow

Thigh_Infection_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Day 0) cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide, Day -4 & -1) Infection Infect Thigh (IM) (0.1 mL, ~1x10^6 CFU) Neutropenia->Infection Inoculum Prepare S. aureus Inoculum (~1x10^7 CFU/mL) Inoculum->Infection Treatment Administer Dicloxacillin (SC) (2h post-infection) Infection->Treatment Euthanasia Euthanize Mice (e.g., 24h post-treatment) Treatment->Euthanasia Harvest Harvest & Homogenize Thigh Euthanasia->Harvest Plate Serial Dilution & Plating Harvest->Plate CFU_Count Incubate & Count CFU Plate->CFU_Count

Caption: Workflow for the neutropenic mouse thigh infection model.

Mouse Peritonitis Model

This model is useful for studying the efficacy of antibiotics against both extracellular and intracellular bacteria in the peritoneal cavity.

Objective: To evaluate the efficacy of Dicloxacillin in reducing extracellular and intracellular S. aureus in a murine peritonitis model.

Materials:

  • Animals: Female NMRI mice.

  • Bacterial Strain: Staphylococcus aureus (e.g., clinical isolate E19977 or ATCC 25923).

  • Reagents:

    • Dicloxacillin sodium salt

    • Sterile 0.9% saline

    • Hog gastric mucin (optional, to enhance virulence)

    • Hanks Balanced Salt Solution (HBSS)

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

  • Equipment:

    • Standard animal housing facilities (BSL-2)

    • Syringes and needles (27-30G)

    • Centrifuge

    • Incubator (37°C)

Protocol:

  • Inoculum Preparation:

    • Prepare the S. aureus inoculum as described in the thigh infection model.

    • Resuspend the final bacterial pellet in sterile saline, potentially with 5% hog gastric mucin to enhance infection. The final concentration should be around 2 x 10⁸ CFU/mL.

  • Peritoneal Infection:

    • Inject 0.5 mL of the bacterial suspension (~1 x 10⁸ CFU) intraperitoneally into each mouse.

  • Dicloxacillin Administration:

    • At 1-2 hours post-infection, administer Dicloxacillin subcutaneously. Dosing can be a single administration or multiple doses over a 24-hour period.[1][5]

  • Sample Collection (Peritoneal Lavage):

    • At the desired time point (e.g., 4 or 24 hours post-treatment), euthanize the mice.

    • Inject 2.0 mL of cold HBSS into the peritoneal cavity.

    • Massage the abdomen gently, then open the peritoneum and carefully collect the peritoneal fluid.

  • Quantification of Extracellular and Intracellular Bacteria:

    • Total Bacteria: Serially dilute and plate a small aliquot of the peritoneal lavage fluid to determine the total bacterial count (extracellular + intracellular).

    • Extracellular Bacteria: Centrifuge the remaining lavage fluid at a low speed (e.g., 200 x g for 10 minutes) to pellet the host cells. The supernatant contains the extracellular bacteria. Serially dilute and plate the supernatant.

    • Intracellular Bacteria: Wash the cell pellet with HBSS to remove remaining extracellular bacteria. Lyse the host cells with sterile water or a saponin (B1150181) solution. Serially dilute and plate the lysate to determine the intracellular bacterial count.

  • Data Analysis:

    • Incubate plates and count colonies to determine CFU/mL for each compartment. Calculate the log₁₀ CFU reduction compared to the vehicle-treated control group.

Diagram: Mouse Peritonitis Model Workflow

Peritonitis_Workflow cluster_exp Infection & Treatment cluster_analysis Bacterial Load Analysis Inoculum Prepare S. aureus Inoculum (~2x10^8 CFU/mL) Infection Infect Peritoneum (IP) (0.5 mL, ~1x10^8 CFU) Inoculum->Infection Treatment Administer Dicloxacillin (SC) (1-2h post-infection) Infection->Treatment Euthanasia Euthanize Mice (e.g., 4h or 24h post-treatment) Treatment->Euthanasia Lavage Perform Peritoneal Lavage Euthanasia->Lavage Fractionation Separate Intra- & Extracellular Bacteria Lavage->Fractionation Plating Serial Dilution & Plating of Fractions Fractionation->Plating CFU_Count Incubate & Count CFU Plating->CFU_Count

Caption: Workflow for the mouse peritonitis infection model.

Mechanism of Action Signaling Pathway

Dicloxacillin, like other β-lactam antibiotics, does not directly interact with host signaling pathways. Its mechanism of action is targeted at the bacterial cell wall synthesis.

Diagram: Dicloxacillin Mechanism of Action

MOA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Dicloxacillin Dicloxacillin Dicloxacillin->PBP Binds to & Inhibits

Caption: Dicloxacillin inhibits bacterial cell wall synthesis.

References

Application Notes and Protocols for Assessing Dicloxacillin Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro activity of dicloxacillin (B1670480), a penicillinase-resistant penicillin, against clinical bacterial isolates. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Dicloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] Accurate assessment of dicloxacillin's activity is crucial for appropriate clinical use and for monitoring the emergence of resistance.

Key Concepts in Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

  • Susceptibility Breakpoints: Specific MIC values or zone diameters used to categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. These are established by regulatory bodies like CLSI and EUCAST.

Data Presentation

The following table summarizes the distribution of dicloxacillin minimum inhibitory concentrations (MICs) against a collection of clinical isolates. Data is presented as the percentage of isolates inhibited at a given concentration, along with the MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Table 1: Dicloxacillin MIC Distribution Against Clinical Isolates [5]

Organism (Number of Isolates)MIC Range (µg/mL)% Susceptible (≤2 µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA) (n=388)≤0.015 - >898.50.030.125
Coagulase-Negative Staphylococci (n=53)≤0.015 - >892.50.1254
Streptococcus pneumoniae (n=262)≤0.015 - >8<25>8>8
Other Streptococcus spp. (n=54)≤0.015 - >890.80.032
Haemophilus influenzae (n=54)≤0.015 - >89>8>8
Moraxella catarrhalis (n=56)≤0.015 - >82>8>8

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the MIC of dicloxacillin in a liquid medium using a 96-well microtiter plate format.[6][7]

Materials:

  • Dicloxacillin powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Clinical bacterial isolates

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922)[5]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Protocol:

  • Prepare Dicloxacillin Stock Solution: Prepare a stock solution of dicloxacillin in a suitable solvent and dilute it in CAMHB to twice the highest desired final concentration.

  • Prepare Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x dicloxacillin solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate Plates:

    • Using a multichannel pipette, add 100 µL of the standardized inoculum to each well in columns 1 through 11.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of dicloxacillin that shows no visible growth (turbidity). This can be determined by visual inspection or with a plate reader. The growth control well (column 11) should show distinct turbidity.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to dicloxacillin by measuring the diameter of the zone of growth inhibition around a dicloxacillin-impregnated disk.[8] For dicloxacillin, a 1 µg oxacillin (B1211168) disk is typically used.[9]

Materials:

  • 1 µg oxacillin disks

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Clinical bacterial isolates

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 25923)[10]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

  • Inoculate MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Apply Antibiotic Disk:

    • Aseptically place a 1 µg oxacillin disk onto the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours (up to 24 hours for staphylococci).[10]

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results based on CLSI or EUCAST guidelines for oxacillin against staphylococci.

Table 2: CLSI Interpretive Criteria for Oxacillin Disk Diffusion against Staphylococcus aureus

Zone Diameter (mm)Interpretation
≥ 13Susceptible
11 - 12Intermediate
≤ 10Resistant
Agar Dilution Method for MIC Determination

This method involves incorporating varying concentrations of dicloxacillin into an agar medium to determine the MIC.[1][4]

Materials:

  • Dicloxacillin powder, analytical grade

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Clinical bacterial isolates

  • Quality control strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Dicloxacillin-Containing Agar Plates:

    • Prepare a series of dicloxacillin stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each dicloxacillin stock solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • A growth control plate containing no antibiotic should also be prepared.

  • Prepare Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity.

  • Inoculate Plates:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of dicloxacillin that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.

Mandatory Visualizations

Dicloxacillin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Dicloxacillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Precursors PBP->Peptidoglycan Inhibition of cross-linking Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalyzes cross-linking Peptidoglycan->PBP Substrate for cross-linking Cell_Lysis Cell Lysis and Death Crosslinked_PG->Cell_Lysis Weakened cell wall leads to

Caption: Dicloxacillin's mechanism of action.

mecA_Resistance_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Dicloxacillin Dicloxacillin PBP Normal PBPs Dicloxacillin->PBP Inhibits PBP2a PBP2a (Altered PBP) Dicloxacillin->PBP2a Low affinity, no inhibition Crosslinked_PG Cross-linked Peptidoglycan PBP2a->Crosslinked_PG Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a Substrate for cross-linking Cell_Survival Cell Wall Synthesis Continues (Resistance) Crosslinked_PG->Cell_Survival Maintains cell wall integrity mecA mecA gene mecA->PBP2a Encodes

Caption: mecA-mediated resistance to dicloxacillin.

Experimental_Workflow_MIC cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Isolate Clinical Isolate (Pure Culture) Inoculum Prepare 0.5 McFarland Inoculum Suspension Isolate->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Plates Prepare Serial Dilutions of Dicloxacillin in Broth Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read for Visible Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC Interpret Interpret as S, I, or R (using breakpoints) Determine_MIC->Interpret

Caption: Broth microdilution workflow for MIC.

References

Troubleshooting & Optimization

Technical Support Center: Dicloxacillin Sodium Salt Monohydrate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dicloxacillin (B1670480) sodium salt monohydrate in aqueous solutions.

Troubleshooting Guide

Researchers may encounter challenges with the solubility of dicloxacillin sodium salt monohydrate, even though it is classified as freely soluble in water. These issues often stem from solution pH, temperature, and degradation. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Precipitate Formation in an Aqueous Solution

A common issue is the formation of a precipitate after initially dissolving the compound.

  • Initial Check : Verify the pH of your solution. A 10 mg/mL aqueous solution of dicloxacillin sodium should have a pH between 4.5 and 7.5.[1][2]

  • Troubleshooting Steps :

    • Acidic pH : If the solution's pH has dropped below 4.5, the equilibrium may shift towards the less soluble free acid form of dicloxacillin, causing precipitation.

    • Alkaline pH : At a pH above 7.5, degradation of the β-lactam ring is accelerated. The degradation products may be less soluble and precipitate out of solution.

    • Solution : The optimal pH for the stability of dicloxacillin sodium in aqueous solutions is between 5.5 and 6.5.[2] Use a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain the pH within this range.

Issue 2: Inconsistent or Lower Than Expected Solubility

You may find that the amount of dicloxacillin sodium that dissolves is less than the reported values.

  • Initial Check : Review the reported solubility values. While generally considered "freely soluble," quantitative values can vary. For instance, solubility in water has been reported as 50 mg/mL, while in PBS at pH 7.2, it is approximately 10 mg/mL.[3][4] This highlights the significant impact of the solution's composition.

  • Troubleshooting Steps :

    • Temperature : Ensure the temperature of your solvent is controlled. While specific data on the temperature dependence of dicloxacillin sodium solubility is limited, for most solids, solubility increases with temperature.

    • Purity of the Compound : Verify the purity of your this compound. Impurities can affect solubility.

    • Equilibration Time : Ensure sufficient time and agitation for the dissolution process to reach equilibrium.

Issue 3: Solution Discoloration or Haze Over Time

A clear solution of dicloxacillin sodium may become discolored or hazy upon standing.

  • Initial Check : This is often an indicator of chemical degradation, not just physical precipitation.

  • Troubleshooting Steps :

    • Light Exposure : Protect the solution from light, as dicloxacillin sodium can degrade upon exposure.[1]

    • Temperature : Store aqueous solutions at recommended temperatures. Reconstituted oral suspensions are stable for a longer period when refrigerated (2 to 8°C).[2]

    • pH Stability : As mentioned, maintaining the pH between 5.5 and 6.5 is crucial for stability.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is described as "freely soluble in water".[1] Quantitative data indicates a solubility of approximately 50 mg/mL in water and around 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[3][4] The difference underscores the influence of pH and buffer components on solubility.

Q2: My dicloxacillin sodium solution is cloudy. What could be the cause?

A2: Cloudiness or precipitation can be due to several factors:

  • pH-related precipitation : If the pH of your solution is outside the optimal range of 5.5-6.5, the compound may precipitate as the less soluble free acid (at low pH) or its degradation products (at high pH).[2]

  • High Concentration : You may be exceeding the solubility limit for your specific aqueous system (e.g., buffer composition, temperature).

  • Degradation : Over time, degradation products can form and precipitate. Ensure proper storage conditions (protection from light, appropriate temperature).[1]

Q3: How can I improve the solubility of dicloxacillin sodium in an acidic aqueous solution?

A3: In acidic environments (pH 1-3), the stability and solubility of dicloxacillin sodium are reduced. To improve this, you can use complexing agents like cyclodextrins. Studies have shown that γ-cyclodextrin and hydroxypropyl-β-cyclodextrin (HPβ-CD) can form inclusion complexes with dicloxacillin, enhancing its solubility and stability in acidic conditions.[5]

Q4: What is the optimal pH for dissolving and storing dicloxacillin sodium in an aqueous solution?

A4: The most stable pH range for aqueous solutions of dicloxacillin sodium is 5.5 to 6.5.[2] It is highly recommended to use a buffer system to maintain the pH within this range to minimize degradation and prevent precipitation.

Q5: Does temperature affect the solubility of dicloxacillin sodium?

A5: While specific quantitative data is scarce, general principles of chemistry suggest that the solubility of dicloxacillin sodium in water will increase with temperature. However, higher temperatures can also accelerate degradation, so a balance must be found.[1] For storage of reconstituted suspensions, refrigeration is recommended to enhance stability.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventpHTemperatureSolubility
WaterNot SpecifiedNot SpecifiedFreely soluble[1], 50 mg/mL[4]
Phosphate Buffered Saline (PBS)7.2Not Specified~10 mg/mL[3]
MethanolNot ApplicableNot SpecifiedFreely soluble[1]
EthanolNot ApplicableNot SpecifiedSoluble[2]
Dimethyl sulfoxide (B87167) (DMSO)Not ApplicableNot Specified~33 mg/mL[3]
Dimethylformamide (DMF)Not ApplicableNot Specified~33 mg/mL[3]

Experimental Protocols

Protocol 1: Standard Method for Determining Aqueous Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of dicloxacillin sodium.

  • Preparation of Buffered Solutions : Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8) using appropriate buffer systems (e.g., acetate, phosphate).

  • Addition of Excess Compound : Add an excess amount of this compound to a known volume of each buffered solution in a sealed container.

  • Equilibration : Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid : Centrifuge or filter the samples to separate the undissolved solid from the solution.

  • Quantification : Dilute the supernatant with a suitable mobile phase and determine the concentration of dissolved dicloxacillin sodium using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is used to investigate the effect of cyclodextrins on the solubility of dicloxacillin sodium.

  • Preparation of Cyclodextrin (B1172386) Solutions : Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HPβ-CD) in a specific buffer (e.g., pH 3 buffer).

  • Addition of Excess Dicloxacillin Sodium : Add an excess amount of dicloxacillin sodium to each cyclodextrin solution.

  • Equilibration : Seal the containers and shake at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Sample Preparation and Analysis : After equilibration, filter the solutions and analyze the concentration of dissolved dicloxacillin sodium by HPLC.

  • Data Analysis : Plot the concentration of dissolved dicloxacillin sodium against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the type of complexation and the stability constant of the inclusion complex.

Visualizations

experimental_workflow Workflow for Solubility Determination and Enhancement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_buffers Prepare Aqueous Buffers (various pH) add_excess Add Excess Dicloxacillin Sodium prep_buffers->add_excess prep_cd Prepare Cyclodextrin Solutions (various concentrations) prep_cd->add_excess equilibrate Equilibrate (Shake at constant T) add_excess->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Drug (HPLC) separate->quantify sol_curve Determine Solubility Curve (Solubility vs. pH) quantify->sol_curve phase_diagram Generate Phase Solubility Diagram quantify->phase_diagram

Caption: Experimental workflow for solubility studies.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Solubility Issue (Precipitate/Cloudiness) check_ph Measure pH of Solution start->check_ph ph_in_range Is pH 5.5 - 6.5? check_ph->ph_in_range adjust_ph Action: Adjust pH with Buffer ph_in_range->adjust_ph No check_conc Check Concentration vs. Limit ph_in_range->check_conc Yes resolved Issue Resolved adjust_ph->resolved conc_exceeded Is Concentration > Solubility Limit? check_conc->conc_exceeded reduce_conc Action: Reduce Concentration or Use Co-solvents/Complexing Agents conc_exceeded->reduce_conc Yes check_stability Check for Degradation (Time, Temp, Light) conc_exceeded->check_stability No reduce_conc->resolved degradation_suspected Degradation Likely? check_stability->degradation_suspected improve_storage Action: Optimize Storage (Refrigerate, Protect from Light) degradation_suspected->improve_storage Yes degradation_suspected->resolved No improve_storage->resolved

Caption: Troubleshooting decision tree for solubility issues.

References

Dicloxacillin sodium salt monohydrate stability issues in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dicloxacillin (B1670480) Sodium Salt Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using dicloxacillin in experimental media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dicloxacillin instability in experimental media?

A1: The primary cause of dicloxacillin instability is the hydrolysis of its β-lactam ring. This chemical reaction is inherent to the penicillin class of antibiotics and is accelerated by factors such as pH, temperature, and the presence of nucleophiles in the solution.[1] Aqueous solutions are particularly susceptible to this degradation.

Q2: What are the main degradation products of dicloxacillin, and are they active?

A2: The main degradation products are penicilloic acids and, to a lesser extent, penilloic acids, which are formed through the cleavage of the β-lactam ring. These degradation products are microbiologically inactive.[2]

Q3: What is the optimal pH for maintaining dicloxacillin stability in aqueous solutions?

A3: Aqueous solutions of dicloxacillin sodium are most stable in the pH range of 5.5 to 6.5.[3] Deviation from this range, especially towards alkaline conditions, can significantly increase the rate of degradation.

Q4: How does temperature affect the stability of dicloxacillin solutions?

A4: Higher temperatures accelerate the degradation of dicloxacillin.[4] For instance, reconstituted oral suspensions are stable for a longer period when refrigerated (2-8°C) compared to room temperature.[3] It is crucial to store stock solutions and experimental media containing dicloxacillin at appropriate temperatures to minimize degradation.

Q5: How long can I expect a freshly prepared dicloxacillin solution to be stable in my experimental medium?

A5: The stability of dicloxacillin in specific experimental media can vary. While comprehensive data for all media is not available, studies on similar β-lactam antibiotics in bacterial growth media show that half-lives can be as short as a few hours at 37°C.[5] It is highly recommended to prepare solutions fresh before each experiment or to validate their stability under your specific experimental conditions (media type, temperature, pH).

Troubleshooting Guide

This guide addresses common problems researchers may face due to the instability of dicloxacillin sodium salt monohydrate in experimental settings.

Problem 1: Loss of Antibacterial Activity or Inconsistent Experimental Results

  • Possible Cause: Degradation of dicloxacillin in the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare dicloxacillin solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature or 37°C.

    • Verify pH of Media: Check the pH of your experimental medium. If it is outside the optimal range of 5.5-6.5, consider buffering the solution, if compatible with your experimental design.

    • Control Temperature: Minimize the time that dicloxacillin-containing media is kept at 37°C before and during the experiment. Use an ice bath for temporary storage if possible.

    • Perform a Stability Check: If the problem persists, perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section).

Problem 2: Precipitate Formation in the Dicloxacillin Solution

  • Possible Cause:

    • Poor solubility at the prepared concentration.

    • Degradation products may have lower solubility.

    • Interaction with components of the medium.

  • Troubleshooting Steps:

    • Check Solubility: Dicloxacillin sodium is freely soluble in water and methanol.[4] Ensure you are not exceeding its solubility limit in your specific solvent or medium.

    • Filter Sterilization: If preparing a stock solution, filter-sterilize it through a 0.22 µm filter to remove any undissolved particles.

    • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If a precipitate is observed, it is best to discard the solution and prepare a fresh one.

Problem 3: Variability Between Experimental Repeats

  • Possible Cause: Inconsistent preparation and handling of dicloxacillin solutions leading to varying degrees of degradation.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure a standardized and consistent protocol for the preparation, storage, and handling of dicloxacillin solutions across all experiments.

    • Use a Calibrated pH Meter: When preparing buffered solutions, use a properly calibrated pH meter to ensure accuracy.

    • Aliquot Stock Solutions: If a stock solution is to be used over a short period, store it in single-use aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. However, be aware that even frozen solutions can degrade over time.[6]

Data on Dicloxacillin Stability

The stability of dicloxacillin is often reported as the time it takes for 10% of the initial concentration to degrade (t90).

Storage Conditions Vehicle t90 (Time to 10% Decomposition) Reference
-20°CReconstituted Oral Suspension (Original Container)79 days[3]
4°CReconstituted Oral Suspension (Original Container)44 days[3]
25°CReconstituted Oral Suspension (Original Container)37 days[3]
-20°CReconstituted Oral Suspension (Polypropylene Syringes)25 days[3]
4°CReconstituted Oral Suspension (Polypropylene Syringes)12.5 days[3]
25°CReconstituted Oral Suspension (Polypropylene Syringes)9.3 days[3]

Note: Stability in polypropylene (B1209903) syringes was notably lower than in the original containers, highlighting the importance of the storage vessel.[3][6]

Parameter Value Reference
Elimination Half-Life (in vivo, adults)~0.7 hours[7][8][9]

The short in vivo half-life underscores the inherent instability of dicloxacillin under physiological conditions.

Experimental Protocols

Protocol: Stability Assessment of Dicloxacillin in Liquid Media via HPLC

This protocol provides a framework for determining the stability of dicloxacillin in a specific experimental medium over time.

1. Materials and Reagents:

  • This compound reference standard

  • Experimental medium of interest (e.g., DMEM, Mueller-Hinton Broth)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffer reagents for mobile phase (e.g., phosphate (B84403) buffer)

  • HPLC system with UV detector

  • C18 analytical column

  • Incubator or water bath set to the desired experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes or vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of dicloxacillin (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).

  • Test Solution: Dilute the stock solution in the experimental medium to the final desired concentration. Prepare a sufficient volume for all time points.

  • Mobile Phase (Example): A mixture of acetonitrile and a phosphate buffer (pH adjusted to be compatible with the column and to achieve good separation). The exact ratio should be optimized for your specific column and system.

3. Experimental Procedure:

  • At time zero (t=0), take an aliquot of the test solution, centrifuge to remove any cellular debris if necessary, and transfer the supernatant to an HPLC vial. This is your baseline sample.

  • Place the remaining test solution in the incubator at the desired temperature.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and process them as in step 1.

  • Store the collected samples at -20°C or colder until HPLC analysis.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a standard solution of dicloxacillin of known concentration to determine the retention time and to create a calibration curve.

  • Inject the collected samples from each time point.

  • Record the peak area of the dicloxacillin peak at each time point.

5. Data Analysis:

  • Calculate the concentration of dicloxacillin remaining at each time point using the calibration curve.

  • Plot the percentage of the initial dicloxacillin concentration remaining versus time.

  • From this plot, you can determine the half-life (t1/2) and the time to 10% degradation (t90) under your experimental conditions.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Dicloxacillin Instability Start Inconsistent or Negative Experimental Results Check_Freshness Was the dicloxacillin solution freshly prepared? Start->Check_Freshness Check_pH Is the medium pH between 5.5 and 6.5? Check_Freshness->Check_pH Yes Prepare_Fresh Prepare a fresh solution immediately before use. Check_Freshness->Prepare_Fresh No Check_Temp Was the solution stored at an appropriate temperature (e.g., 2-8°C)? Check_pH->Check_Temp Yes Buffer_pH Consider buffering the medium (if compatible with the experiment). Check_pH->Buffer_pH No Store_Cold Store stock solutions and media at 2-8°C and minimize time at 37°C. Check_Temp->Store_Cold No Run_Stability_Study Conduct a stability study under experimental conditions. Check_Temp->Run_Stability_Study Yes Prepare_Fresh->Check_pH Buffer_pH->Check_Temp Store_Cold->Run_Stability_Study End Consistent Results Run_Stability_Study->End Dicloxacillin Dicloxacillin (Active) Penicilloic_Acid Dicloxacillin Penicilloic Acid (Inactive) Dicloxacillin->Penicilloic_Acid Hydrolysis of β-lactam ring Penilloic_Acid Dicloxacillin Penilloic Acid (Inactive) Penicilloic_Acid->Penilloic_Acid Decarboxylation cluster_workflow Experimental Workflow for Stability Assessment Prep_Solutions 1. Prepare Dicloxacillin Solution in Test Medium Time_Zero 2. Take t=0 Sample Prep_Solutions->Time_Zero Incubate 3. Incubate Solution at Test Temperature Time_Zero->Incubate Sample_Collection 4. Collect Samples at Timed Intervals Incubate->Sample_Collection HPLC_Analysis 5. Analyze Samples by HPLC Sample_Collection->HPLC_Analysis Data_Analysis 6. Quantify and Plot % Remaining vs. Time HPLC_Analysis->Data_Analysis Results 7. Determine t90 and Half-Life Data_Analysis->Results

References

Technical Support Center: Overcoming Dicloxacillin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the challenge of dicloxacillin (B1670480) resistance in Staphylococcus aureus. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of dicloxacillin resistance and strategies to overcome it.

Q1: What is the primary mechanism of dicloxacillin resistance in Staphylococcus aureus?

A1: The primary mechanism of resistance to dicloxacillin and other β-lactam antibiotics in S. aureus is the acquisition of the mecA gene.[1][2] This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for β-lactam antibiotics.[1][2] This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.[1] While dicloxacillin was designed to be resistant to degradation by β-lactamases, the alteration of the target PBP remains the key resistance factor in Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4]

Q2: How is the expression of the mecA gene regulated?

A2: The expression of mecA is controlled by two regulatory genes, mecI and mecR1, which are located on the Staphylococcal Cassette Chromosome mec (SCCmec) along with mecA.[1][2][5] mecI encodes a repressor protein that binds to the promoter region of mecA, inhibiting its transcription. mecR1 encodes a transmembrane signal transducer protein.[5] In the presence of a β-lactam antibiotic, MecR1 initiates a signaling cascade that leads to the inactivation of the MecI repressor, allowing for the transcription of mecA and subsequent resistance.[5] However, many clinical MRSA isolates have mutations in mecI or mecR1, or lack these regulatory elements altogether, leading to constitutive (continuous) expression of mecA.[1][6][7]

Q3: Are there other mechanisms of resistance to dicloxacillin besides PBP2a?

A3: Yes, while the production of PBP2a is the most significant mechanism, other factors can contribute to dicloxacillin resistance. These include the production of high levels of β-lactamases that can inactivate the antibiotic, and modifications to other native Penicillin-Binding Proteins (PBPs) that reduce the drug's binding affinity.[3] Efflux pumps, which actively transport antibiotics out of the bacterial cell, can also play a role in reducing the intracellular concentration of dicloxacillin.[8]

Q4: What are some promising strategies to overcome dicloxacillin resistance in MRSA?

A4: Current research is focused on several innovative approaches.[9][10] Combination therapy, where dicloxacillin is used with a "helper" compound, is a key strategy.[11] These helper compounds can inhibit resistance mechanisms, such as efflux pumps, or disrupt other essential bacterial processes, thereby re-sensitizing MRSA to dicloxacillin.[8][12][13] Other novel strategies include the use of antisense oligonucleotides to inhibit mecA gene expression, phage therapy, and the development of new antimicrobial agents that target different bacterial pathways.[8][14]

Troubleshooting Experimental Guides

This section provides solutions to common issues encountered during in vitro experiments aimed at overcoming dicloxacillin resistance.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) results for dicloxacillin against MRSA. 1. Inoculum size variability: A heavy inoculum can lead to falsely elevated MICs.[15] 2. Incubation conditions: Temperature and duration can affect the expression of resistance.[16] 3. Media composition: The type of broth or agar (B569324) can influence antibiotic activity.1. Standardize inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL) and then dilute to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[17][18] 2. Control incubation: Incubate plates at a consistent 35-37°C for 18-24 hours.[19][20] For some heterogeneous strains, incubation at 30°C may enhance detection of resistance.[16][21] 3. Use appropriate media: Mueller-Hinton Broth (MHB) or Agar (MHA) is the standard for susceptibility testing.[20]
Checkerboard assay does not show expected synergy between dicloxacillin and a helper compound. 1. Incorrect concentration range: The tested concentrations may be too high or too low to detect a synergistic interaction. 2. Inappropriate interpretation of results: The Fractional Inhibitory Concentration Index (FICI) may be calculated or interpreted incorrectly. 3. True lack of synergy: The compounds may not have a synergistic relationship under the tested conditions.1. Perform preliminary MICs: Determine the MIC of each compound individually first. Then, in the checkerboard, test concentrations ranging from at least 4x MIC down to sub-inhibitory concentrations.[17] 2. Correctly calculate FICI: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is generally defined as FICI ≤ 0.5.[17] 3. Consider alternative assays: If the checkerboard is inconclusive, a time-kill curve analysis can provide dynamic information about the interaction over time.[19][22]
High variability in time-kill curve assay results. 1. Inaccurate colony counting: Errors in serial dilutions or plating can lead to inconsistent CFU counts. 2. Antibiotic carryover: Residual antibiotic on the plate can inhibit growth and lead to underestimation of survivors. 3. Stationary phase cells: Bacteria in the stationary phase of growth may be less susceptible to antibiotics.[22]1. Ensure proper mixing and plating technique: Vortex samples before dilution and plating. Plate a volume that will yield 30-300 colonies for accurate counting. 2. Wash cells: Before plating, centrifuge the bacterial sample, remove the supernatant containing the antibiotic, and resuspend the pellet in sterile saline or phosphate-buffered saline.[22] 3. Use logarithmic phase cells: For most bactericidal assays, it is best to use bacteria in the logarithmic phase of growth, as they are more metabolically active and susceptible. If testing against stationary phase cells, ensure this is a deliberate part of the experimental design.[22]

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate strategies for overcoming dicloxacillin resistance.

Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to assess the synergistic effect of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • S. aureus strain of interest

  • Dicloxacillin (Drug A) and test compound (Drug B) stock solutions

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: From an overnight culture, suspend S. aureus colonies in MHB. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

  • Plate Setup:

    • Add 50 µL of MHB to each well of a 96-well plate.

    • Drug A (Dicloxacillin) Dilution (Vertical): Create a serial two-fold dilution of Drug A down the columns of the plate. Start with a concentration that is 4x the known MIC.

    • Drug B (Test Compound) Dilution (Horizontal): Create a serial two-fold dilution of Drug B across the rows of the plate.[19]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well should be 200 µL.[19]

  • Controls: Include wells with bacteria and no drugs (growth control), and wells with media only (sterility control). Also, include rows and columns with each drug alone to redetermine the MIC.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4[17]

Time-Kill Curve Analysis

This protocol provides a dynamic assessment of bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Materials:

  • Culture flasks or tubes

  • Mueller-Hinton Broth (MHB)

  • S. aureus strain of interest

  • Dicloxacillin and test compound

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Inoculum: Grow an overnight culture of S. aureus. Dilute the culture in fresh MHB to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Setup Test Conditions: Prepare flasks containing the bacterial inoculum and the following conditions:

    • No drug (growth control)

    • Dicloxacillin alone (at a relevant concentration, e.g., MIC)

    • Test compound alone (at a relevant concentration)

    • Dicloxacillin + test compound

  • Incubation and Sampling: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19][22]

  • Quantify Survivors:

    • Perform serial ten-fold dilutions of each sample in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

      • Indifference: A < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.

      • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.[19]

Visualizations and Data

Signaling Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental processes.

mecA_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 (Inactive) MecR1_active MecR1 (Active) MecR1_inactive->MecR1_active Conformational change MecI MecI Repressor MecR1_active->MecI Cleaves MecI mecA_promoter mecA Promoter MecI->mecA_promoter Binds & Represses (No β-Lactam) mecA_gene mecA Gene Ribosome Ribosome mecA_gene->Ribosome Transcription & Translation PBP2a PBP2a Resistance Cell Wall Synthesis (Resistance) PBP2a->Resistance Ribosome->PBP2a Synthesis Beta_Lactam β-Lactam (e.g., Dicloxacillin) Beta_Lactam->MecR1_inactive Binds to sensor domain

Caption: Regulation of the mecA gene expression in the presence of β-lactam antibiotics.

Checkerboard_Workflow start Start prep_inoculum Prepare 0.5 McFarland S. aureus Inoculum start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate dilute_inoculum->add_inoculum setup_plate Setup 96-Well Plate with MHB dilute_drugA Serial Dilute Drug A (Dicloxacillin) Vertically setup_plate->dilute_drugA dilute_drugB Serial Dilute Drug B (Test Compound) Horizontally setup_plate->dilute_drugB dilute_drugA->add_inoculum dilute_drugB->add_inoculum incubate Incubate 18-24h at 37°C add_inoculum->incubate read_mic Read MICs for Drugs Alone & Combined incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard microdilution assay.

Quantitative Data Summary

The following table summarizes hypothetical results from a checkerboard assay testing the synergy of dicloxacillin with a novel efflux pump inhibitor (EPI) against an MRSA strain.

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC FICI Interpretation
Dicloxacillin256160.0625\multirow{2}{}{0.3125}\multirow{2}{}{Synergy}
EPI-12364160.25

This data is for illustrative purposes and does not represent results from a specific published study.

References

Troubleshooting inconsistent results in Dicloxacillin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Dicloxacillin (B1670480) susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My zone of inhibition for Dicloxacillin is smaller than expected for my quality control (QC) strain. What are the possible causes?

A1: Several factors can lead to smaller-than-expected zones of inhibition. Consider the following troubleshooting steps:

  • Inoculum Density: An overly dense inoculum is a common cause of smaller zones. Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard before inoculating the agar (B569324) plate.[1][2]

  • Agar Depth: The depth of the Mueller-Hinton agar in the petri dish should be uniform and approximately 4 mm.[1][2] A deeper agar can result in smaller zones due to the vertical diffusion of the antibiotic.

  • Antibiotic Disc Potency: Ensure that the dicloxacillin discs have been stored correctly (typically at -20°C in a dry environment) and are not expired.[1] Improper storage can lead to a loss of potency.

  • Incubation Conditions: Incubate plates at 35°C ± 2°C for 16-18 hours.[1] Temperatures above 37°C can inhibit the detection of some resistance mechanisms, potentially leading to smaller zones for certain organisms like methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Media Composition: Variations in the Mueller-Hinton agar, such as altered cation concentrations or pH, can affect the activity of dicloxacillin.[4] Ensure the media is from a reputable source and prepared according to the manufacturer's instructions.

  • Delayed Disc Application: Apply the antibiotic discs to the inoculated plate within 15 minutes.[2][5] A significant delay can allow for bacterial growth before the antibiotic has had a chance to diffuse.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for Dicloxacillin in my broth microdilution assays. What should I investigate?

A2: Inconsistent MIC values in broth microdilution can stem from several sources:

  • Inoculum Preparation: Accurate inoculum preparation is critical. The final concentration of the bacteria in the wells should be approximately 5 x 10^5 CFU/mL.[6]

  • Antibiotic Dilution Errors: Ensure accurate serial dilutions of the dicloxacillin stock solution. Use calibrated pipettes and proper technique to avoid errors in the concentration gradient.

  • Media and Incubation: Use the recommended cation-adjusted Mueller-Hinton broth.[7] Incubate at 35°C ± 2°C for 16-20 hours.[7][8] Stacking microdilution trays more than four high during incubation can lead to uneven heating and inconsistent results.[7]

  • Skipped Wells or Contamination: Examine the microtiter plate for any "skipped" wells (growth in a higher concentration well but not in a lower one) or signs of contamination.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[7][9] Ensure consistent lighting and a non-reflective background when reading the plates.

Q3: Can I use an Oxacillin (B1211168) disk to test for Dicloxacillin susceptibility?

A3: Yes, for Staphylococcus species, an oxacillin disk is often used as a surrogate for testing penicillinase-stable penicillins, including dicloxacillin.[10][11] The interpretive criteria for oxacillin can be applied to dicloxacillin for these organisms.[12][13]

Q4: What are the appropriate quality control (QC) strains for Dicloxacillin susceptibility testing?

A4: The selection of QC strains depends on the testing methodology and the organisms being evaluated. Commonly used QC strains for testing Gram-positive organisms against dicloxacillin include:

  • Staphylococcus aureus ATCC® 25923™

  • Staphylococcus aureus ATCC® 29213™ (often used for broth microdilution)[12][13]

It is crucial to consult the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the most up-to-date recommendations on QC strains and their expected ranges.[11][14][15][16]

Quantitative Data Summary

Table 1: CLSI Interpretive Criteria for Dicloxacillin (using Oxacillin 1 µg disk for Staphylococcus spp.)

Zone Diameter (mm)Interpretation
≥ 13Susceptible
11 - 12Intermediate
≤ 10Resistant

Note: These values are for illustrative purposes and may change. Always refer to the latest CLSI M100 document for current breakpoints.[11][14]

Table 2: EUCAST Interpretive Criteria for Oxacillin/Cefoxitin (B1668866) Screen for Staphylococcus spp.

MethodAgentBreakpoint (MIC, mg/L)Interpretation
Broth MicrodilutionOxacillin≤ 2Susceptible
> 2Resistant
Disk DiffusionCefoxitin (30 µg)≥ 22 mmSusceptible
< 22 mmResistant

Note: EUCAST uses cefoxitin as an indicator for methicillin (B1676495) (oxacillin) resistance. Isolates resistant to cefoxitin are considered resistant to isoxazolylpenicillins like dicloxacillin. Always refer to the latest EUCAST breakpoint tables.[15][17]

Experimental Protocols

Kirby-Bauer Disk Diffusion Method
  • Media Preparation: Prepare Mueller-Hinton agar plates with a uniform depth of 4 mm.[1]

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1][2]

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[1][5]

  • Disc Application: Aseptically apply a dicloxacillin (or oxacillin for Staphylococcus) disc to the surface of the agar. Gently press the disc to ensure complete contact with the agar. Discs should be placed at least 24 mm apart.[1]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in an ambient air incubator.[1][3]

  • Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters (mm) using a caliper or ruler.[1] Compare the measurement to the interpretive criteria provided by CLSI or EUCAST.[14][15]

Broth Microdilution Method
  • Antibiotic Preparation: Prepare serial twofold dilutions of dicloxacillin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[6][8]

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[7][8]

  • Result Interpretation: The MIC is the lowest concentration of dicloxacillin that shows no visible bacterial growth.[7][9]

Visualizations

Troubleshooting_Workflow start Inconsistent Dicloxacillin Susceptibility Results check_qc Review Quality Control (QC) Strain Results start->check_qc qc_fail QC Results Out of Range check_qc->qc_fail Fail qc_pass QC Results Within Range check_qc->qc_pass Pass investigate_qc Investigate QC - Strain viability - Storage conditions qc_fail->investigate_qc check_procedure Review Experimental Protocol qc_pass->check_procedure investigate_qc->check_procedure inoculum Inoculum Preparation - McFarland standard - Age of culture check_procedure->inoculum media Media Preparation - Agar depth - pH - Supplementation check_procedure->media antibiotic Antibiotic Reagent - Disc/solution potency - Storage - Expiry date check_procedure->antibiotic incubation Incubation - Temperature - Duration - Atmosphere check_procedure->incubation reading Result Interpretation - Measurement technique - Lighting check_procedure->reading resolve Problem Resolved inoculum->resolve Issue Identified contact_support Contact Technical Support inoculum->contact_support Issue Persists media->resolve Issue Identified media->contact_support Issue Persists antibiotic->resolve Issue Identified antibiotic->contact_support Issue Persists incubation->resolve Issue Identified incubation->contact_support Issue Persists reading->resolve Issue Identified reading->contact_support Issue Persists Kirby_Bauer_Workflow prep_media Prepare Mueller-Hinton Agar Plate (4mm depth) prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_media->prep_inoculum inoculate Inoculate Plate (3-way swab) prep_inoculum->inoculate apply_disc Apply Dicloxacillin Disc inoculate->apply_disc incubate Incubate at 35°C for 16-18 hours apply_disc->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Result (S, I, R) measure->interpret end End interpret->end start Start start->prep_media

References

How to prevent degradation of Dicloxacillin sodium salt monohydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dicloxacillin sodium salt monohydrate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to address common issues encountered during experimental work.

Troubleshooting Guides

This section is designed to help you quickly diagnose and resolve common problems related to the instability of Dicloxacillin sodium solutions.

Issue 1: Rapid Loss of Potency in a Freshly Prepared Dicloxacillin Solution

Possible Cause Troubleshooting Steps
Incorrect pH of the Solution The β-lactam ring of Dicloxacillin is highly susceptible to hydrolysis at acidic (pH < 5.5) and alkaline (pH > 6.5) conditions. The optimal pH for stability is between 5.5 and 6.5.[1] Measure the pH of your solution. If it is outside the optimal range, prepare a fresh solution using a suitable buffer, such as a citrate (B86180) or phosphate (B84403) buffer, to maintain the pH within the 5.5-6.5 range.
High Storage Temperature Elevated temperatures significantly accelerate the degradation of Dicloxacillin.[2][3] Store freshly prepared solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) for longer-term storage. Avoid leaving solutions at room temperature for extended periods.
Use of Non-sterile Water or Contaminated Glassware Bacterial contamination can lead to the production of β-lactamases, enzymes that degrade penicillin antibiotics. Ensure you use sterile, high-purity water (e.g., water for injection or HPLC-grade water) and properly sterilized glassware for solution preparation.
Exposure to Light Although less critical than pH and temperature, prolonged exposure to light can contribute to degradation.[2] It is good practice to store Dicloxacillin solutions in amber vials or protect them from direct light.

Issue 2: Precipitation in Dicloxacillin Solution

Possible Cause Troubleshooting Steps
pH-dependent Solubility The solubility of Dicloxacillin can be affected by the pH of the solution. Acidic conditions may lead to the precipitation of the free acid form of the drug. Ensure the pH of your solution is within the recommended range of 4.5 to 7.5 for a 10 mg/mL solution to maintain solubility.[2]
Concentration Exceeds Solubility Limit Attempting to prepare a solution at a concentration that exceeds the solubility of Dicloxacillin in the chosen solvent will result in precipitation. Dicloxacillin sodium is freely soluble in water.[2] However, if you are using a mixed solvent system, verify the solubility of Dicloxacillin in that specific system.
Interaction with Other Components in the Solution Components of complex media, such as cell culture media, may interact with Dicloxacillin, leading to precipitation. If working with complex media, consider preparing a more concentrated stock solution of Dicloxacillin in a suitable buffer and then diluting it into the media just before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Dicloxacillin in solution?

A1: The primary degradation pathway for Dicloxacillin in aqueous solution is the hydrolysis of the β-lactam ring. This results in the formation of inactive degradation products, with the main product being Dicloxacillin Penicilloic Acid.[4] This process is catalyzed by both acidic and basic conditions.

Q2: How long is a reconstituted solution of Dicloxacillin stable?

A2: The stability of a reconstituted Dicloxacillin solution is highly dependent on the storage conditions. For example, a reconstituted oral suspension is reported to be stable for 7 days at room temperature and 14 days when refrigerated (2-8°C).[1] For research purposes, it is recommended to use freshly prepared solutions whenever possible or to conduct a stability study for your specific solution and storage conditions.

Q3: Can I use a ready-made buffer like PBS to prepare my Dicloxacillin solution?

A3: Yes, using a sterile, buffered solution like Phosphate Buffered Saline (PBS) at a pH within the optimal range (5.5-6.5) can help maintain the stability of your Dicloxacillin solution. However, be aware that some components of buffers can potentially catalyze degradation, so it is always best to verify the stability for your specific application.

Q4: What are the visual signs of Dicloxacillin degradation?

A4: While a loss of potency is the primary indicator of degradation and is determined analytically (e.g., by HPLC), visual signs can sometimes be observed. These may include a change in the color or clarity of the solution or the formation of a precipitate. However, the absence of visual changes does not guarantee that the solution is stable.

Q5: Is it better to store stock solutions of Dicloxacillin at 4°C or -20°C?

A5: For longer-term storage, freezing at -20°C is generally recommended. Studies on reconstituted oral suspensions have shown that the time to 10% decomposition (t90) is significantly longer at -20°C compared to 4°C.[1] However, for daily use, refrigeration at 2-8°C is often more convenient and adequate for short-term stability. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.

Data Presentation

Table 1: Stability of Reconstituted Dicloxacillin Sodium Oral Suspension in Original Containers

Storage Temperature (°C)Time to 10% Decomposition (t90) in Days
2537
444
-2079

Data from Sylvestri et al.[1]

Table 2: Factors Affecting the Stability of Dicloxacillin in Solution

FactorOptimal ConditionConsequences of Deviation
pH 5.5 - 6.5[1]Rapid hydrolysis of the β-lactam ring outside this range.
Temperature Refrigerated (2-8°C) or Frozen (-20°C)Increased degradation rate at higher temperatures.[2][3]
Light Protected from lightPotential for photodegradation with prolonged exposure.[2]
Solvent Sterile, high-purity water or appropriate bufferContaminants can catalyze degradation.
Container Tightly sealed, inert material (e.g., glass, polypropylene)Leaching from or adsorption to the container can affect stability.

Experimental Protocols

1. Preparation of a Buffered Dicloxacillin Sodium Solution

This protocol describes the preparation of a 10 mg/mL stock solution of Dicloxacillin sodium in a 0.1 M citrate buffer (pH 6.0).

  • Materials:

    • This compound

    • Citric acid monohydrate

    • Trisodium (B8492382) citrate dihydrate

    • Sterile, high-purity water

    • Sterile glassware

    • pH meter

  • Procedure:

    • Prepare 0.1 M Citrate Buffer (pH 6.0):

      • Dissolve 2.10 g of citric acid monohydrate and 20.59 g of trisodium citrate dihydrate in 1 L of sterile, high-purity water.

      • Adjust the pH to 6.0 using 1 M HCl or 1 M NaOH as needed.

      • Sterilize the buffer by filtration through a 0.22 µm filter.

    • Prepare 10 mg/mL Dicloxacillin Stock Solution:

      • Accurately weigh the required amount of this compound.

      • In a sterile container, dissolve the weighed Dicloxacillin in the prepared 0.1 M citrate buffer (pH 6.0) to achieve a final concentration of 10 mg/mL.

      • Mix gently until fully dissolved.

      • Store the solution at 2-8°C and protect from light. Use within the stability period determined for your specific experimental conditions.

2. Stability Assessment of Dicloxacillin Solution by HPLC

This protocol provides a general method for assessing the stability of a Dicloxacillin solution using High-Performance Liquid Chromatography (HPLC).

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Dicloxacillin sodium reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Phosphate buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 4.7)

    • Sterile, high-purity water

  • Procedure:

    • Preparation of Mobile Phase:

      • Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 75:25 v/v).

      • Degas the mobile phase before use.

    • Preparation of Standard Solution:

      • Prepare a stock solution of Dicloxacillin sodium reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).

      • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation and Incubation:

      • Prepare your Dicloxacillin solution in the desired buffer or medium.

      • Aliquot the solution into several vials and store them under the desired stability testing conditions (e.g., different temperatures, pH values).

    • HPLC Analysis:

      • Set the HPLC parameters (e.g., flow rate: 1.0 mL/min; detection wavelength: 220 nm).

      • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each storage condition.

      • Inject the standard solutions to generate a calibration curve.

      • Inject the test samples.

    • Data Analysis:

      • Quantify the concentration of Dicloxacillin in the test samples by comparing the peak area with the calibration curve.

      • Calculate the percentage of the initial concentration remaining at each time point to determine the stability of the solution.

Mandatory Visualizations

degradation_pathway Dicloxacillin Dicloxacillin Sodium (Active) Hydrolysis Hydrolysis of β-Lactam Ring Dicloxacillin->Hydrolysis H₂O, pH < 5.5 or > 6.5 Penicilloic_Acid Dicloxacillin Penicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid

Caption: Primary degradation pathway of Dicloxacillin in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis Prep_Buffer Prepare Buffer (e.g., Citrate pH 6.0) Prep_Diclox Prepare Dicloxacillin Stock Solution Prep_Buffer->Prep_Diclox Incubate Incubate Samples at Different Conditions (Temp, pH, Light) Prep_Diclox->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Quantify Remaining Dicloxacillin HPLC->Data

Caption: General workflow for a Dicloxacillin stability study.

troubleshooting_logic Start Instability Observed (e.g., loss of activity) Check_pH Is pH between 5.5 and 6.5? Start->Check_pH Check_Temp Is solution stored at 2-8°C or frozen? Check_pH->Check_Temp Yes Use_Buffer Action: Use a suitable buffer (e.g., citrate). Check_pH->Use_Buffer No Check_Freshness Was the solution freshly prepared? Check_Temp->Check_Freshness Yes Store_Cold Action: Store at recommended temperature. Check_Temp->Store_Cold No Prepare_Fresh Action: Prepare fresh solution before use. Check_Freshness->Prepare_Fresh No Stable Solution Should be Stable Check_Freshness->Stable Yes Use_Buffer->Stable Store_Cold->Stable Prepare_Fresh->Stable

Caption: Troubleshooting logic for Dicloxacillin solution instability.

References

Addressing protein binding effects of Dicloxacillin in serum-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the effects of serum protein binding on Dicloxacillin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are my antimicrobial susceptibility test (e.g., MIC) results for Dicloxacillin higher or more variable when using serum-based media compared to standard broth?

This is a common issue caused by high plasma protein binding. Dicloxacillin binds extensively to serum proteins, primarily albumin.[1][2] It is a well-established principle that only the free, unbound fraction of an antibiotic possesses antibacterial activity.[3][4] When you add Dicloxacillin to serum-containing media, a significant portion becomes bound and inactive, reducing the effective concentration of the drug available to act on the bacteria. This leads to an apparent decrease in potency and consequently, higher Minimum Inhibitory Concentration (MIC) values.

Q2: What is the precise extent of Dicloxacillin's protein binding?

Dicloxacillin is characterized by its very high degree of protein binding. In healthy human subjects, the bound fraction is consistently reported to be over 95%. This binding is reversible but strong, meaning only a small fraction of the total drug concentration is free and biologically active at any given time.

Data Presentation: Dicloxacillin Protein Binding Percentages

The following table summarizes the reported protein binding of Dicloxacillin in human serum from various studies.

ParameterReported ValueSource
Protein Binding (Ultrafiltration)96.4 - 97.2%[5]
Protein Binding (Mainly Albumin)97.9 ± 0.6%[1]
Unbound Fraction (Healthy Adults)7.3 ± 0.8%[6]
Unbound Fraction (Children 2-21 mos)7.4 ± 2.8%[6]

Q3: How does the presence of serum proteins mechanistically inhibit Dicloxacillin's action?

The mechanism is based on the principle of drug availability. Dicloxacillin, like other beta-lactam antibiotics, must bind to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall to inhibit cell wall synthesis and exert its bactericidal effect.[7][8][9] When in serum, Dicloxacillin molecules form a complex with albumin. These drug-albumin complexes are too large to penetrate the bacterial cell wall and interact with the target PBPs. Therefore, only the small, free fraction of Dicloxacillin can reach its target.

G cluster_serum Serum Environment cluster_bacteria Bacterial Cell TotalDiclox Total Dicloxacillin Bound to Albumin Free Drug Albumin Serum Albumin TotalDiclox:f0->Albumin High Affinity Binding PBP Penicillin-Binding Proteins (PBPs) TotalDiclox:f1->PBP Active Fraction Inhibits Cell Wall Synthesis Albumin->PBP Bound Drug is Inactive (Cannot reach target) G Start Inconsistent / Unexpected Results in Serum Assay CheckBinding Is the assay medium serum-based? Start->CheckBinding HighBinding High Protein Binding is the Likely Cause (>95% for Dicloxacillin) CheckBinding->HighBinding Yes NoBinding Consider other experimental variables (e.g., pH, temp, contamination) CheckBinding->NoBinding No Action Action: Quantify or Remove Protein-Bound Fraction HighBinding->Action UF Method 1: Perform Ultrafiltration (See Protocol Below) Action->UF Direct Measurement Math Method 2: Apply Mathematical Correction for Free Fraction Action->Math Calculation Analyze Analyze the Unbound (Free) Drug Concentration UF->Analyze Math->Analyze G cluster_process Ultrafiltration Workflow cluster_output Separated Fractions Start 1. Load Serum Sample (Total Drug) into Device Spin 2. Centrifuge (e.g., 5000 x g, 20 min) Start->Spin Retentate Retentate: Albumin-Bound Drug (Remains above filter) Spin->Retentate Filtrate Filtrate: Free Unbound Drug (Passes through filter) Spin->Filtrate Analyze 3. Quantify Filtrate (e.g., via HPLC) Filtrate->Analyze

References

Technical Support Center: Optimization of Liquid Chromatography Methods for Dicloxacillin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) methods for the analysis of Dicloxacillin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Dicloxacillin using liquid chromatography.

1. Poor Peak Shape: Tailing Peaks

  • Question: My Dicloxacillin peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like Dicloxacillin in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase. Here are the primary causes and troubleshooting steps:

    • Mobile Phase pH: The pH of the mobile phase plays a critical role. At a pH close to the pKa of silanol groups (around 3.5-4.5), they can be ionized and interact with the basic Dicloxacillin molecule, causing tailing.

      • Solution: Adjusting the mobile phase pH can mitigate this. Using a buffer with a pH around 4.6 has been shown to be effective.[1] Alternatively, lowering the pH to <3 will suppress the ionization of silanol groups.

    • Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface.

      • Solution: Ensure a sufficient buffer concentration, typically in the range of 10-25 mM.

    • Column Choice: The type of column and its age can contribute to peak tailing. Older columns may have exposed silanol groups due to stationary phase degradation.

      • Solution: Use a column with end-capping to shield the silanol groups. If the column is old, replacing it may be necessary.

    • Sample Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the sample concentration or injection volume and observe if the peak shape improves.[2]

2. Poor Peak Shape: Fronting Peaks

  • Question: I am observing peak fronting for Dicloxacillin. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to several factors:

    • Column Collapse/Void: A physical change in the column bed, such as a void at the inlet, can cause the sample to travel through different paths, leading to a distorted peak shape.[3] This can be a result of pressure shocks or operating the column outside its recommended pH and temperature ranges.

      • Solution: Replacing the column is typically the best solution. To prevent this, always operate the column within the manufacturer's specified limits.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.

      • Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[4]

3. Unstable Retention Times

  • Question: The retention time for my Dicloxacillin peak is shifting between injections. What should I investigate?

  • Answer: Fluctuating retention times can compromise the reliability of your method. Here are common causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when changing mobile phase composition.

      • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analysis and between any mobile phase changes.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.

      • Solution: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. If using a buffer, verify the pH before use.

    • Temperature Fluctuations: Column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.[5]

    • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate and mobile phase composition, leading to unstable retention times.

      • Solution: Perform regular maintenance on your HPLC system, including checking for leaks and servicing the pump as needed.

4. Poor Resolution

  • Question: I am having difficulty separating Dicloxacillin from other components in my sample, such as Amoxicillin or degradation products. How can I improve the resolution?

  • Answer: Achieving adequate resolution is key for accurate quantification. Consider the following strategies:

    • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.

      • Solution: Experiment with different organic modifiers. For instance, acetonitrile (B52724) has been shown to provide better resolution than methanol (B129727) for the separation of Dicloxacillin and Amoxicillin.[6] You can also perform a gradient elution to improve the separation of complex mixtures.

    • Column Chemistry: The choice of stationary phase is crucial for selectivity.

      • Solution: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl column, which will offer different selectivities.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

      • Solution: Test different flow rates to find the optimal balance between resolution and run time.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting mobile phase for Dicloxacillin analysis on a C18 column?

    • A1: A common starting point is a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 4.6) and an organic solvent like methanol or acetonitrile.[1] A ratio of 70:30 (Methanol:Phosphate buffer) has been successfully used.[1] Another reported mobile phase is a mixture of acetonitrile and water (65:35 v/v).[6]

  • Q2: What detection wavelength is recommended for Dicloxacillin?

    • A2: Dicloxacillin can be detected using UV spectrophotometry. Wavelengths of 235 nm, 240 nm, and 273 nm have been reported for the analysis of Dicloxacillin, often in combination with other drugs.[7][8]

  • Q3: How can I perform forced degradation studies for Dicloxacillin?

    • A3: Forced degradation studies are essential to develop a stability-indicating method. Dicloxacillin should be subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis.[9][10] The degradation products can then be analyzed by LC to ensure they are separated from the parent drug.[9]

  • Q4: Is a guard column necessary for Dicloxacillin analysis?

    • A4: While not always mandatory, using a guard column is highly recommended. It helps protect the analytical column from contaminants in the sample and can extend the lifetime of the column, especially when analyzing complex matrices like plasma or pharmaceutical formulations.

  • Q5: What are the key system suitability parameters to monitor for Dicloxacillin analysis?

    • A5: Key system suitability parameters include tailing factor (should ideally be less than 2), theoretical plates (a measure of column efficiency), and repeatability of injections (typically expressed as %RSD of peak area and retention time for replicate injections, which should be less than 2%).

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Dicloxacillin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18 (3.5 µm, 100 mm x 4.6 mm)[6]Symmetry C18 (5 µm, 150 mm x 4.6 mm)[1]C18[7]ACE-5 (5 µm, 150 mm x 4.6 mm)[5]
Mobile Phase Acetonitrile:Water (65:35, v/v)[6]Methanol:Phosphate Buffer (pH 4.6) (70:30, v/v)[1]Acetonitrile:Water (pH 4 with orthophosphoric acid) (60:40, v/v)[7]Methanol:Phosphate Buffer (pH 7.0) (60:40, v/v)[5]
Flow Rate 0.5 mL/min[6]1.0 mL/min[1]1.0 mL/min[7]1.0 mL/min[5]
Detection MS (m/z 443.9 for DIC)[6]UV at 273 nm[1]UV at 240 nm[7]UV at 220 nm[5]
Retention Time 3.50 min[6]Not specified3.809 min[7]Not specified
Analytes Dicloxacillin, Amoxicillin, 6-APA[6]Dicloxacillin, Amoxicillin[1]Dicloxacillin, Ampicillin, 6-APA[7]Dicloxacillin, Ampicillin[5]

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Determination of Dicloxacillin and Amoxicillin

This protocol is based on the method described by Al-Ghani et al. (2021).[6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a mass spectrometer (MS) detector.

    • C18 column (3.5 µm, 100 mm x 4.6 mm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Dicloxacillin and Amoxicillin reference standards.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (65:35, v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection: Mass Spectrometer with electrospray ionization (ESI) in negative mode. Monitor m/z 443.9 for Dicloxacillin.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Dicloxacillin in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to prepare working standard solutions at the desired concentrations.

  • Sample Preparation:

    • For pharmaceutical formulations, accurately weigh and powder the contents.

    • Dissolve a portion of the powder equivalent to a known amount of Dicloxacillin in a suitable solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the Dicloxacillin peak based on its retention time and mass-to-charge ratio compared to the standard.

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Dicloxacillin Peak Tailing Observed cause1 Mobile Phase pH Incorrect? start->cause1 cause2 Buffer Concentration Too Low? start->cause2 cause3 Column Issues (e.g., aging)? start->cause3 cause4 Sample Overload? start->cause4 solution1 Adjust pH (e.g., to 4.6) or lower to <3 cause1->solution1 solution2 Increase Buffer Concentration (10-25 mM) cause2->solution2 solution3 Use End-capped Column or Replace Old Column cause3->solution3 solution4 Reduce Sample Concentration/Injection Volume cause4->solution4 end_node Peak Shape Improved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for Dicloxacillin peak tailing.

LC_Method_Development_Workflow start Define Analytical Goal (e.g., quantify Dicloxacillin in capsules) step1 Select Column (e.g., C18) start->step1 step2 Select Mobile Phase Solvents (e.g., Acetonitrile/Methanol and Buffered Water) step1->step2 step3 Optimize Mobile Phase Composition (Isocratic vs. Gradient, pH, Organic %) step2->step3 step4 Optimize Other Parameters (Flow Rate, Temperature, Detection Wavelength) step3->step4 step5 System Suitability Testing step4->step5 step5->step3 Fails step6 Method Validation (ICH Guidelines) step5->step6 Passes end_node Final Method step6->end_node

Caption: General workflow for LC method development for Dicloxacillin.

References

Challenges in formulating Dicloxacillin sodium salt monohydrate for oral administration in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the successful oral administration of Dicloxacillin (B1670480) sodium salt monohydrate in a research setting.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of Dicloxacillin sodium salt monohydrate relevant to oral formulation?

This compound is a white to off-white crystalline powder. Its solubility and stability are critical for preparing accurate and effective oral doses.[1][2]

2. In which vehicles can this compound be dissolved or suspended?

The compound is freely soluble in water and methanol, and soluble in ethanol.[1][2] For animal studies, common vehicles include sterile water, saline, and suspension agents like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC). The choice of vehicle depends on the required concentration and stability.

3. What is the optimal pH for an aqueous solution of Dicloxacillin sodium?

Aqueous solutions of Dicloxacillin sodium are most stable in a pH range of 5.5 to 6.5.[3] Formulations should be buffered accordingly to maximize stability, especially if not prepared fresh daily.

4. How stable are reconstituted oral suspensions of Dicloxacillin sodium?

Commercially available oral suspensions, once reconstituted with water, are generally stable for 7 days at room temperature and for 14 days when refrigerated (2-8°C).[3][4] However, compounded formulations in simple aqueous vehicles may have shorter stability.[4] Repackaging into polypropylene (B1209903) syringes can reduce stability compared to storage in the original container.[3][5]

5. What are the potential side effects of oral Dicloxacillin administration in animals?

While specific data in research animals is limited, potential side effects, extrapolated from human use, may include gastrointestinal issues such as nausea, vomiting, and diarrhea.[6][7][8][9] High doses or prolonged use could also lead to changes in gut microbiota. Researchers should monitor animals for any signs of distress, changes in appetite, or abnormal stools.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the Formulation
  • Question: My Dicloxacillin solution/suspension appears cloudy or has formed a precipitate after preparation. What should I do?

  • Answer:

    • Check Solubility Limits: Ensure you have not exceeded the solubility of Dicloxacillin in your chosen vehicle. Refer to the solubility data table below.

    • Verify pH: The pH of your aqueous vehicle should be between 5.5 and 6.5 for optimal stability.[3] Adjust with a suitable buffer if necessary.

    • Temperature Effects: If you dissolved the compound at a higher temperature, it might precipitate upon cooling to room temperature. Try preparing the formulation at the intended storage and administration temperature.

    • Vehicle Interaction: If using a high-concentration suspension in methylcellulose or CMC, ensure the powder is wetted properly before adding the bulk of the vehicle to prevent clumping.

Issue 2: Animal Aversion or Difficulty with Dosing
  • Question: The animals are resistant to dosing by oral gavage, or they reject the formulation if offered for voluntary consumption. How can I improve acceptance?

  • Answer:

    • Bitter Taste: Dicloxacillin has a bitter taste which can lead to aversion.[2] For voluntary consumption, taste-masking is essential.

      • Sweeteners: Incorporating sweeteners like sucrose (B13894) (e.g., in a 10% solution), sucralose, or aspartame (B1666099) can improve palatability.

      • Flavoring Agents: Meat-based or other palatable flavors designed for veterinary use can be added.[10][11]

    • Gavage Technique: If using oral gavage, ensure personnel are properly trained to minimize stress and risk of injury to the animal. The use of flexible gavage tubes may be less stressful than rigid needles.

    • Formulation Volume: Keep the dosing volume as low as possible while ensuring accuracy. Highly concentrated solutions or suspensions are preferable to large volumes of dilute formulations.

Issue 3: Inconsistent Experimental Results
  • Question: I am observing high variability in the outcomes of my study. Could the formulation be the cause?

  • Answer:

    • Formulation Homogeneity: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing) before drawing each dose to guarantee uniform concentration.

    • Stability Over Time: Dicloxacillin degrades in aqueous solutions.[1] If you prepare a stock solution for the entire day, its potency may decrease over several hours at room temperature. It is best practice to prepare the formulation fresh before each dosing session or, if that is not feasible, store it under refrigeration and use it within the same day.[3][4] Refer to the stability data for guidance.

    • Adherence to Stomach Content Protocols: Absorption of Dicloxacillin can be affected by the presence of food.[9] Ensure that your dosing protocol (e.g., fasting period before dosing) is consistent across all animals and groups.

Issue 4: Gastrointestinal Distress in Animals
  • Question: My animals are developing diarrhea or other signs of gastrointestinal upset after oral dosing. What can be done?

  • Answer:

    • Vehicle Effects: The formulation vehicle itself can sometimes cause GI upset. Ensure you have a control group receiving the vehicle alone to rule out this possibility.

    • Concentration and Osmolality: Highly concentrated or hyperosmotic solutions can lead to gastrointestinal irritation. If possible, try reducing the concentration and slightly increasing the volume (within acceptable limits for the animal model).

    • Microbiota Disruption: Antibiotics inherently disrupt the gut microbiota, which can lead to diarrhea.[9] Consider co-administration of a probiotic (consult with a veterinarian for appropriate strains and doses for your animal model) to potentially mitigate these effects. Note that this would be an experimental variable that needs to be properly controlled.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₁₉H₁₈Cl₂N₃NaO₆S[2]
Molecular Weight 510.3 g/mol [2]
Appearance White to off-white crystalline powder[1]
Solubility in Water Freely soluble[1][2]
Solubility in Methanol Freely soluble[1]
Solubility in Ethanol Soluble[1][2]

Table 2: Stability of Reconstituted Dicloxacillin Sodium Oral Suspension

Storage ConditionStability in Original ContainerStability in Polypropylene SyringeReference
Refrigerated (2-8°C) 14 days~10 days[3][4][5]
Room Temperature (~25°C) 7 days~7 days[3][4][5]
Frozen (-20°C) 79 days21 days[3][5]

Note: Stability data is for commercially available pediatric oral suspension and may not directly reflect the stability of simplified research formulations. It is strongly recommended to perform a stability study for your specific formulation.

Experimental Protocols

Protocol 1: Preparation of a Dicloxacillin Sodium Solution for Oral Gavage

  • Objective: To prepare a 10 mg/mL solution of Dicloxacillin sodium in sterile water.

  • Materials:

    • This compound powder

    • Sterile, deionized water

    • Sterile conical tubes

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the required amount of Dicloxacillin sodium powder.

    • Transfer the powder to a sterile conical tube.

    • Add a small amount of sterile water to wet the powder and create a paste.

    • Gradually add the remaining volume of sterile water while vortexing until the powder is completely dissolved.

    • Visually inspect for any undissolved particles.

    • Prepare this solution fresh before each dosing session. If a stock is made for the day, store it at 2-8°C and discard any unused portion after 8 hours.

Protocol 2: Preparation of a Dicloxacillin Sodium Suspension in 0.5% Methylcellulose

  • Objective: To prepare a 25 mg/mL suspension of Dicloxacillin sodium for oral gavage.

  • Materials:

    • This compound powder

    • 0.5% (w/v) sterile methylcellulose solution

    • Sterile mortar and pestle

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of Dicloxacillin sodium powder.

    • Place the powder in a sterile mortar.

    • Add a small volume of the 0.5% methylcellulose solution to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining methylcellulose solution in small portions while continuously mixing.

    • Transfer the suspension to a sterile conical tube.

    • Vortex the suspension thoroughly for at least 1 minute before drawing each dose to ensure homogeneity.

Visualizations

Formulation_Decision_Workflow start Start: Define Required Dose and Concentration solubility_check Is the required concentration below solubility limit in water? start->solubility_check prep_solution Prepare aqueous solution (e.g., in sterile water or saline) solubility_check->prep_solution Yes prep_suspension Prepare a suspension solubility_check->prep_suspension No buffer_check Is pH between 5.5-6.5? prep_solution->buffer_check vehicle_choice Select suspension vehicle (e.g., 0.5% Methylcellulose) prep_suspension->vehicle_choice vehicle_choice->buffer_check add_buffer Add appropriate buffer buffer_check->add_buffer No final_formulation Final Formulation Ready for QC buffer_check->final_formulation Yes add_buffer->final_formulation

Caption: Workflow for selecting the appropriate formulation vehicle.

Troubleshooting_Workflow start Problem Encountered During Dosing issue_type What is the nature of the problem? start->issue_type phys_issue Physical Instability (Precipitation/Cloudiness) issue_type->phys_issue Formulation animal_issue Animal Aversion or Distress issue_type->animal_issue Animal data_issue Inconsistent Results issue_type->data_issue Data check_sol Verify Solubility & pH phys_issue->check_sol check_taste Incorporate Taste-Masking (Sweeteners/Flavors) animal_issue->check_taste check_stability Check Formulation Stability & Homogeneity data_issue->check_stability

Caption: A troubleshooting decision tree for common formulation issues.

References

Technical Support Center: Dicloxacillin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in dicloxacillin (B1670480) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a dicloxacillin microbiological bioassay?

A1: The microbiological assay for dicloxacillin quantifies its potency by measuring its inhibitory effect on the growth of a susceptible microorganism.[1][2] The extent of this inhibition, typically observed as a clear area of no growth (a "zone of inhibition") on an agar (B569324) plate, is proportional to the concentration of the antibiotic. This biological activity measurement is crucial as it can reveal subtle changes in potency that chemical methods might not detect.[1][2]

Q2: Which microorganism is typically used as the test organism for dicloxacillin bioassays?

A2: Staphylococcus aureus is the most common test organism for dicloxacillin and other penicillinase-resistant penicillins.[3] Specific quality control (QC) strains, such as Staphylococcus aureus ATCC® 25923 for disk diffusion and ATCC® 29213 for dilution methods, are recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure assay performance and reproducibility.[3]

Q3: Why are oxacillin (B1211168) quality control ranges often used for dicloxacillin susceptibility testing?

A3: For standardized susceptibility testing, such as disk diffusion, oxacillin is used as a surrogate for all penicillinase-stable penicillins, including dicloxacillin.[3] This is because oxacillin effectively predicts resistance to this class of antibiotics. Therefore, the acceptable quality control ranges for oxacillin with QC strains like S. aureus ATCC® 25923 are used to validate the test system.[3]

Q4: What are the critical stability parameters for dicloxacillin in an aqueous solution?

A4: Dicloxacillin sodium's stability in aqueous solutions is pH-dependent, with the highest stability observed in the pH range of 5.5 to 6.5.[4] The reconstituted oral suspension is stable for 7 days at room temperature and 14 days under refrigeration (2 to 8°C).[4] Degradation follows a zero-order process at temperatures of 25°C and below, but a first-order rate at higher temperatures (40-80°C).[5]

Q5: How critical is the initial inoculum concentration for the assay results?

A5: The initial inoculum density is a critical factor that can significantly affect the size of the inhibition zones.[6] A higher inoculum concentration can lead to smaller, less clear zones of inhibition, while a lower density may result in overly large zones.[7] Standardized procedures require adjusting the inoculum to a specific turbidity, typically a 0.5 McFarland standard, to ensure consistency and accuracy.[3]

Troubleshooting Guide

This guide addresses common issues encountered during dicloxacillin bioassays.

Problem Potential Causes Recommended Solutions
No Zones of Inhibition 1. Inactive Dicloxacillin: The standard or sample may have degraded due to improper storage (temperature, pH, light exposure).[4][7][8] 2. Resistant Test Organism: The microorganism strain may have developed resistance.[7] 3. Inoculum Concentration Too High: An overly dense lawn of bacteria can overwhelm the antibiotic's effect.[6][7] 4. Incorrect Media Composition: The pH or nutrient content of the agar may inhibit antibiotic activity.1. Prepare fresh standard and sample solutions. Verify storage conditions and ensure the pH of solutions is between 5.5 and 6.5.[4] 2. Use a new, verified culture of the recommended QC strain (S. aureus ATCC® 25923). 3. Prepare a fresh inoculum adjusted to a 0.5 McFarland turbidity standard.[3] 4. Check the pH of the prepared Mueller-Hinton agar to ensure it is within the recommended range (typically 7.2-7.4).
Zones of Inhibition are Too Small 1. Dicloxacillin Concentration Too Low: Errors in dilution calculations or preparation of standard/sample solutions.[7] 2. Inoculum Concentration Too High: As above.[6][7] 3. Incubation Time Too Short: Insufficient time for antibiotic diffusion and action. 4. Agar Depth Too Thick: Increased agar depth reduces the radial diffusion of the antibiotic, leading to smaller zones.[6][9]1. Verify all dilution calculations and ensure accurate pipetting. 2. Prepare a fresh inoculum with a lower, standardized concentration. 3. Ensure the incubation period meets the protocol's specifications (e.g., 16-18 hours for S. aureus).[3] 4. Ensure a consistent and correct volume of agar is dispensed into each plate to achieve the standard depth (4.0 ± 0.5 mm).[9]
Zones of Inhibition are Too Large 1. Dicloxacillin Concentration Too High: Errors in dilution calculations.[7] 2. Inoculum Concentration Too Low: A sparse bacterial lawn offers less resistance to the antibiotic.[7] 3. Incubation Time Too Long: Extended incubation allows for further diffusion of the antibiotic.[7] 4. Agar Depth Too Thin: Thinner agar allows for greater radial diffusion of the antibiotic.[7][9]1. Verify all dilution calculations and preparation steps. 2. Prepare a fresh inoculum with a higher, standardized concentration. 3. Adhere strictly to the specified incubation period. 4. Ensure a consistent and correct volume of agar is dispensed to achieve the standard 4.0 mm depth.[9]
High Variability Between Replicates 1. Inconsistent Pipetting: Variation in the volumes of standards or samples applied.[7] 2. Non-uniform Inoculum: Uneven distribution of the test organism on the agar surface. 3. Uneven Agar Depth: Inconsistent agar volume across plates or within a single plate.[9] 4. Variable Incubation Conditions: Temperature fluctuations within the incubator or between stacks of plates.1. Use calibrated pipettes and consistent, proper pipetting techniques. 2. Ensure the inoculum is spread evenly across the entire agar surface. Allow the inoculum to dry for 5-15 minutes before applying discs.[10] 3. Pour plates on a level surface and use a consistent, measured volume of agar for each plate. 4. Avoid stacking plates too high in the incubator and ensure proper air circulation.
Irregular or Elliptical Zone Shapes 1. Tilted Plate: The agar was not level when the antibiotic was applied, causing uneven diffusion. 2. Disc/Cylinder Placement: The antibiotic disc or cylinder was not placed flat and firmly on the agar surface.1. Ensure plates are on a level surface during pouring, solidification, and incubation. 2. Apply discs with sterile forceps, pressing gently to ensure complete contact with the agar surface.

Data on Key Variability Factors

Standardization of assay parameters is critical for minimizing variability. The following tables summarize quantitative data on factors that influence the zone of inhibition.

Table 1: Impact of Agar Depth on Zone of Inhibition

Agar DepthGeneral Effect on Zone DiameterReasonRecommended Standard
Thinner (<3.5 mm)Larger ZoneIncreased radial diffusion of the antibiotic.[9][11]4.0 ± 0.5 mm[6][9]
Thicker (>4.5 mm)Smaller ZoneDecreased radial diffusion of the antibiotic.[9][11]4.0 ± 0.5 mm[6][9]

Note: Studies show that even if QC strains are within acceptable ranges at non-standard depths, error rates for clinical isolates can be unacceptably high.[6][9]

Table 2: Impact of Inoculum Density on Zone of Inhibition

Inoculum DensityGeneral Effect on Zone DiameterReasonRecommended Standard
Lower than standardLarger ZoneFewer bacterial cells to inhibit.[7]0.5 McFarland Standard[3]
Higher than standardSmaller ZoneMore bacterial cells to inhibit; potential for antibiotic depletion.[6][7][12]0.5 McFarland Standard[3]

Note: A significant negative correlation exists between inoculum density and the zone of inhibition for penicillins like oxacillin against S. aureus.[6]

Table 3: Quality Control Ranges for the Surrogate Antibiotic (Oxacillin)

Quality Control StrainDisk ContentAcceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 259231 µg Oxacillin18 - 24

(Source: CLSI standards)[3]

Experimental Protocols

Protocol: Dicloxacillin Potency by Cylinder-Plate Agar Diffusion Assay

This protocol is synthesized from the principles outlined in the USP General Chapter <81> Antibiotics—Microbial Assays.[2][13]

1. Media and Buffer Preparation

  • Agar Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize and cool to 48-50°C. The pH should be between 7.2 and 7.4 after sterilization.

  • Phosphate (B84403) Buffers: Prepare sterile potassium phosphate buffers as required for dilutions (e.g., 1% Buffer No. 1, pH 6.0).[2]

2. Inoculum Preparation

  • Using a pure culture of Staphylococcus aureus ATCC® 25923, inoculate a suitable broth and incubate to achieve vigorous growth.

  • Harvest the bacteria and suspend in sterile saline.

  • Adjust the suspension's turbidity to match a 0.5 McFarland standard. This suspension will be used to seed the agar.

3. Plate Preparation

  • Dispense a uniform volume of sterile molten agar (base layer) into level petri dishes (e.g., 100 mm). Allow to solidify.

  • Add a standardized volume of the prepared inoculum to a second portion of molten agar (seed layer), which has been cooled to 48-50°C. Mix thoroughly but gently to avoid air bubbles.

  • Pour a precise, uniform volume of the seeded agar over the solidified base layer. Allow to solidify completely on a level surface. This results in a final agar depth of 4.0 ± 0.5 mm.[9]

4. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a quantity of USP Dicloxacillin Sodium Reference Standard and dissolve in the specified solvent (e.g., Buffer No. 1) to create a stock solution of known concentration.[2] From this stock, prepare a series of at least five dilutions (e.g., in a 1:1.25 ratio) to create a standard curve. The median concentration should be the reference point.

  • Sample Solution: Prepare the test sample in the same buffer and manner as the standard to obtain an estimated concentration equivalent to the median dose of the standard curve.

5. Assay Procedure

  • Place stainless steel cylinders onto the agar surface at evenly spaced intervals.

  • Carefully fill replicate cylinders with the different concentrations of the standard solution and the sample solution.

  • Incubate the plates at a controlled temperature (e.g., 35 ± 2°C) for a specified time (e.g., 16-18 hours).[3]

6. Data Collection and Analysis

  • Measure the diameter of each zone of inhibition to the nearest 0.1 mm using a calibrated caliper or automated zone reader.

  • Plot the zone diameters for the standard concentrations against the logarithm of the concentration.

  • Perform a linear regression analysis to generate a standard curve.

  • Using the zone diameter of the sample, interpolate its concentration from the standard curve. Calculate the potency of the sample relative to the standard.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Media Prepare & Sterilize Media and Buffers Pour Pour Inoculated Agar Plates (4mm depth) Media->Pour Inoculum Prepare Inoculum (S. aureus to 0.5 McFarland) Inoculum->Pour Solutions Prepare Dicloxacillin Standard & Sample Dilutions Apply Apply Standard & Sample Solutions to Cylinders Solutions->Apply Pour->Apply Incubate Incubate Plates (35°C, 16-18h) Apply->Incubate Measure Measure Zone Diameters (mm) Incubate->Measure Plot Plot Standard Curve (log[conc] vs. zone) Measure->Plot Calculate Calculate Sample Potency Plot->Calculate

Caption: Workflow for the Dicloxacillin Agar Diffusion Bioassay.

Troubleshooting_Tree Start Assay Results Show High Variability or Are Out of Spec Check_Zones Are Zone Sizes Consistent but Too Large/Small? Start->Check_Zones Check_Replicates Are Replicate Results Variable? Start->Check_Replicates No_Zones_Q Are There NO Zones? Start->No_Zones_Q Conc_Inoculum Review Concentration: - Standard/Sample Dilutions - Inoculum Density (McFarland) Check_Zones->Conc_Inoculum Yes Physical_Params Review Physical Parameters: - Agar Depth (4mm) - Incubation Time/Temp Check_Zones->Physical_Params Yes Technique Review Technique: - Pipetting Accuracy - Inoculum Spreading - Disc/Cylinder Placement Check_Replicates->Technique Yes Materials Review Materials: - Media Batch (pH) - Plate Leveling - Incubator Consistency Check_Replicates->Materials Yes No_Zones_A Check Critical Factors: - Activity of Dicloxacillin - Susceptibility of QC Strain - Media pH No_Zones_Q->No_Zones_A Yes

Caption: Decision Tree for Troubleshooting Dicloxacillin Bioassay Variability.

References

Validation & Comparative

A Head-to-Head Battle: In Vitro Efficacy of Dicloxacillin and Oxacillin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dicloxacillin (B1670480) and oxacillin (B1211168), both penicillinase-resistant penicillins, have long been mainstays in the treatment of infections caused by Staphylococcus aureus. Their efficacy hinges on their ability to resist degradation by staphylococcal β-lactamases while effectively inhibiting bacterial cell wall synthesis. This guide provides a comprehensive in vitro comparison of these two crucial antibiotics, supported by experimental data and detailed methodologies, to aid researchers in their ongoing efforts to combat staphylococcal infections.

Quantitative Efficacy: A Tale of Two Penicillins

The in vitro activity of dicloxacillin and oxacillin against S. aureus is commonly assessed through the determination of Minimum Inhibitory Concentrations (MICs) and the measurement of zone diameters in disk diffusion assays. Below is a summary of comparative data gleaned from scientific literature.

Table 1: Comparative In Vitro Susceptibility of Staphylococcus aureus to Dicloxacillin and Oxacillin

ParameterDicloxacillinOxacillinBacterial Strain(s)Reference
Median MIC (μg/mL) 0.4Not explicitly stated in a comparative context37 Methicillin-Susceptible S. aureus (MSSA) and 17 Methicillin-Resistant S. aureus (MRSA) strains[1]
MIC Range (μg/mL) Not explicitly stated in a comparative study≤0.25 - ≥4Various clinical isolates of S. aureus[2][3]
MIC50 (μg/mL) Not explicitly stated in a comparative study0.38 (MSSA), 0.38 (OS-MRSA), 12 (MRSA)Methicillin-Susceptible, Oxacillin-Susceptible mecA-Positive, and Methicillin-Resistant S. aureus[3]
MIC90 (μg/mL) Not explicitly stated in a comparative studyNot explicitly stated in a comparative contextMethicillin-Susceptible, Oxacillin-Susceptible mecA-Positive, and Methicillin-Resistant S. aureus[3]
Disk Diffusion Content 5 and 10 µg1, 5 and 10 µg54 S. aureus strains[1]
Zone Diameter Not explicitly stated in a comparative contextVariable based on susceptibility1,611 S. aureus isolates[4]

Note: The Minimum Inhibitory Concentration (MIC) data presented is compiled from different studies and may not represent a direct head-to-head comparison against the same panel of isolates. OS-MRSA refers to Oxacillin-Susceptible mecA-Positive Staphylococcus aureus.

Experimental Protocols: The Foundation of Reliable Data

Accurate and reproducible in vitro data are paramount. The following are detailed methodologies for the two most common assays used to determine the efficacy of dicloxacillin and oxacillin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Experimental Workflow for Broth Microdilution MIC Assay

prep Prepare serial two-fold dilutions of Dicloxacillin and Oxacillin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. prep->inoculum incubation Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air. inoculum->incubation reading Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic with no visible growth. incubation->reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.

Experimental Workflow for Kirby-Bauer Disk Diffusion Assay

plate_prep Prepare a lawn of the test bacterium on a Mueller-Hinton agar (B569324) plate using a sterile swab dipped in a standardized inoculum (e.g., 0.5 McFarland standard). disk_placement Aseptically place paper disks impregnated with known concentrations of Dicloxacillin and Oxacillin onto the agar surface. plate_prep->disk_placement incubation Incubate the plate at 35°C ± 2°C for 16-24 hours. disk_placement->incubation measurement Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. incubation->measurement interpretation Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints (e.g., CLSI guidelines). measurement->interpretation

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Mechanism of Action and Resistance: A Molecular Arms Race

Both dicloxacillin and oxacillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

cluster_antibiotic β-Lactam Antibiotic (Dicloxacillin/Oxacillin) cluster_bacteria Bacterial Cell antibiotic Dicloxacillin or Oxacillin pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Inhibits cell_wall Peptidoglycan Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Weakened Cell Wall Leads to

Caption: Mechanism of action of isoxazolyl penicillins.

The primary mechanism of resistance in S. aureus to these antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. Additionally, alterations in PBPs, most notably the acquisition of PBP2a encoded by the mecA gene in MRSA, can lead to high-level resistance as these modified PBPs have a low affinity for β-lactam antibiotics.[5][6] Studies have shown that oxacillin has a higher affinity for various PBPs compared to methicillin (B1676495), but PBP2a exhibits lower binding affinity for both methicillin and oxacillin.[7]

cluster_resistance Resistance Mechanisms beta_lactamase β-Lactamase Production antibiotic Dicloxacillin or Oxacillin beta_lactamase->antibiotic Hydrolyzes pbp_alteration PBP Alteration (e.g., PBP2a) pbp_alteration->antibiotic Reduced binding affinity inactive_antibiotic Inactive Metabolite antibiotic->inactive_antibiotic pbp Target PBPs

References

A Head-to-Head Comparison of Dicloxacillin and Flucloxacillin Against Staphylococcal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of anti-staphylococcal therapies, the subtle yet significant differences between isoxazolyl penicillins like dicloxacillin (B1670480) and flucloxacillin (B1213737) are of paramount importance. Both antibiotics are mainstays in treating infections caused by penicillinase-producing staphylococci, yet their in vitro performance characteristics warrant a closer examination. This guide provides an objective comparison of their activity against staphylococcal isolates, supported by experimental data and detailed methodologies.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. For dicloxacillin and flucloxacillin, this is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.

While both dicloxacillin and flucloxacillin are effective against methicillin-susceptible Staphylococcus aureus (MSSA), in vitro studies have revealed nuanced differences in their potency.[1] The following table summarizes key quantitative data on their activity.

ParameterDicloxacillinFlucloxacillinCitation(s)
Median MIC for MSSA (µg/mL) 0.03 - 0.40.25[1][2]
MIC Range for MSSA (µg/mL) Not explicitly stated in a comparative study0.125 - 0.5[1]
MIC90 for MSSA (µg/mL) 0.1250.39[2]
Protein Binding (%) 96.4 - 97.294.7 - 96.2[1][3]

It is important to note that MIC data can vary between studies depending on the specific isolates tested and the methodologies employed.[1] While some data suggests dicloxacillin may have a lower median MIC, both agents demonstrate potent activity against MSSA.[1][2] Conversely, neither antibiotic is effective against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action: Targeting the Bacterial Cell Wall

Dicloxacillin and flucloxacillin belong to the beta-lactam class of antibiotics.[1] Their bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis.[1] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death. The isoxazolyl side chain of these penicillins provides steric hindrance, protecting the beta-lactam ring from degradation by staphylococcal penicillinases.[4]

cluster_drug Isoxazolyl Penicillins (Dicloxacillin/Flucloxacillin) cluster_bacteria Staphylococcus drug Beta-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) drug->pbp Inhibition lysis Cell Lysis drug->lysis Leads to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms cell_wall->lysis Weakens

Mechanism of action of isoxazolyl penicillins.

Experimental Protocols

To ensure the reproducibility and validity of in vitro susceptibility testing, standardized experimental protocols are essential. The following outlines the broth microdilution method, a common procedure for determining the MIC of antibiotics against Staphylococcus aureus.

Broth Microdilution Method for MIC Determination

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Solutions: Stock solutions of dicloxacillin and flucloxacillin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Bacterial Inoculum: A pure culture of S. aureus is grown on an appropriate agar (B569324) medium. A few colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5][6]

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.[5]

2. Assay Procedure:

  • Inoculation: Each well of the microtiter plate, containing a specific concentration of the antibiotic, is inoculated with the standardized bacterial suspension.[6] A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.[5]

  • Reading Results: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

prep_materials Prepare Materials (Antibiotics, Media, Bacteria) prep_inoculum Prepare Standardized Bacterial Inoculum prep_materials->prep_inoculum serial_dilution Perform Serial Dilution of Antibiotics prep_materials->serial_dilution inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read and Record MIC incubation->read_results

Workflow for MIC determination by broth microdilution.

References

A Comparative Guide to the Quantification of Dicloxacillin Sodium Salt Monohydrate: Validation of a New Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed hypothetical assay for the quantification of Dicloxacillin (B1670480) sodium salt monohydrate against established analytical methods. The content is designed to offer an objective evaluation of the new method's performance, supported by experimental data and detailed protocols.

Comparative Analysis of Quantification Methods

The performance of a new assay is benchmarked against established methods such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. A summary of the validation parameters is presented below, offering a clear comparison of their analytical capabilities.

Parameter New Assay (Hypothetical Data) Established HPLC Method Established UV-Vis Spectrophotometry Method
Linearity (Range) 2-40 µg/mL0.5-50 µg/mL[1]5-25 µg/mL[2]
Correlation Coefficient (r²) >0.999>0.999[1]>0.999[2]
Accuracy (% Recovery) 98.5-101.0%98.0-102.0%97.2-99.6%[2]
Precision (RSD%) < 1.5%< 2.0%[1]< 2.0%[3]
Limit of Detection (LOD) 0.2 µg/mL0.0726 µg/mL[1]0.5167 µg/mL[2]
Limit of Quantification (LOQ) 0.6 µg/mL0.220 µg/mL[1]1.5657 µg/mL[2]
Specificity High (No interference from excipients)High (Good resolution from other compounds)[1]Prone to interference from absorbing excipients
Analysis Time ~5 minutes~4-10 minutes[1][4]~2 minutes

Experimental Protocols

Detailed methodologies for the new assay and the comparative HPLC method are provided below. These protocols are essential for reproducing the presented data and for the implementation of these methods in a laboratory setting.

Protocol 1: New Assay for Dicloxacillin Quantification (Hypothetical)

This novel assay is based on a rapid colorimetric reaction specific to the dicloxacillin molecule.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of Dicloxacillin sodium salt monohydrate in deionized water.

    • Prepare the proprietary chromogenic reagent by dissolving 50 mg in 100 mL of methanol.

    • Prepare a 0.1 M phosphate (B84403) buffer solution (pH 7.0).

  • Standard Curve Preparation:

    • Create a series of working standards with concentrations ranging from 2 to 40 µg/mL by diluting the stock solution with the phosphate buffer.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Dicloxacillin in the phosphate buffer to achieve an estimated concentration within the standard curve range.

    • Filter the sample solution using a 0.45 µm syringe filter.

  • Assay Procedure:

    • To 1.0 mL of each standard and sample solution in a microcentrifuge tube, add 0.5 mL of the chromogenic reagent.

    • Vortex the mixture for 30 seconds.

    • Incubate at 50°C for 10 minutes.

    • Measure the absorbance at 550 nm using a spectrophotometer.

  • Data Analysis:

    • Plot the absorbance values of the standards against their concentrations to construct a calibration curve.

    • Determine the concentration of Dicloxacillin in the sample by interpolating its absorbance value on the calibration curve.

Protocol 2: Established HPLC Method

This method is a widely accepted approach for the quantification of Dicloxacillin.

  • Reagent and Mobile Phase Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a diluent (e.g., a mixture of acetonitrile (B52724) and water).[5]

    • The mobile phase consists of a mixture of acetonitrile, methanol, and 0.001% trifluoroacetic acid (TFA) with a pH of 6.5 (30:50:20 v/v/v).[1]

  • Standard Curve Preparation:

    • Prepare working standards with concentrations ranging from 0.5 to 50 µg/mL by diluting the stock solution with the mobile phase.[1]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to obtain a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250x4.6 mm, 5 µm).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 235 nm.[1]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the Dicloxacillin peak from the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of Dicloxacillin in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the workflow for the validation of the new assay and a logical comparison with the established HPLC method.

AssayValidationWorkflow start Start: New Assay Development protocol Define Experimental Protocol start->protocol validation Validation According to ICH Q2(R1) Guidelines protocol->validation linearity Linearity & Range (2-40 µg/mL) documentation Documentation & Reporting linearity->documentation accuracy Accuracy (% Recovery) accuracy->documentation precision Precision (Repeatability & Intermediate) precision->documentation specificity Specificity (Placebo Spiking) specificity->documentation lod_loq LOD & LOQ (Signal-to-Noise) lod_loq->documentation robustness Robustness (Varied Parameters) robustness->documentation validation->linearity validation->accuracy validation->precision validation->specificity validation->lod_loq validation->robustness end End: Validated Assay documentation->end

Caption: Workflow for the validation of the new assay.

MethodComparison dicloxacillin Dicloxacillin Quantification new_assay New Assay (Colorimetric) dicloxacillin->new_assay hplc_method Established Method (HPLC) dicloxacillin->hplc_method param_na Parameters: - Rapid Analysis - High Specificity - Simple Protocol new_assay->param_na param_hplc Parameters: - High Sensitivity - Established Robustness - Lower Throughput hplc_method->param_hplc decision Method Selection Criteria: - Throughput Needs - Sensitivity Requirements - Equipment Availability param_na->decision param_hplc->decision

Caption: Comparison of the new assay and HPLC method.

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Analysis of Dicloxacillin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of dicloxacillin's cross-resistance profile with other beta-lactam antibiotics, supported by experimental data and detailed methodologies. The primary focus is on Staphylococcus aureus, a clinically significant pathogen where beta-lactam resistance, particularly in methicillin-resistant S. aureus (MRSA), poses a significant therapeutic challenge.

The development of resistance to beta-lactam antibiotics in S. aureus is predominantly mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3][4] This altered PBP has a low affinity for most beta-lactam antibiotics, rendering them ineffective.[5][6][7] Dicloxacillin (B1670480), a penicillinase-resistant penicillin, is effective against many penicillinase-producing strains of Staphylococcus aureus. However, its efficacy against MRSA and the extent of cross-resistance with other beta-lactams are critical considerations in clinical and research settings.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize MIC data from various studies, comparing the in vitro activity of dicloxacillin with other beta-lactams against methicillin-susceptible S. aureus (MSSA) and MRSA.

AntibioticMSSA (MIC in µg/mL)MRSA (MIC in µg/mL)
Penicillins
Dicloxacillin0.4[8]Susceptible by dilution method[9]
Methicillin (B1676495)0.4[8]3-6 fold increase from MSSA[8]
Oxacillin (B1211168)0.2[8]3-6 fold increase from MSSA[8]
Cephalosporins
CephalothinNot specifiedNot specified
CefazolinLower than PR-MSSA[10]Not specified
Ceftaroline<10.5 - 1[5]
Ceftobiprole<10.5 - 4[5]

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution. The term "susceptible" for dicloxacillin against MRSA in one study indicates that the MICs were below the established breakpoint, though a resistant subpopulation was also noted.[8][9]

Mechanisms of Resistance and Cross-Resistance

The primary mechanism of cross-resistance among beta-lactam antibiotics in MRSA is the expression of PBP2a.[1][2][3][4] This protein takes over the cell wall synthesis function when other PBPs are inhibited by beta-lactams.[5][6][7] The level of resistance conferred by PBP2a can vary significantly between different beta-lactam antibiotics.[6][11] For instance, the expression of PBP2a may result in a dramatic increase in the MIC for some beta-lactams, while having a more modest effect on others.[6]

Another mechanism of resistance in S. aureus is the production of beta-lactamase, an enzyme that hydrolyzes the beta-lactam ring, inactivating the antibiotic.[3][4] Dicloxacillin is designed to be stable against staphylococcal beta-lactamases.

Beta-Lactam Action and Resistance cluster_0 Susceptible Bacterium (e.g., MSSA) cluster_1 Resistant Bacterium (e.g., MRSA) Beta-Lactam Beta-Lactam PBPs Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBPs Binds to and inhibits Cell Wall Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to Beta-Lactam_R Beta-Lactam PBP2a PBP2a (Low Affinity) Beta-Lactam_R->PBP2a Low affinity, ineffective binding Normal PBPs Normal PBPs (Inhibited) Beta-Lactam_R->Normal PBPs Inhibits Cell Wall Synthesis_R Continued Cell Wall Synthesis PBP2a->Cell Wall Synthesis_R Catalyzes Bacterial Survival Bacterial Survival Cell Wall Synthesis_R->Bacterial Survival

Mechanism of beta-lactam action and resistance in S. aureus.

Experimental Protocols

The determination of cross-resistance is typically achieved through antimicrobial susceptibility testing. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of dicloxacillin and other beta-lactam antibiotics are prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • S. aureus strains (both MSSA and MRSA) are grown on a suitable agar (B569324) medium for 18-24 hours.

  • Colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized inoculum is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

4. MIC Determination:

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth Microdilution Workflow start Start prep_antibiotics Prepare serial dilutions of antibiotics in microtiter plate start->prep_antibiotics prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate with bacterial suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

A typical workflow for broth microdilution MIC testing.
Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

1. Preparation of Agar Plates:

  • A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antibiotic to be tested.

  • The antibiotic is added to the molten agar before it solidifies.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method.

3. Inoculation:

  • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

4. Incubation:

  • Plates are incubated at 35°C for 16-20 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Logical Relationships in Resistance Development

The development and spread of beta-lactam resistance is a complex process involving genetic and environmental factors.

Resistance Development Logic antibiotic_exposure Exposure to Beta-Lactam Antibiotics selective_pressure Selective Pressure antibiotic_exposure->selective_pressure gene_acquisition Acquisition of mecA gene (HGT) selective_pressure->gene_acquisition pbp2a_expression Expression of PBP2a gene_acquisition->pbp2a_expression resistance_phenotype Beta-Lactam Resistance (e.g., MRSA) pbp2a_expression->resistance_phenotype cross_resistance Cross-Resistance to other Beta-Lactams resistance_phenotype->cross_resistance treatment_failure Potential for Treatment Failure cross_resistance->treatment_failure

Logical flow of beta-lactam resistance development in S. aureus.

Conclusion

The available data indicates that while dicloxacillin remains effective against many beta-lactamase-producing MSSA strains, its utility against MRSA is limited due to the PBP2a-mediated resistance mechanism. This mechanism confers broad cross-resistance to many other beta-lactam antibiotics. The degree of this cross-resistance can vary, with some newer cephalosporins showing improved activity against MRSA.[5] Continuous surveillance of antimicrobial susceptibility patterns and a thorough understanding of the underlying resistance mechanisms are essential for the development of new therapeutic strategies and the informed use of existing antibiotics like dicloxacillin.

References

Comparative analysis of Dicloxacillin and Cloxacillin in laboratory studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isoxazolyl penicillin antibiotics, dicloxacillin (B1670480) and cloxacillin (B1194729), focusing on their performance in laboratory studies. The information presented herein is intended to assist researchers and drug development professionals in understanding the key differences in the in vitro activity and pharmacokinetic profiles of these two closely related antimicrobial agents. Both dicloxacillin and cloxacillin are penicillinase-resistant penicillins primarily used against methicillin-susceptible Staphylococcus aureus (MSSA).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative laboratory studies of dicloxacillin and cloxacillin.

Table 1: Comparative In Vitro Activity against Staphylococcus aureus
ParameterDicloxacillinCloxacillinReference(s)
Median MIC for MSSA (mg/L) 0.4Not directly compared in the same study[3]
Stability against Penicillinase More stableLess stable[4]

Note: MIC (Minimum Inhibitory Concentration) data is most informative when determined in a head-to-head comparative study against the same panel of isolates. The data presented here is compiled from available literature.

Table 2: Comparative Pharmacokinetic Parameters in Healthy Adults
ParameterDicloxacillinCloxacillinReference(s)
Oral Bioavailability (AUC method) 48.8%36.9%[3]
Oral Bioavailability (Urinary Excretion method) 74.1%48.5%[3]
Elimination Half-life (t½) 42 minutes33 minutes[3]
Serum Protein Binding 96.4 - 97.2%Similar to Dicloxacillin[1]

Mechanism of Action

Both dicloxacillin and cloxacillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and acylate the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition of peptidoglycan cross-linking leads to a weakened cell wall and subsequent cell lysis. The isoxazolyl side chain of these penicillins provides steric hindrance, protecting the β-lactam ring from hydrolysis by staphylococcal penicillinases.

cluster_antibiotic Isoxazolyl Penicillin (Dicloxacillin/Cloxacillin) cluster_bacteria Bacterial Cell Antibiotic β-Lactam Ring with Isoxazolyl Side Chain PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to weakened wall CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to

Mechanism of action of isoxazolyl penicillins.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of dicloxacillin and cloxacillin against Staphylococcus aureus using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

  • Antimicrobial Stock Solutions: Prepare stock solutions of dicloxacillin and cloxacillin in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: Prepare a suspension of the S. aureus isolate in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Sterile 96-well U-bottom microtiter plates.

b. Assay Procedure:

  • Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate. Add 100 µL of the antimicrobial stock solution to well 1. Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Start Prepare Materials: - Antibiotic Stocks - Culture Medium - Bacterial Inoculum - Microtiter Plates SerialDilution Perform Serial Twofold Dilutions of Antibiotics in Plate Start->SerialDilution Inoculation Inoculate Wells with Standardized Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation ReadResults Determine MIC: Lowest Concentration with No Visible Growth Incubation->ReadResults

Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay

This protocol describes a time-kill assay to evaluate the bactericidal activity of dicloxacillin and cloxacillin over time.

a. Preparation of Materials:

  • Antimicrobial Solutions: Prepare solutions of dicloxacillin and cloxacillin in CAMHB at desired multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Bacterial Culture: Prepare a logarithmic phase culture of S. aureus in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Culture Tubes: Sterile glass or plastic tubes.

  • Agar (B569324) Plates: Tryptic Soy Agar (TSA) or other suitable non-selective agar.

b. Assay Procedure:

  • Inoculation: Add the standardized bacterial inoculum to tubes containing the different concentrations of the antibiotics and a growth control tube (no antibiotic).

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[5]

Start Prepare Materials: - Antibiotic Solutions - Bacterial Culture - Culture Tubes & Agar Plates Inoculation Inoculate Tubes with Bacteria and Antibiotics Start->Inoculation Sampling Withdraw Aliquots at Specific Time Points Inoculation->Sampling Dilution Perform Serial Tenfold Dilutions of Aliquots Sampling->Dilution Plating Plate Dilutions onto Agar Plates Dilution->Plating Incubation Incubate Plates at 37°C for 18-24 hours Plating->Incubation Counting Count Colonies to Determine CFU/mL Incubation->Counting Analysis Plot log10 CFU/mL vs. Time to Determine Kill Kinetics Counting->Analysis

Workflow for a time-kill kinetic assay.
Protein Binding Assay by Equilibrium Dialysis

This protocol provides a method for determining the extent of dicloxacillin and cloxacillin binding to plasma proteins using equilibrium dialysis.

a. Preparation of Materials:

  • Dialysis Cells: Multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).

  • Plasma: Pooled human plasma.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Drug Solutions: Prepare stock solutions of dicloxacillin and cloxacillin.

  • Analytical System: A validated analytical method (e.g., LC-MS/MS) for quantifying the drug concentrations.

b. Assay Procedure:

  • Drug Spiking: Spike the pooled human plasma with the antibiotic to a known concentration.

  • Dialysis Setup: Add the drug-spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.

  • Equilibration: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient period to allow for equilibrium to be reached (typically 4-6 hours).

  • Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.

  • Sample Preparation: To the buffer sample, add an equal volume of blank plasma. To the plasma sample, add an equal volume of PBS. This is done to create a similar matrix for analytical testing.

  • Analysis: Determine the concentration of the antibiotic in both the plasma and buffer samples using the validated analytical method.

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] x 100

Start Prepare Materials: - Dialysis Cells - Plasma & Buffer - Drug Solutions Spiking Spike Plasma with Known Drug Concentration Start->Spiking Setup Add Spiked Plasma and Buffer to Dialysis Chambers Spiking->Setup Equilibration Incubate at 37°C with Shaking to Reach Equilibrium Setup->Equilibration Sampling Collect Samples from Both Chambers Equilibration->Sampling Analysis Quantify Drug Concentration in Plasma and Buffer Samples Sampling->Analysis Calculation Calculate Percentage of Protein Binding Analysis->Calculation

Workflow for protein binding assay by equilibrium dialysis.

References

A Head-to-Head Comparison of Dicloxacillin and Nafcillin Serum Levels

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of penicillinase-resistant penicillins, both dicloxacillin (B1670480) and nafcillin (B1677895) are crucial in the management of infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus. For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of these agents is paramount for optimizing dosing strategies and ensuring therapeutic efficacy. This guide provides a detailed, data-driven comparison of the serum levels of dicloxacillin and nafcillin, supported by experimental data and methodologies.

Comparative Pharmacokinetic Parameters

A comprehensive analysis of available data reveals distinct pharmacokinetic profiles for dicloxacillin and nafcillin, primarily influenced by their routes of administration. Dicloxacillin is available for both oral and parenteral use, while nafcillin is typically administered intravenously or intramuscularly.[1][2]

A study directly comparing 500 mg oral doses of dicloxacillin, cloxacillin, oxacillin, and nafcillin in fasting adults found that dicloxacillin resulted in higher and more sustained serum concentrations.[3] The following tables summarize key pharmacokinetic parameters for both drugs based on various studies.

Dicloxacillin Serum Levels (Oral Administration)
DoseCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Half-life (hours)Study Population
250 mg (single dose)13.620.5 - 2.031.60 (AUC0-10h)1.51 (average)Healthy Chinese Volunteers[4][5]
500 mg (single dose)10 to 171 to 1.561.40 (AUC0-10h)1.51 (average)Healthy Volunteers[4][5][6]
1000 mg (single dose)45.020.5 - 2.0108.73 (AUC0-10h)1.51 (average)Healthy Chinese Volunteers[4][5]
2000 mg (single dose)79.970.5 - 2.0203.29 (AUC0-10h)1.51 (average)Healthy Chinese Volunteers[4][5]
250 mg (multiple dose, q6h)14.760.33 - 3.033.72 (AUC0-10h)1.46 (average)Healthy Chinese Volunteers[7]
500 mg (multiple dose, q6h)26.540.33 - 3.062.06 (AUC0-10h)1.46 (average)Healthy Chinese Volunteers[7]
Nafcillin Serum Levels (Parenteral Administration)
DoseRouteCmax (µg/mL)Tmax (minutes)AUC (µg·h/mL)Half-life (minutes)Study Population
500 mgIV~30 (at 5 min)518.0633 to 61Healthy Adults[8][9][10][11]
1000 mgIM7.6130 to 60Not ReportedNot ReportedHealthy Adults[8]
37.5 mg/kgIV4830Not Reported45.6 (0.76 hours)Infants and Children[12]

Key Observations:

  • Route of Administration: Dicloxacillin demonstrates rapid, albeit incomplete, absorption after oral administration, with peak serum levels achieved within 1 to 1.5 hours.[6] Nafcillin is rapidly absorbed following intramuscular injection, with peak concentrations reached in 30 to 60 minutes.[13] Intravenous administration of nafcillin results in immediate high serum concentrations.

  • Dose Proportionality: For dicloxacillin, both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increase in a dose-proportional manner following single oral doses from 250 mg to 2000 mg.[4][5]

  • Protein Binding: Both drugs are highly bound to serum proteins, primarily albumin. Dicloxacillin is approximately 97.9% protein-bound, while nafcillin is about 90% bound.[6][14] Despite higher protein binding, dicloxacillin demonstrated superior antistaphylococcal activity in serum in a comparative study.[3]

  • Elimination: Dicloxacillin is primarily excreted as an unchanged drug in the urine through glomerular filtration and active tubular secretion, with a half-life of about 0.7 hours.[6] In contrast, nafcillin is mainly eliminated through non-renal routes, including hepatic inactivation and biliary excretion, with only about 30% excreted unchanged in the urine.[15] The serum half-life of nafcillin after intravenous administration ranges from 33 to 61 minutes.[8][15]

Experimental Protocols

The determination of serum drug concentrations is a critical component of pharmacokinetic studies. A common and highly sensitive method employed for this purpose is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol for Quantification of Dicloxacillin in Human Plasma and Urine by HPLC-MS/MS

This protocol is based on the methodology described in a study of dicloxacillin pharmacokinetics in healthy volunteers.[4]

  • Sample Preparation:

    • Aliquots of plasma or urine samples are mixed with a protein precipitation agent, such as acetonitrile (B52724), containing an internal standard (e.g., a structurally similar but isotopically labeled compound).

    • The mixture is vortexed to ensure thorough mixing and complete protein precipitation.

    • The samples are then centrifuged at high speed to pellet the precipitated proteins.

    • The resulting supernatant is collected for analysis.

  • Chromatographic Separation:

    • An aliquot of the supernatant is injected into an HPLC system.

    • The separation is performed on a C18 analytical column.

    • A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is used to elute the analyte and internal standard. A gradient elution may be employed to optimize separation.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both dicloxacillin and the internal standard, ensuring high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standard samples with known concentrations of dicloxacillin.

    • The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards.

    • The concentration of dicloxacillin in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the serum concentration of a drug like dicloxacillin or nafcillin using HPLC-MS/MS.

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Blood Sample Collection from Subject B Plasma Separation (Centrifugation) A->B C Protein Precipitation with Internal Standard B->C D Centrifugation C->D E Supernatant Collection D->E F Injection into HPLC System E->F G Chromatographic Separation F->G H Tandem Mass Spectrometry Detection G->H I Peak Integration and Quantification H->I J Pharmacokinetic Parameter Calculation I->J

Workflow for Serum Drug Concentration Analysis

References

Confirming the Purity of Dicloxacillin Sodium Salt Monohydrate for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of Dicloxacillin (B1670480) sodium salt monohydrate and its common alternatives, including Cloxacillin (B1194729), Flucloxacillin, Oxacillin (B1211168), and Nafcillin (B1677895). The information presented here is supported by established analytical techniques and official pharmacopeial standards to aid in the selection of the most appropriate antibiotic for research purposes.

Purity Comparison of Isoxazolyl Penicillins

The purity of Dicloxacillin sodium and its alternatives is primarily determined by chromatographic methods, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and reliable technique. The United States Pharmacopeia (USP) and other pharmacendial monographs provide official standards for the purity of these antibiotics.

AntibioticOfficial Purity Requirement (Assay)Common Analytical Method
Dicloxacillin Sodium Not less than 850 µg of dicloxacillin per mg.[1][2]HPLC, HPLC-MS[3][4]
Cloxacillin Sodium Not less than 825 µg of cloxacillin per mg.[5]HPLC[6]
Flucloxacillin Sodium 95.0 per cent to 102.0 per cent (anhydrous substance).[7]HPLC[8]
Oxacillin Sodium Not less than 815 µg and not more than 950 µg of oxacillin per mg.[9][10]HPLC
Nafcillin Sodium Not less than 820 µg of nafcillin per mg.[11]HPLC

Experimental Protocols for Purity Determination

Accurate determination of purity relies on validated and detailed experimental protocols. Below are representative HPLC methodologies for Dicloxacillin and its alternatives.

Dicloxacillin Sodium Purity Analysis via HPLC

This method is suitable for the quantitative determination of Dicloxacillin and its related impurities.

Chromatographic Conditions:

  • Column: C18, 3.5 µm particle size, 100 mm x 4.6 mm[3]

  • Mobile Phase: Acetonitrile and water (65:35, v/v)[3]

  • Flow Rate: 0.5 mL/min[3]

  • Detection: UV at 225 nm or Mass Spectrometry (MS)[1][3]

  • Injection Volume: 20 µL[3]

Sample Preparation:

  • Accurately weigh and dissolve the Dicloxacillin sodium salt monohydrate sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Purity Analysis of Isoxazolyl Penicillins by HPLC

A single HPLC method can be adapted for the simultaneous or individual analysis of Dicloxacillin, Cloxacillin, and Oxacillin.

Chromatographic Conditions:

  • Column: Inertsil ODS-3, 5 µm particle size, 250 mm x 4 mm[12]

  • Mobile Phase: Gradient elution with 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B)[12]

  • Detection: Photodiode Array (PDA) detector at 240 nm[12]

  • Internal Standard: Salicylic acid[12]

Sample Preparation:

  • Prepare individual or mixed standard solutions of Dicloxacillin, Cloxacillin, and Oxacillin, along with the internal standard, in the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm filter prior to injection.

Visualizing the Analytical Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the typical workflows for sample preparation and HPLC analysis.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis weigh Accurately weigh sample/standard dissolve Dissolve in appropriate solvent weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC system filter->inject Prepared Sample/Standard separate Separation on C18 column inject->separate detect UV/MS Detection separate->detect data Data Acquisition and Analysis detect->data

A simplified workflow for HPLC-based purity analysis.

Signaling Pathway of Beta-Lactam Antibiotics

Dicloxacillin and its alternatives belong to the beta-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.

Beta_Lactam_Pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to weakened cell wall CellWall Bacterial Cell Wall Peptidoglycan->CellWall Cross-linking CellWall->Lysis BetaLactam Dicloxacillin (Beta-Lactam Antibiotic) BetaLactam->PBP Inhibits

Mechanism of action of Dicloxacillin and other beta-lactam antibiotics.

Conclusion

Confirming the purity of this compound and its alternatives is essential for the integrity of research and development activities. The use of validated HPLC methods, in conjunction with official pharmacopeial standards, provides a robust framework for quality assessment. This guide offers a comparative overview of these standards and analytical procedures to assist researchers in making informed decisions for their specific applications. For routine quality control, a simple isocratic HPLC method is often sufficient. For more complex analyses, such as impurity profiling, a gradient HPLC or HPLC-MS method is recommended.

References

Unveiling Synergistic Alliances: In Vitro Efficacy of Dicloxacillin in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro studies reveals significant synergistic interactions between dicloxacillin (B1670480) and other classes of antibiotics, offering promising avenues for combating bacterial resistance. This guide synthesizes experimental data on these combinations, details the methodologies employed, and visualizes the underlying mechanisms of action and experimental workflows.

Dicloxacillin, a penicillinase-resistant penicillin, has demonstrated enhanced antimicrobial activity when paired with other antibiotics, notably aminoglycosides and certain beta-lactams. This synergy is particularly valuable in the context of treating infections caused by resistant pathogens. The primary mechanisms underpinning these interactions include the inhibition of beta-lactamase enzymes by dicloxacillin and the facilitated uptake of aminoglycosides following cell wall disruption by dicloxacillin.

Quantitative Analysis of Synergistic Effects

The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 typically indicates synergy, >0.5 to <1.0 suggests partial synergy, 1.0 signifies an additive effect, and >1.0 to <4.0 implies indifference. Values ≥ 4.0 are indicative of antagonism.

A key study investigated the in vitro effects of dicloxacillin in combination with the aminoglycoside amikacin (B45834) against 26 clinical isolates of methicillin-resistant Staphylococcus spp. The results, determined by the checkerboard method, demonstrated a significant synergistic or partially synergistic effect in the majority of isolates.

Antibiotic CombinationBacterial SpeciesNumber of IsolatesSynergy (FICI ≤ 0.5)Partial Synergy (0.5 < FICI < 1.0)Additive Effect (FICI = 1.0)
Dicloxacillin + AmikacinMethicillin-resistant Staphylococcus spp.269 (34.6%)13 (50.0%)4 (15.4%)

Data sourced from Miranda-Novales et al., 2006.[1][2]

Furthermore, studies have highlighted the synergistic bacteriostatic and bactericidal activities of dicloxacillin when combined with amoxicillin (B794) against clinical isolates of Staphylococcus aureus, including beta-lactamase-producing strains. Another investigation demonstrated the potentiation of penicillin G and cephalothin (B1668815) activity by dicloxacillin against Yersinia enterocolitica, attributing this synergy to the inhibition of bacterial beta-lactamase by dicloxacillin.

Mechanisms of Synergistic Action

The observed synergy between dicloxacillin and other antibiotics can be attributed to distinct molecular mechanisms. These interactions are crucial for overcoming bacterial defense systems.

Beta-Lactamase Inhibition

In combinations with other beta-lactam antibiotics, such as penicillin G and cephalothin, against beta-lactamase-producing bacteria, dicloxacillin can act as an inhibitor of this resistance-conferring enzyme. By binding to and inactivating beta-lactamase, dicloxacillin protects the partner antibiotic from degradation, allowing it to reach its target, the penicillin-binding proteins (PBPs), and disrupt cell wall synthesis.

Synergy_BetaLactamase cluster_bacteria Bacterial Cell BetaLactamase Beta-Lactamase Enzyme OtherBetaLactam Partner Beta-Lactam BetaLactamase->OtherBetaLactam Degrades PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Dicloxacillin Dicloxacillin Dicloxacillin->BetaLactamase Inhibits OtherBetaLactam->PBP Binds to & Inhibits

Mechanism of synergy via beta-lactamase inhibition.
Enhanced Aminoglycoside Uptake

The synergy observed between dicloxacillin (a beta-lactam) and aminoglycosides like amikacin is primarily due to a sequential mechanism of action.[3][4][5] Dicloxacillin first acts on the bacterial cell wall, inhibiting its synthesis and causing damage. This disruption of the cell wall integrity is believed to increase the permeability of the bacterial cell membrane, thereby facilitating the entry of the aminoglycoside into the cytoplasm. Once inside, the aminoglycoside can bind to the bacterial ribosome and inhibit protein synthesis, leading to cell death.

Synergy_Aminoglycoside cluster_bacteria Bacterial Cell CellWall Cell Wall Amikacin Amikacin CellWall->Amikacin Facilitates Entry Cytoplasm Cytoplasm Ribosome Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Performs Dicloxacillin Dicloxacillin Dicloxacillin->CellWall Damages Amikacin->Ribosome Inhibits

Mechanism of synergy via enhanced aminoglycoside uptake.

Experimental Protocols

The in vitro synergistic effects of dicloxacillin with other antibiotics are primarily evaluated using the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of antibiotic A are added to the wells. Along the y-axis, decreasing concentrations of antibiotic B are added. This creates a "checkerboard" of wells with various combinations of the two antibiotics.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Reading Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Checkerboard_Workflow A Prepare Serial Dilutions of Antibiotic A C Dispense into 96-Well Plate A->C B Prepare Serial Dilutions of Antibiotic B B->C D Inoculate with Bacterial Suspension C->D E Incubate Plate D->E F Read MICs E->F G Calculate FICI F->G

Workflow for the checkerboard assay.
Time-Kill Assay

The time-kill assay provides information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.

Methodology:

  • Preparation of Cultures: A standardized bacterial inoculum is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is divided into several tubes containing:

    • No antibiotic (growth control)

    • Antibiotic A alone

    • Antibiotic B alone

    • The combination of antibiotics A and B

  • Incubation and Sampling: The tubes are incubated at an appropriate temperature. Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates. The number of colony-forming units (CFU) is counted after incubation.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

TimeKill_Workflow A Prepare Bacterial Inoculum B Expose to Antibiotics (Single & Combination) A->B C Incubate and Sample at Time Intervals B->C D Perform Serial Dilutions and Plate C->D E Count CFUs D->E F Plot Log10 CFU/mL vs. Time E->F

Workflow for the time-kill assay.

References

A Comparative Guide to Dicloxacillin Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for determining the susceptibility of bacteria to Dicloxacillin (B1670480). Accurate susceptibility testing is crucial for appropriate antibiotic stewardship, clinical decision-making, and the development of new antimicrobial agents. This document outlines the experimental protocols for key testing methods, presents comparative data on their performance, and discusses their respective advantages and limitations.

Introduction to Dicloxacillin and Susceptibility Testing

Dicloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillinase-resistant penicillin class. It is primarily effective against penicillinase-producing staphylococci. The emergence of antibiotic resistance necessitates reliable methods to determine the susceptibility of bacterial isolates to Dicloxacillin, ensuring its continued efficacy in treating infections. This guide focuses on three principal methods: Disk Diffusion, Broth Microdilution, and Agar (B569324) Dilution, along with a discussion on automated systems.

Experimental Protocols

Detailed methodologies for each susceptibility testing method are provided below. Adherence to standardized procedures, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is essential for accurate and reproducible results.[1][2][3]

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that is widely used due to its simplicity and low cost.[4][5] It involves placing a paper disk impregnated with a known concentration of Dicloxacillin onto an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured.

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[5]

  • Dicloxacillin disks (1 µg)

  • Tryptic Soy Broth (TSB) or equivalent

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C[5]

  • Calibrated ruler or caliper

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in TSB. Incubate at 35-37°C for 2-8 hours until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[5]

  • Disk Application: Aseptically apply the Dicloxacillin disk to the center of the inoculated plate. Ensure complete contact between the disk and the agar surface.

  • Incubation: Incubate the plates aerobically at 35°C ± 2°C for 16-20 hours.[5]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI or EUCAST guidelines.[1][2]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate Inoculum->Inoculate Plate_Prep Prepare MHA Plate Plate_Prep->Inoculate Apply_Disk Apply Dicloxacillin Disk Inoculate->Apply_Disk Incubate Incubate at 35°C (16-20h) Apply_Disk->Incubate Measure Measure Zone Diameter Incubate->Measure Interpret Interpret Results (S/I/R) Measure->Interpret

Disk Diffusion Experimental Workflow
Broth Microdilution Method

Broth microdilution is a quantitative method that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of the microorganism. This method involves preparing serial dilutions of Dicloxacillin in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dicloxacillin stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well

  • Incubator at 35°C ± 2°C

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of Dicloxacillin in CAMHB in the wells of a microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of Dicloxacillin at which there is no visible bacterial growth. The results are interpreted based on established MIC breakpoints from CLSI or EUCAST.[1][2]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Antibiotic_Dilutions Prepare Serial Dilutions of Dicloxacillin Inoculate_Plate Inoculate Microtiter Plate Antibiotic_Dilutions->Inoculate_Plate Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35°C (16-20h) Inoculate_Plate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Interpret Interpret Results (S/I/R) Determine_MIC->Interpret

Broth Microdilution Experimental Workflow
Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC.[6][7] It is considered a reference method and is particularly useful for testing a large number of isolates against a few antimicrobial agents.[6] This method involves incorporating serial dilutions of Dicloxacillin into molten agar, which is then poured into petri dishes.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Dicloxacillin stock solution

  • Sterile petri dishes

  • Bacterial inoculum standardized to 10⁴ colony-forming units (CFU) per spot

  • Incubator at 35°C ± 2°C

Procedure:

  • Preparation of Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of Dicloxacillin. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism and adjust its turbidity to that of a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of Dicloxacillin that completely inhibits the growth of the organism.[6]

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare_Plates Prepare MHA Plates with Serial Dicloxacillin Dilutions Spot_Inoculate Spot Inoculate Plates Prepare_Plates->Spot_Inoculate Prepare_Inoculum Prepare Standardized Inoculum Prepare_Inoculum->Spot_Inoculate Incubate Incubate at 35°C (16-20h) Spot_Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Interpret Interpret Results (S/I/R) Determine_MIC->Interpret

Agar Dilution Experimental Workflow

Data Presentation and Comparison

The performance of each method can be evaluated based on several parameters, including accuracy, reproducibility, cost, and labor intensity. The following tables summarize these characteristics.

Table 1: Interpretive Criteria for Dicloxacillin Susceptibility Testing

MethodOrganism(s)Disk ContentZone Diameter (mm) - S/I/RMIC (µg/mL) - S/I/RReference
CLSI Staphylococcus spp.1 µg Oxacillin (B1211168)≥13 / 11-12 / ≤10≤2 / - / ≥4[1][8]
EUCAST Staphylococcus spp.1 µg Cefoxitin (B1668866)≥22 / - / <22≤2 / - / >2[2][9]

Note: CLSI and EUCAST often use oxacillin or cefoxitin as a surrogate for predicting susceptibility to other penicillinase-stable penicillins like dicloxacillin for staphylococci.[1][2]

Table 2: Performance Comparison of Dicloxacillin Susceptibility Testing Methods

FeatureDisk DiffusionBroth MicrodilutionAgar DilutionAutomated Systems
Result Type Qualitative/Semi-quantitative (Zone Diameter)Quantitative (MIC)Quantitative (MIC)Quantitative (MIC)
Accuracy Good, but can be affected by technical variablesHigh (Reference Method)High (Reference Method)[6]Generally high, but can vary by system[10]
Reproducibility ModerateHighHigh[6]High
Throughput High for multiple antibiotics, one isolateHigh for multiple isolates and antibioticsHigh for multiple isolates, one antibioticHigh for multiple isolates and antibiotics
Cost per Test Low[4][11]ModerateModerateHigh (initial investment), lower labor costs[4][11]
Labor Intensity HighModerate to High (manual)HighLow[11]

Table 3: Cost and Labor Comparison of Manual vs. Automated Systems

MethodCost per TestTechnician Time per Specimen (seconds)
BIOMIC Disk Diffusion (Semi-automated) $3.48224
BD Phoenix™ AP (Automated) $6.59102

Data from a comparative study of BIOMIC disk diffusion versus the BD Phoenix™ AP automated microbiology system.[11]

Discussion

Disk Diffusion

The disk diffusion method is a simple, cost-effective, and widely used technique for routine susceptibility testing.[4][5] Its major advantages are its flexibility in testing various antibiotics and its ease of implementation. However, it is a qualitative or semi-quantitative method, and its accuracy can be influenced by several factors, including the depth of the agar, inoculum concentration, and incubation conditions.

Broth Microdilution

Broth microdilution is considered a gold standard for determining the MIC of an antibiotic.[4] It provides a quantitative result that is essential for guiding therapeutic decisions and for surveillance of antimicrobial resistance. While it is more labor-intensive and costly than disk diffusion when performed manually, it offers higher accuracy and reproducibility.

Agar Dilution

Similar to broth microdilution, agar dilution is a reference method for MIC determination.[6][7] Its main advantage is the ability to test multiple isolates simultaneously against a single antibiotic, making it efficient for large-scale surveillance studies.[6] However, it is labor-intensive and less practical for routine clinical use where multiple antibiotics are tested against a single isolate.

Automated Systems

Automated systems, such as the VITEK 2 and BD Phoenix, offer rapid and high-throughput susceptibility testing with reduced hands-on time.[4][12] These systems typically use a broth microdilution-based method. While the initial investment and consumable costs are higher than manual methods, they can be cost-effective in high-volume laboratories due to savings in labor.[4][11] The accuracy of automated systems is generally high, but performance can vary between different systems and for specific drug-bug combinations.[10]

Conclusion

The choice of a Dicloxacillin susceptibility testing method depends on the specific needs of the laboratory, including the volume of tests, budget, and the required level of accuracy. Disk diffusion is a suitable and cost-effective method for routine testing in many clinical laboratories. Broth microdilution and agar dilution are reference methods that provide accurate MIC values crucial for research and surveillance. Automated systems offer a high-throughput and less labor-intensive alternative for large laboratories, although at a higher initial cost. Regardless of the method chosen, adherence to standardized protocols and quality control measures is paramount for obtaining reliable results.

References

Validating Dicloxacillin as a Reference Standard in Antibiotic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable reference standard is a critical first step in ensuring the accuracy and validity of experimental results. In the field of antibiotic research, particularly for penicillinase-resistant penicillins, dicloxacillin (B1670480) sodium is a frequently utilized reference material. This guide provides a comprehensive comparison of dicloxacillin with other isoxazolyl penicillins—oxacillin, cloxacillin, and flucloxacillin—and offers detailed experimental protocols for its validation.

This document will delve into the key performance attributes of these antibiotic reference standards, including their purity, potency, and stability. Furthermore, it will provide standardized methodologies for essential validation experiments, empowering researchers to confidently qualify dicloxacillin for their specific applications.

Comparative Analysis of Isoxazolyl Penicillin Reference Standards

The selection of an appropriate reference standard is contingent on a thorough evaluation of its chemical and physical properties. The isoxazolyl penicillins, including dicloxacillin, oxacillin, cloxacillin, and flucloxacillin, share a common structural backbone but exhibit subtle differences that can influence their performance as reference standards. A comparative overview of their key characteristics is presented below.

Table 1: Comparison of Physicochemical Properties and Purity of Isoxazolyl Penicillin Reference Standards

ParameterDicloxacillin SodiumOxacillin SodiumCloxacillin SodiumFlucloxacillin Sodium
Molecular Formula C₁₉H₁₆Cl₂N₃NaO₅S·H₂OC₁₉H₁₈N₃NaO₅S·H₂OC₁₉H₁₇ClN₃NaO₅S·H₂OC₁₉H₁₆ClFN₃NaO₅S
Molecular Weight 510.32 g/mol 441.43 g/mol 475.88 g/mol 493.87 g/mol
Typical Purity ≥98%~98% (HPLC)[1]≥98%94.6% (HPLC), 96.0% (UV)[2]
Source USP, EP, BP Reference StandardUSP, EP Reference StandardEP, BP Reference StandardEP, BP Reference Standard

Table 2: Comparative Antimicrobial Potency

AntibioticRelative in vitro activity against S. aureus
DicloxacillinHigh
OxacillinModerate to High
CloxacillinModerate to High
FlucloxacillinHigh

Note: The in vitro activity can vary depending on the specific strain of Staphylococcus aureus and the testing methodology employed.

Experimental Protocols for Validation

Accurate and reproducible experimental methods are paramount for the validation of any reference standard. The following section outlines detailed protocols for key assays used to qualify dicloxacillin.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating dicloxacillin from its potential degradation products and impurities.

Objective: To determine the purity of a dicloxacillin reference standard by quantifying the main peak and any impurities.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Dicloxacillin sodium reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.6 with orthophosphoric acid) in a ratio of approximately 30:70 (v/v).[3][4] The exact ratio should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: Ambient

  • Detection Wavelength: 273 nm[4]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the dicloxacillin sodium reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution of dicloxacillin to be tested at the same concentration as the standard solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main dicloxacillin peak in the sample chromatogram to that in the standard chromatogram. The percentage purity is calculated as: (Area of Dicloxacillin Peak in Sample / Area of Dicloxacillin Peak in Standard) x 100

Potency Determination by Microbiological Assay (Cylinder-Plate Method)

The potency of an antibiotic is a measure of its biological activity. The cylinder-plate or disk diffusion method is a widely accepted technique for determining the potency of antibiotics.[5][6][7]

Objective: To determine the potency of a dicloxacillin sample relative to a certified reference standard.

Materials:

  • Dicloxacillin sodium reference standard of known potency

  • Dicloxacillin sample to be tested

  • Culture of a susceptible microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Agar (B569324)

  • Sterile petri dishes

  • Sterile stainless steel or porcelain cylinders (penicillinders)

  • Phosphate buffers for dilution

  • Incubator

Procedure:

  • Preparation of Media: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth.

  • Inoculum Preparation: Prepare a standardized suspension of the test organism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Plates: Evenly inoculate the surface of the agar plates with the prepared bacterial suspension.

  • Preparation of Standard and Sample Solutions: Prepare a series of dilutions of both the reference standard and the test sample in appropriate phosphate buffers.

  • Application of Solutions: Place the sterile cylinders on the agar surface. Carefully fill the cylinders with the different dilutions of the standard and sample solutions.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.

  • Measurement of Zones of Inhibition: Measure the diameter of the zones of complete inhibition around each cylinder.

  • Data Analysis: Plot the logarithm of the concentration of the standard dilutions against the corresponding zone diameters. Determine the concentration of the sample by interpolating its zone diameter on the standard curve. The potency is then calculated relative to the known potency of the reference standard.

Antimicrobial Susceptibility Testing by Broth Microdilution

Broth microdilution is a quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Objective: To determine the MIC of dicloxacillin against a specific bacterial strain.

Materials:

  • Dicloxacillin sodium reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Culture of the test organism (e.g., Staphylococcus aureus)

  • Sterile saline

  • Turbidity standard (e.g., 0.5 McFarland)

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of dicloxacillin in CAMHB directly in the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of dicloxacillin that completely inhibits visible growth of the organism.

Visualizing Key Pathways and Workflows

To further aid in the understanding of dicloxacillin's mechanism of action and the experimental processes for its validation, the following diagrams are provided.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Dicloxacillin Dicloxacillin Dicloxacillin->PBP Inhibits Nascent_PG->Crosslinked_PG Transpeptidation

Caption: Mechanism of action of Dicloxacillin.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Standard Weigh Dicloxacillin Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Dicloxacillin Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample HPLC_System HPLC System (C18 Column, UV Detector) HPLC_System->Inject_Standard HPLC_System->Inject_Sample Chromatogram Obtain Chromatograms Inject_Standard->Chromatogram Inject_Sample->Chromatogram Peak_Area Measure Peak Areas Chromatogram->Peak_Area Calculate_Purity Calculate % Purity Peak_Area->Calculate_Purity Result Purity Result Calculate_Purity->Result

Caption: Workflow for HPLC Purity Determination.

Conclusion

The validation of dicloxacillin as a reference standard is a fundamental requirement for generating reliable and reproducible data in antibiotic research. This guide has provided a comparative overview of dicloxacillin and its isoxazolyl penicillin counterparts, highlighting key performance characteristics. The detailed experimental protocols for purity, potency, and antimicrobial susceptibility testing offer a practical framework for researchers to qualify their reference standards. By adhering to these standardized methods and understanding the critical parameters of the reference material, the scientific community can ensure the integrity and comparability of research findings in the ongoing effort to combat bacterial infections.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dicloxacillin Sodium Salt Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Dicloxacillin sodium salt monohydrate. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to powdered antibiotic compounds like this compound. The required PPE is summarized in the table below.

Protection Type Required PPE Specifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially weighing, transferring, and when adequate ventilation cannot be guaranteed, to prevent inhalation of dust.[1][2][3][4]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times in the laboratory.[5][6] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[4][7][8]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves.[8] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. Change gloves frequently.[8]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown is preferred to prevent contamination of personal clothing.[8] It should have a solid front and tight-fitting cuffs. If a reusable lab coat is used, it must be laundered regularly and not worn outside the lab.[5][8]
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect from potential spills.[6]

Operational Plan: Step-by-Step Handling Procedure

Mishandling of potent powders can lead to adverse health effects through inhalation or skin contact.[8] The weighing and dissolution process is a critical control point for minimizing exposure.

1. Preparation and Engineering Controls:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[9]

  • All handling of the powdered agent must be done within a chemical fume hood or other approved containment device to ensure adequate ventilation.[7][10]

2. Weighing the Compound:

  • To minimize dust formation, avoid open handling whenever possible.[5][7][9]

  • Step 1: Don all required PPE as specified in the table above.

  • Step 2: Place a lidded container on the balance and tare it.

  • Step 3: Move the container to the fume hood.

  • Step 4: Carefully add the powdered agent to the container and securely close the lid.

  • Step 5: Place the closed container back on the balance to record the weight.

3. Dissolution:

  • All dissolution procedures must be conducted within the chemical fume hood.

  • Slowly add the solvent to the container with the powdered agent to avoid splashing.

4. Post-Handling:

  • Wipe down the work area and any equipment used.

  • Remove the outer pair of gloves and the disposable gown before leaving the work area.

  • Wash hands and face thoroughly with soap and water after handling is complete.[11]

G cluster_prep 1. Preparation cluster_handling 2. Powder Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal A Don all required PPE: - N95 Respirator - Goggles & Face Shield - Double Nitrile Gloves - Disposable Gown B Verify fume hood is operational A->B D Place lidded container on tared balance C Ensure safety shower & eyewash are accessible B->C C->D Proceed to handling E Transfer powder to container D->E I Decontaminate surfaces & equipment F Close lid securely E->F G Reweigh closed container F->G H Perform dissolution G->H H->I Handling complete J Doff outer gloves & gown I->J L Collect all contaminated materials (gloves, gown, wipes, etc.) K Wash hands & face thoroughly J->K M Place in a labeled hazardous waste container L->M N Arrange for professional disposal M->N

Procedural workflow for the safe handling of this compound.

Disposal Plan: Managing Contaminated Materials and Unused Product

Improper disposal of antibiotics can have negative environmental impacts.[12] this compound and all materials that have come into contact with it should be treated as hazardous chemical waste.

  • Waste Collection: All disposable PPE (gloves, gowns), contaminated wipes, and other materials should be collected in a suitable, clearly labeled, and closed container for hazardous waste.[2][9]

  • Unused Product: Unused or expired this compound should not be mixed with other waste. It must be disposed of in its original container or a suitable, sealed container.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with all local, regional, and national hazardous waste regulations.[9]

  • Professional Disposal: It is recommended to use a licensed professional waste disposal service to handle the final disposal of the chemical waste.[2] Do not pour solutions down the drain or dispose of solid waste in regular trash.[2][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicloxacillin sodium salt monohydrate
Reactant of Route 2
Reactant of Route 2
Dicloxacillin sodium salt monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.